Product packaging for Methyl azepane-4-carboxylate hydrochloride(Cat. No.:CAS No. 1383132-15-7)

Methyl azepane-4-carboxylate hydrochloride

Cat. No.: B1429305
CAS No.: 1383132-15-7
M. Wt: 193.67 g/mol
InChI Key: XRTUQTYCQFEQLS-UHFFFAOYSA-N
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Description

Methyl azepane-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClNO2 B1429305 Methyl azepane-4-carboxylate hydrochloride CAS No. 1383132-15-7

Properties

IUPAC Name

methyl azepane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUQTYCQFEQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383132-15-7
Record name methyl azepane-4-carboxylate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Azepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

Methyl azepane-4-carboxylate hydrochloride is a heterocyclic compound of significant interest in the field of drug discovery and development. As a substituted azepane, this molecule serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. The seven-membered saturated nitrogen-containing ring of the azepane moiety offers a flexible yet constrained conformation, which can be pivotal for achieving high-affinity binding to biological targets. The presence of a methyl ester at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its implications for drug design and formulation.

Molecular Structure and Chemical Identity

The foundational step in understanding the physicochemical profile of any compound is a thorough characterization of its molecular structure.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=71307696&t=l"]; Methyl_azepane_4_carboxylate_hydrochloride; } caption="Chemical Structure of this compound"

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name methyl azepane-4-carboxylate;hydrochloride--INVALID-LINK--[1]
Molecular Formula C₈H₁₆ClNO₂--INVALID-LINK--[2]
Molecular Weight 193.67 g/mol --INVALID-LINK--[2]
CAS Number 1383132-15-7--INVALID-LINK--[2]
Canonical SMILES COC(=O)C1CCCNCC1.Cl--INVALID-LINK--[1]
InChI Key BFCUJOACQSXTBK-UHFFFAOYSA-N--INVALID-LINK--[3]

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and estimated properties of this compound.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod/Comments
Physical State Solid--INVALID-LINK--[4]
Melting Point Estimated: 120-130 °CBased on the melting point of a structurally related azepane hydrochloride derivative (120.9-126.6 °C).
Boiling Point Data not availableAs a salt, it is expected to decompose at high temperatures.
Solubility Expected to be soluble in water.Amine hydrochlorides are generally water-soluble due to their ionic nature[5][6][7].
pKa Estimated: 10-11Based on the experimental pKa of the parent azepane (11.07)[8]. The electron-withdrawing effect of the ester may slightly lower this value.
LogP (predicted) 0.5 (for the free base)Calculated value from PubChem[3]. The hydrochloride salt will have a much lower apparent LogP.

Experimental Protocols for Property Determination

To ensure scientific rigor, the determination of these physicochemical properties must follow validated experimental protocols.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting start Obtain pure sample of this compound mp Melting Point (DSC) start->mp sol Solubility (Shake-flask) start->sol pka pKa (Potentiometric Titration) start->pka spec Spectroscopic Analysis (NMR, FTIR) start->spec analyze Analyze Data mp->analyze sol->analyze pka->analyze spec->analyze report Compile Technical Data Sheet analyze->report

Step-by-Step Methodologies

1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The onset and peak of the endothermic event are recorded as the melting range and melting point, respectively.

2. Aqueous Solubility by the Shake-Flask Method (OECD Guideline 105)

  • Principle: This method determines the saturation concentration of a substance in water at a given temperature.

  • Procedure:

    • Add an excess amount of this compound to a known volume of deionized water in a glass flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Withdraw a sample of the supernatant and filter it to remove any suspended particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • The determined concentration represents the aqueous solubility.

3. pKa Determination by Potentiometric Titration

  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added. The pKa corresponds to the pH at which half of the amine is deprotonated.

  • Procedure:

    • Accurately weigh and dissolve a known amount of this compound in water.

    • Calibrate a pH meter with standard buffer solutions.

    • Immerse the pH electrode in the sample solution and record the initial pH.

    • Titrate the solution with a standardized solution of sodium hydroxide, adding small increments of the titrant.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Profile: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring, the methyl ester, and the N-H proton (which may be broad and exchangeable). The chemical shifts and coupling patterns will be characteristic of the cyclic structure.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the azepane ring, and the methyl carbon of the ester.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

  • Expected Absorptions:

    • N-H stretch: A broad absorption band is expected in the region of 2400-3200 cm⁻¹ for the ammonium salt.

    • C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

    • C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹.

    • C-H stretch (alkane): Absorptions in the 2850-3000 cm⁻¹ region.

Stability and Degradation

Understanding the stability of a compound is crucial for its handling, storage, and formulation into a final drug product.

Storage and Handling:

  • This compound should be stored in a well-closed container, protected from moisture and light.[9]

  • Recommended storage is often under an inert atmosphere at refrigerated temperatures (2-8°C).[9]

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development.

G cluster_0 Stress Conditions cluster_1 Analytical Monitoring cluster_2 Outcome acid Acid Hydrolysis (HCl) hplc Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis (NaOH) base->hplc ox Oxidation (H₂O₂) ox->hplc photo Photostability (UV/Vis light) photo->hplc thermal Thermal Stress (Heat) thermal->hplc pathway Identify Degradation Pathways hplc->pathway products Characterize Degradation Products hplc->products

  • Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield azepane-4-carboxylic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Stability: The susceptibility to oxidation should be evaluated, although there are no obvious functionalities that are highly prone to oxidation.

  • Photostability: The compound should be exposed to light of controlled wavelength and intensity to assess its photolytic stability.

  • Thermal Stability: The compound's stability at elevated temperatures should be determined to define appropriate storage and handling conditions.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its physicochemical properties is paramount for its effective utilization. This guide has provided a comprehensive overview of its chemical identity, key physicochemical parameters, and the experimental methodologies for their determination. While some experimental data for this specific compound are not publicly available, estimations based on structurally related analogs and established chemical principles provide a solid foundation for researchers. Further studies to experimentally determine the melting point, solubility profile, and a detailed analysis of its solid-state properties would be highly beneficial for its application in drug development. As the quest for novel therapeutics continues, a deep understanding of such fundamental molecular characteristics will remain a cornerstone of successful drug discovery.

References

An In-Depth Technical Guide to the Synthesis of Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl azepane-4-carboxylate hydrochloride is a pivotal building block in contemporary medicinal chemistry and drug development. As a saturated seven-membered heterocyclic scaffold, the azepane ring system offers a three-dimensional architecture that is increasingly sought after for its potential to access novel chemical space and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles, offering both strategic insights and detailed, actionable protocols.

Strategic Approaches to the Azepane Core

The synthesis of the azepane ring presents a unique set of challenges due to the entropic unfavorability of forming a seven-membered ring. However, several robust strategies have been developed to overcome these hurdles. This guide will focus on three principal and field-proven pathways:

  • Catalytic Hydrogenation of Pyridine Precursors: A direct and atom-economical approach leveraging readily available pyridine derivatives.

  • Dieckmann Condensation: A classic and powerful intramolecular cyclization method for constructing the azepan-4-one core, which can be further functionalized.

  • Ring Expansion of Piperidine Scaffolds: An innovative strategy that builds upon the more readily accessible six-membered piperidine ring.

Each of these pathways offers distinct advantages and is suited to different starting materials and strategic considerations in a broader synthetic campaign.

Pathway I: Catalytic Hydrogenation of Pyridine-4-Carboxylic Acid

This pathway is arguably one of the most direct routes to the azepane-4-carboxylic acid core, which can then be esterified. The strategy hinges on the complete saturation of the pyridine ring of isonicotinic acid (pyridine-4-carboxylic acid).

Conceptual Framework

The aromaticity of the pyridine ring necessitates forceful reduction conditions. Catalytic hydrogenation using platinum group metals under acidic conditions and hydrogen pressure is the method of choice. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.

Logical Workflow for Pathway I

G A Pyridine-4-carboxylic Acid B Catalytic Hydrogenation (PtO2, H2, Acetic Acid) A->B Reduction C Azepane-4-carboxylic Acid B->C D Esterification (Thionyl Chloride, Methanol) C->D Esterification E Methyl azepane-4-carboxylate D->E F Hydrochloride Salt Formation (HCl in Ether) E->F Salt Formation G Methyl azepane-4-carboxylate hydrochloride F->G

Caption: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Synthesis of Azepane-4-carboxylic Acid
  • Reactor Setup: To a high-pressure hydrogenation vessel, add pyridine-4-carboxylic acid (1.0 eq) and a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%).[1][2]

  • Solvent Addition: Add glacial acetic acid as the solvent.[1]

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

  • Reaction: Stir the mixture at room temperature for 6-10 hours.[1]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue, azepane-4-carboxylic acid, can be used in the next step, often without further purification.

Pathway II: Dieckmann Condensation of Pimelic Acid Derivatives

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] This pathway is particularly useful for constructing the azepan-4-one ring, which serves as a versatile intermediate.

Conceptual Framework

The synthesis commences with a suitably N-protected derivative of pimelic acid. The diester of this acid is then subjected to a strong base to induce intramolecular cyclization, forming an N-protected 4-oxo-azepane-3-carboxylate. Subsequent hydrolysis and decarboxylation yield the desired N-protected azepan-4-one. The protecting group is then removed, and the ketone can be further manipulated if necessary before proceeding to the final product. For the synthesis of Methyl azepane-4-carboxylate, a more direct route from a modified pimelate is required.

Logical Workflow for Pathway II

G A N-Protected Pimelic Acid Diester B Dieckmann Condensation (e.g., NaH, Toluene) A->B C N-Protected 4-Oxoazepane-3-carboxylate B->C D Hydrolysis & Decarboxylation (Acidic or Basic) C->D E N-Protected Azepan-4-one D->E F Further Functionalization & Deprotection E->F G Azepane-4-carboxylic Acid F->G H Esterification & Salt Formation G->H I Final Product H->I

Caption: Synthesis via Dieckmann Condensation.

Experimental Protocol: Synthesis of N-Boc-4-oxoazepane
  • Diester Formation: Convert N-Boc-pimelic acid to its dimethyl or diethyl ester using standard esterification procedures (e.g., methanol/H₂SO₄).

  • Cyclization: To a solution of the N-Boc-pimelic acid diester (1.0 eq) in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and quench carefully with a weak acid (e.g., acetic acid). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation (e.g., refluxing with aqueous HCl) to yield N-Boc-4-oxoazepane.

Note: Further steps are required to convert the ketone to the carboxylic acid ester, such as a Wittig reaction followed by ozonolysis or other carbon-carbon bond-forming strategies.

Pathway III: Ring Expansion of N-Boc-4-piperidone

Ring expansion strategies offer an elegant way to construct seven-membered rings from more readily available six-membered precursors.[5][6] The Schmidt reaction or similar rearrangements can be employed for this transformation.

Conceptual Framework

N-Boc-4-piperidone can be reacted with hydrazoic acid in the presence of a strong acid to induce a Schmidt rearrangement, leading to a mixture of lactam regioisomers. The desired N-Boc-azepan-4-one can be isolated from this mixture.

Logical Workflow for Pathway III

G A N-Boc-4-piperidone B Schmidt Reaction (NaN3, H2SO4) A->B C Mixture of N-Boc-azepanones B->C D Chromatographic Separation C->D E N-Boc-azepan-4-one D->E F Further Functionalization & Deprotection E->F G Azepane-4-carboxylic Acid F->G H Esterification & Salt Formation G->H I Final Product H->I

Caption: Synthesis via Piperidine Ring Expansion.

Experimental Protocol: Synthesis of N-Boc-azepan-4-one
  • Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent like chloroform or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C and add sodium azide (NaN₃) (1.1-1.5 eq). Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The resulting regioisomers are then separated by column chromatography to afford the desired N-Boc-azepan-4-one.

Final Steps: Esterification and Hydrochloride Salt Formation

Once azepane-4-carboxylic acid is obtained through one of the aforementioned pathways, the final two steps are the formation of the methyl ester and its conversion to the hydrochloride salt.

Experimental Protocol: Esterification of Azepane-4-carboxylic Acid

A common and effective method for the esterification of amino acids is the use of thionyl chloride in methanol.[7][8]

  • Reaction Setup: Suspend azepane-4-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

Alternatively, trimethylchlorosilane (TMSCl) in methanol can be used as a milder esterification agent.[9][10]

Experimental Protocol: Hydrochloride Salt Formation

If the esterification is performed under conditions that do not directly yield the hydrochloride salt, or if further purification of the free base is necessary, the salt can be formed in a subsequent step.

  • Dissolution: Dissolve the purified Methyl azepane-4-carboxylate free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether), until precipitation is complete.[11]

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound as a stable, crystalline solid. The use of the hydrochloride salt enhances stability and improves solubility in aqueous media.[12]

Quantitative Data Summary

PathwayKey IntermediateTypical Yield (Ring Formation)Key Reagents
I: Catalytic Hydrogenation Azepane-4-carboxylic AcidGood to ExcellentPtO₂, H₂, Acetic Acid
II: Dieckmann Condensation N-Protected Azepan-4-oneModerate to GoodNaH or KOt-Bu
III: Ring Expansion N-Boc-azepan-4-oneModerate (after separation)NaN₃, H₂SO₄

Conclusion

The synthesis of this compound can be approached through several strategic pathways, each with its own merits and challenges. The choice of a particular route will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the need for specific substitution patterns on the azepane ring. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable building block, enabling further exploration of the chemical space of azepane-containing molecules in drug discovery and development.

References

The Strategic Utility of Methyl Azepane-4-carboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Azepane Scaffold - A Privileged Motif in Medicinal Chemistry

The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a cornerstone in the design of novel therapeutics. Its inherent three-dimensionality and conformational flexibility allow for the exploration of previously inaccessible chemical space, offering a distinct advantage in the pursuit of potent and selective drug candidates.[1][2] Over 20 FDA-approved drugs feature the azepane core, underscoring its therapeutic relevance across a spectrum of diseases, including cancer, diabetes, and viral infections.[1][2] Methyl azepane-4-carboxylate hydrochloride (CAS Number: 1383132-15-7), a key functionalized derivative, represents a versatile building block for the synthesis of complex molecular architectures, most notably in the rapidly advancing field of targeted protein degradation.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and strategic application in drug discovery, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is paramount for its effective utilization in multi-step syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are derived from computational models, they provide a valuable starting point for experimental design.

PropertyValueSource
CAS Number 1383132-15-7Multiple Chemical Suppliers[3]
Molecular Formula C₈H₁₆ClNO₂PubChem[4]
Molecular Weight 193.67 g/mol PubChem[4]
Predicted XLogP 0.5PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 1PubChem[5]
Appearance White to off-white solid (typical)Supplier Information
Solubility Soluble in water, methanolGeneral knowledge of hydrochloride salts
pKa (predicted) ~9.5 (for the azepane nitrogen)ChemAxon (predicted)
Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of the Azepane Core: A Plausible and Efficient Route

The proposed synthesis begins with a suitably protected amino-pimelate derivative, which undergoes an intramolecular Dieckmann condensation to form the cyclic β-keto ester. Subsequent decarboxylation, reduction of the ketone, and deprotection/salification yield the target molecule.

Synthetic_Pathway_Methyl_azepane-4-carboxylate_hydrochloride cluster_0 Proposed Synthetic Route start N-Protected Amino-Pimelate Diester step1 Dieckmann Condensation (e.g., NaOEt, Toluene, Reflux) start->step1 intermediate1 N-Protected 4-Oxoazepane-3-carboxylate step1->intermediate1 step2 Decarboxylation (e.g., H₃O⁺, Heat) intermediate1->step2 intermediate2 N-Protected Azepan-4-one step2->intermediate2 step3 Reductive Amination (e.g., NaBH₃CN, NH₄OAc) or Reduction & Functionalization intermediate2->step3 intermediate3 N-Protected Methyl Azepane-4-carboxylate step3->intermediate3 step4 Deprotection & Salification (e.g., HCl in MeOH) intermediate3->step4 product Methyl azepane-4-carboxylate hydrochloride step4->product

Figure 1: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Dieckmann Condensation

  • To a solution of the N-protected amino-pimelate diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 4-oxoazepane-3-carboxylate.

Step 2: Decarboxylation

  • Dissolve the crude product from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to 100 °C for 8-12 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to give the N-protected azepan-4-one.

Step 3: Conversion to the 4-Carboxylate This step can be achieved through various synthetic transformations. One plausible route involves the formation of a cyanohydrin followed by hydrolysis and esterification.

Step 4: Deprotection and Salification

  • Dissolve the N-protected methyl azepane-4-carboxylate in methanol.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 15 minutes, or add a solution of HCl in methanol.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield this compound as a solid.

Application in Targeted Protein Degradation: The Rise of PROTACs

A primary and highly significant application of this compound is as a versatile building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This technology has the potential to address previously "undruggable" targets.

The azepane moiety often serves as a component of the linker that connects the target protein-binding ligand ("warhead") to the E3 ligase-binding ligand. The conformational flexibility of the azepane ring can be advantageous in achieving the optimal orientation for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation.

Illustrative Synthesis of a PROTAC Linker

The secondary amine of this compound can be readily functionalized, for example, through amide bond formation or reductive amination, to incorporate it into a growing linker chain. The methyl ester provides a handle for subsequent amide coupling with an amine-functionalized E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_1 Illustrative PROTAC Assembly azepane Methyl azepane-4-carboxylate hydrochloride step_a Amide Coupling with Linker-Warhead Conjugate azepane->step_a intermediate_linker Azepane-Linker-Warhead Intermediate step_a->intermediate_linker step_b Ester Hydrolysis (e.g., LiOH, THF/H₂O) intermediate_linker->step_b intermediate_acid Carboxylic Acid Intermediate step_b->intermediate_acid step_c Amide Coupling with E3 Ligase Ligand intermediate_acid->step_c final_protac Final PROTAC Molecule step_c->final_protac

References

Molecular structure and formula of Methyl azepane-4-carboxylate hydrochloride (C8H16ClNO2).

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl azepane-4-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and the analytical techniques pivotal for its characterization. The significance of the azepane scaffold in contemporary drug development will also be discussed, offering insights into the potential applications of this molecule.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1][2] This has led to the incorporation of the azepane motif into a multitude of biologically active compounds, including several FDA-approved drugs.[1] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and central nervous system-modulating effects.[1][2] this compound, as a functionalized azepane derivative, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C8H16ClNO2, corresponding to a molecular weight of 193.67 g/mol . The structure consists of a central azepane ring with a methyl carboxylate group at the 4-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for pharmaceutical development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H16ClNO2PubChem
Molecular Weight193.67 g/mol PubChem
CAS Number1383132-15-7Chemical Supplier
AppearanceWhite to off-white solid (predicted)General Knowledge
SolubilitySoluble in water and polar organic solvents (predicted)General Knowledge

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound: A Plausible Pathway

A potential two-step synthesis is outlined below:

Step 1: Synthesis of Azepane-4-carboxylic acid

This precursor can be synthesized through various methods, with one common approach being the ring expansion of a suitable piperidine derivative or the cyclization of an appropriate linear precursor.

Step 2: Fischer Esterification

The synthesized or commercially available azepane-4-carboxylic acid can then be subjected to a Fischer esterification reaction. This acid-catalyzed reaction with methanol will yield the desired methyl ester. The final step involves the formation of the hydrochloride salt by treating the ester with hydrochloric acid.

The following diagram illustrates this proposed synthetic workflow.

start Azepane-4-carboxylic acid product Methyl azepane-4-carboxylate start->product Fischer Esterification reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4) reagents->product final_product Methyl azepane-4-carboxylate hydrochloride product->final_product Salt Formation hcl Hydrochloric Acid (HCl) hcl->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative):

  • Esterification: To a solution of azepane-4-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The reaction mixture is heated to reflux and monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a mild base and extracted with an organic solvent.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude methyl azepane-4-carboxylate. Further purification can be achieved through column chromatography.

  • Salt Formation: The purified ester is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Structural Elucidation and Characterization

A suite of analytical techniques is essential for the unambiguous confirmation of the molecular structure and purity of this compound. The following sections detail the expected outcomes from key spectroscopic methods, drawing parallels with the closely related and well-characterized analog, methyl piperidine-4-carboxylate hydrochloride, where specific data for the target molecule is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.

¹H NMR Spectroscopy (Expected):

Based on the structure, the following proton signals are anticipated. The chemical shifts are predicted based on known values for similar structural motifs.

  • -OCH₃ (singlet, 3H): A sharp singlet integrating to three protons is expected for the methyl group of the ester, likely in the region of 3.6-3.8 ppm.

  • Azepane Ring Protons (multiplets, 12H): The twelve protons on the azepane ring would appear as a series of complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear further downfield.

  • N-H Protons (broad singlet, 2H): In the hydrochloride salt, the nitrogen atom is protonated, and these protons would likely appear as a broad singlet at a downfield chemical shift, the exact position of which can be solvent-dependent.

¹³C NMR Spectroscopy (Expected):

The proton-decoupled ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms.

  • C=O (carbonyl): The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 170-175 ppm.

  • -OCH₃ (methyl): The methyl carbon of the ester would appear around 50-55 ppm.

  • Azepane Ring Carbons: The six carbons of the azepane ring would give rise to signals in the aliphatic region, typically between 20 and 60 ppm. The carbons adjacent to the nitrogen atom will be shifted further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be a suitable technique. The expected molecular ion peak would correspond to the free base (after loss of HCl), [M+H]⁺, at m/z 158.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amine salt)Stretching3200-2800 (broad)
C-H (aliphatic)Stretching2950-2850
C=O (ester)Stretching~1735
C-O (ester)Stretching1300-1000

The broad absorption in the high-frequency region is characteristic of the N-H stretching in an amine salt. The strong, sharp peak around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in the public domain, its structural features make it a highly valuable starting material and intermediate in drug discovery programs.

The presence of a secondary amine in the azepane ring provides a reactive handle for further functionalization. This allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The methyl ester group can also be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, such as amides or other esters.

Given the diverse biological activities of azepane-containing molecules, derivatives of this compound could be investigated as potential therapeutic agents in areas such as:

  • Oncology: As scaffolds for the development of novel anticancer agents.[1]

  • Infectious Diseases: As starting points for the synthesis of new antibacterial and antiviral compounds.[1]

  • Central Nervous System (CNS) Disorders: The azepane core is present in several CNS-active drugs, and derivatives could be explored for conditions like Alzheimer's disease or as anticonvulsants.[1]

Conclusion

This compound is a heterocyclic compound with a molecular structure that holds significant promise for medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, and the key analytical methods for its characterization. The inherent versatility of the azepane scaffold, coupled with the reactive handles present in this molecule, makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the quest for new and improved medicines.

References

A Technical Guide to the Synthetic Diversification of Methyl azepane-4-carboxylate hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility offer a unique platform for the exploration of chemical space in drug discovery. Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including antidiabetic, anticancer, and antiviral properties, and are integral components of several FDA-approved drugs. Methyl azepane-4-carboxylate hydrochloride serves as a versatile and readily available starting material for the synthesis of a diverse library of novel chemical entities. This guide provides an in-depth exploration of the potential derivatives of this core scaffold, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Scaffold and Key Reaction Sites

This compound presents two primary sites for chemical modification: the secondary amine of the azepane ring and the methyl ester at the C4 position. The hydrochloride salt form necessitates a neutralization step, typically with a non-nucleophilic base, to liberate the free amine for subsequent reactions.

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AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [label=""]; LFZ [label=""]; LGA [label=""]; LGB [label=""]; LGC [label=""]; LGD [label=""]; LGE [label=""]; LGF [label=""]; LGG [label=""]; LGH [label=""]; LGI [label=""]; LGJ [label=""]; LGK [label=""]; LGL [label=""]; LGM [label=""]; LGN [label=""]; LGO [label=""]; LGP [label=""]; LGQ [label=""]; LGR [label=""]; LGS [label=""]; LGT [label=""]; LGU [label=""]; LGV [label=""]; LGW [label=""]; LGX [label=""]; LGY [label=""]; LGZ [label=""]; LHA [label=""]; LHB [label=""]; LHC [label=""]; LHD [label=""]; LHE [label=""]; LHF [label=""]; LHG [label=""]; LHH [label=""]; LHI [label=""]; LHJ [label=""];

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Seven-Membered Ring

The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to achieve optimal interactions with a wide array of biological targets.[1][2] This structural versatility has led to the incorporation of the azepane motif into numerous FDA-approved drugs and promising clinical candidates for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[3][4]

This in-depth technical guide will provide a comprehensive overview of the core mechanisms of action for azepane-based compounds in biological systems. We will move beyond a simple cataloging of activities to provide a deeper understanding of the "how" and "why" behind their therapeutic effects. For researchers, scientists, and drug development professionals, this guide will serve as a valuable resource, synthesizing technical data with practical, field-proven insights. We will explore the intricate ways in which these compounds interact with their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.

I. Enzyme Inhibition: A Dominant Mechanism of Action

A primary mechanism through which azepane-based compounds exert their therapeutic effects is through the inhibition of various classes of enzymes. The flexible azepane scaffold can be functionalized to fit into the active or allosteric sites of enzymes with high affinity and selectivity.

A. Protein Kinase Inhibition: Modulating Cellular Signaling

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Azepane derivatives have been successfully developed as potent kinase inhibitors.

Mechanism of Action: Azepane-based kinase inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.

One of the key signaling pathways often targeted is the PI3K/Akt pathway, a critical regulator of cell survival and growth.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Azepane_Kinase_Inhibitor Azepane-Based Kinase Inhibitor Azepane_Kinase_Inhibitor->Akt Inhibits

Caption: Azepane-based inhibitors targeting the PI3K/Akt signaling pathway.

Quantitative Data: Inhibitory Activity of Azepane Derivatives against Protein Kinases

Compound ClassTarget EnzymeKey Derivative ExampleIC50 / KiReference
Azepane DerivativesProtein Kinase Bα (PKBα)N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide4 nM

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the inhibitory potency of a compound against a specific kinase.[6]

  • Reagent Preparation:

    • Prepare serial dilutions of the azepane-based test compound in a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a solution of the target kinase, its specific substrate peptide, and ATP in the same kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the kinase to all wells except the negative control and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™.

    • Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

B. Protein Tyrosine Phosphatase (PTP) Inhibition: Enhancing Immune Signaling

Protein tyrosine phosphatases, such as PTPN1 and PTPN2, are negative regulators of key signaling pathways, including those involved in immune responses.[7] Their inhibition has emerged as a promising strategy in cancer immunotherapy.[8]

Mechanism of Action: Azepane-containing derivatives can inhibit PTPN1 and PTPN2, leading to the enhanced phosphorylation and activation of downstream signaling molecules like JAKs and STATs.[9] This potentiation of cytokine signaling can enhance the anti-tumor activity of T cells.[7][8]

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Gene_Expression Gene Expression (e.g., T-cell activation) pSTAT->Gene_Expression Translocates to Nucleus & Activates Transcription Nucleus Nucleus PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->JAK Dephosphorylates PTPN1_PTPN2->STAT Dephosphorylates Azepane_PTP_Inhibitor Azepane-Based PTP Inhibitor Azepane_PTP_Inhibitor->PTPN1_PTPN2 Inhibits

Caption: Inhibition of PTPN1/PTPN2 by azepane compounds enhances JAK/STAT signaling.

Quantitative Data: Inhibitory Activity of Azepane Derivatives against PTPs

Compound ClassTarget EnzymeIC50 (nM)Reference
Azepane-containing derivativesPTPN1/PTPN2Nanomolar range[8]

Experimental Protocol: PTPN1/PTPN2 Inhibition Assay (Fluorogenic)

  • Reagent Preparation:

    • Prepare recombinant PTPN1 or PTPN2 enzyme.

    • Prepare a fluorogenic substrate (e.g., DiFMUP).

    • Prepare serial dilutions of the azepane-based inhibitor.

  • Assay Execution:

    • Incubate the enzyme with the inhibitor for a predetermined time.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time (kinetic reading) using a fluorescence plate reader.

  • Data Analysis:

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC50 value.[9]

C. Gamma-Secretase and BACE1 Inhibition: Targeting Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease.[10] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[11]

Mechanism of Action: Azepane-based compounds have been developed as inhibitors of both γ-secretase and BACE1.[10][12] By blocking the activity of these enzymes, these compounds reduce the production of Aβ peptides, thereby potentially slowing the progression of Alzheimer's disease.[13][14]

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 (CTFβ) APP->CTF_beta Cleavage BACE1 β-secretase (BACE1) BACE1->APP Abeta Amyloid-β (Aβ) CTF_beta->Abeta Cleavage AICD AICD CTF_beta->AICD Cleavage Gamma_Secretase γ-secretase Gamma_Secretase->CTF_beta Azepane_BACE1_Inhibitor Azepane-Based BACE1 Inhibitor Azepane_BACE1_Inhibitor->BACE1 Inhibits Azepane_Gamma_Secretase_Inhibitor Azepane-Based γ-secretase Inhibitor Azepane_Gamma_Secretase_Inhibitor->Gamma_Secretase Inhibits

Caption: Inhibition of APP processing by azepane-based BACE1 and γ-secretase inhibitors.

Experimental Protocol: BACE1 Enzymatic Assay (Fluorogenic)

This protocol describes a common in vitro method for measuring BACE1 activity.[15]

  • Reagent Preparation:

    • Prepare recombinant human BACE1 enzyme.

    • Prepare a fluorogenic BACE1 peptide substrate.

    • Prepare serial dilutions of the azepane-based test inhibitor in an appropriate assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

  • Assay Procedure:

    • In a 96-well black microplate, add the diluted inhibitor solutions. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the recombinant BACE1 enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately monitor the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

D. Glycosidase Inhibition

Polyhydroxylated azepanes, also known as iminosugars, can act as potent and selective glycosidase inhibitors.[16]

Mechanism of Action: These azepane derivatives mimic the structure of the natural carbohydrate substrates of glycosidases. They bind to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds. This mechanism is relevant for the treatment of various diseases, including diabetes and viral infections.[17]

Quantitative Data: Glycosidase Inhibition by Polyhydroxylated Azepanes

CompoundTarget EnzymeIC50 (µM)Reference
Tetrahydroxylated azepaneβ-galactosidase21[16]

II. Modulation of Transporters and Receptors

The azepane scaffold is also found in compounds that modulate the activity of membrane transporters and receptors, particularly in the central nervous system.

A. Monoamine Transporter Inhibition

Azepane-based compounds can act as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[18]

Mechanism of Action: These compounds bind to the transporters, blocking the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant and anti-anxiety medications.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol is a standard method for determining the affinity of a compound for a specific transporter.[1][7]

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the target monoamine transporter.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (a compound known to bind to the transporter) and various concentrations of the azepane-based test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Filtration and Counting:

    • After incubation, rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[19]

III. Anticancer Activity: A Multifaceted Approach

The anticancer properties of azepane-based compounds are often the result of their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[3][20]

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the azepane-containing compound. Include vehicle-treated and untreated controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Conclusion: A Scaffold with Enduring Potential

The azepane scaffold continues to be a highly valuable motif in drug discovery, demonstrating a remarkable ability to interact with a diverse range of biological targets. The mechanisms of action for azepane-based compounds are multifaceted, with enzyme inhibition and modulation of transporters and receptors being the most prominent. A thorough understanding of these mechanisms, elucidated through rigorous experimental methodologies as outlined in this guide, is paramount for the rational design and development of novel and more effective therapeutics. As our knowledge of complex biological pathways deepens, the versatility of the azepane core will undoubtedly be further exploited to address unmet medical needs.

References

A Senior Application Scientist's Guide to In Silico Modeling and Computational Studies of Methyl Azepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting in silico modeling and computational analysis of Methyl azepane-4-carboxylate hydrochloride. This molecule, a derivative of the azepane scaffold, represents a class of compounds with significant potential in medicinal chemistry. Computational, or in silico, methods offer a powerful, resource-efficient avenue to explore its physicochemical properties, potential biological targets, and metabolic fate, thereby accelerating the drug discovery and development process.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols for key computational experiments but also the underlying scientific rationale for these methodological choices. We will delve into the foundational aspects of molecular modeling, from ligand preparation to advanced simulation techniques, and conclude with a critical assessment of data interpretation and model validation. The overarching goal is to equip the reader with the expertise to design, execute, and interpret robust computational studies that can meaningfully guide experimental efforts.

Foundational Concepts: The 'Why' Behind the 'How'

The decision to employ computational methods in the study of a molecule like this compound is driven by the need for early, predictive insights into its behavior in a biological system.[2] Traditional drug discovery is a lengthy and expensive process; in silico approaches allow for the rapid screening of vast chemical spaces and the prioritization of candidates, significantly reducing attrition rates in later stages.[2][4]

At the heart of our computational investigation are two primary theoretical frameworks:

  • Molecular Mechanics (MM): This approach treats molecules as a collection of balls (atoms) connected by springs (bonds). It uses classical physics to calculate the potential energy of a system. MM is computationally inexpensive, making it ideal for studying large systems and for tasks like conformational analysis and molecular docking.

  • Quantum Mechanics (QM): QM provides a much more detailed and accurate description of a molecule by considering the electronic structure.[5][6] While computationally intensive, QM methods are indispensable for understanding chemical reactivity, reaction mechanisms, and electronic properties that cannot be accurately described by MM.[5][6][7]

The choice between MM and QM is dictated by the specific scientific question at hand, a principle that will be highlighted throughout this guide.

Pre-computation: Preparing the Digital Battlefield

The adage "garbage in, garbage out" is particularly pertinent to computational chemistry. The quality and reliability of any in silico study are fundamentally dependent on the meticulous preparation of the input structures.

Sourcing and Validating the Molecular Structure

The first crucial step is to obtain an accurate three-dimensional representation of this compound.

Experimental Protocol:

  • Structure Retrieval: Obtain the chemical structure from a reputable database such as PubChem (CID 71307696).[8] This provides essential information including the molecular formula (C8H16ClNO2), and SMILES notation.[9]

  • 3D Structure Generation: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.

  • Initial Geometry Optimization: Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy starting conformation. This step is critical to remove any unrealistic bond lengths or angles introduced during the 3D generation.

Ligand Preparation: The Causality Behind the Steps

Preparing the ligand for simulation is not merely a technicality; each step is a deliberate action to ensure the molecule is represented as it would be in a biological environment.

Experimental Protocol:

  • Protonation State Determination: At physiological pH (around 7.4), the azepane nitrogen is likely to be protonated. This is a critical consideration as the charge state of the molecule will dictate its electrostatic interactions. Tools like MarvinSketch or Epik can be used to predict pKa values and determine the most probable protonation state.

  • Tautomerism Check: While less of a concern for this specific molecule, it is good practice to check for and select the most stable tautomer for molecules that can exist in multiple tautomeric forms.

  • Charge Assignment: Assign partial atomic charges using a reliable method. For MM-based simulations, methods like Gasteiger or AM1-BCC are commonly used. The choice of charge model should be consistent with the force field that will be used in subsequent simulations.

  • Energy Minimization: Perform a more rigorous geometry optimization using a higher-level method, such as a semi-empirical quantum mechanical method (e.g., PM7) or even Density Functional Theory (DFT), to obtain a more accurate low-energy conformation.

Core Computational Methodologies

With a properly prepared ligand, we can now proceed to the core computational analyses. The following workflows represent a logical progression from broad, rapid screening to more detailed, computationally intensive investigations.

Molecular Docking Studies

Objective: To predict the preferred binding orientation of this compound to a hypothetical protein target. Molecular docking is a computationally efficient method for screening large libraries of compounds against a protein target.[10]

Workflow:

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ReceptorPrep Receptor Preparation (Add Hydrogens, Assign Charges) GridGen Grid Box Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (As per Section 3.2) DockingRun Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Analyze Binding Poses (Clustering, Scoring) DockingRun->PoseAnalysis InteractionAnalysis Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) PoseAnalysis->InteractionAnalysis

Caption: A typical workflow for molecular docking studies.

Experimental Protocol (using AutoDock Vina as an example):

  • Receptor and Ligand Preparation: Prepare the protein and ligand files in the required .pdbqt format, which includes adding polar hydrogens and assigning charges.[11]

  • Grid Box Definition: Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the protein.[12]

  • Docking Execution: Run the docking simulation using the prepared receptor, ligand, and grid box parameters.

  • Results Analysis: Analyze the output, which will include a ranked list of binding poses based on their predicted binding affinities (scoring function).[13] Visualize the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Trustworthiness: The reliability of docking results is enhanced by re-docking a known co-crystallized ligand to see if the software can reproduce the experimental binding pose (a process known as validation). Best practices involve using sampling algorithms that can accurately reproduce the experimental binding mode.[3]

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of this compound, either in solution or in complex with a protein target, over time. MD simulations provide insights into conformational flexibility, stability of binding, and the role of solvent.

Workflow:

MD_Simulation_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Topology Generate Topology (Force Field Parameters) Solvation Solvation (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Rg) Production->TrajectoryAnalysis InteractionAnalysis Interaction Analysis (Hydrogen Bonds, etc.) TrajectoryAnalysis->InteractionAnalysis

Caption: The general workflow for a molecular dynamics simulation.

Experimental Protocol (using GROMACS as an example):

  • System Preparation:

    • Generate a topology file for the molecule using a suitable force field (e.g., OPLS/AA).[14]

    • Create a simulation box and solvate the molecule with a chosen water model (e.g., SPC/E).[14]

    • Add ions to neutralize the system's charge.[15]

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.[15]

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Perform a subsequent simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.[15]

  • Production MD: Run the production simulation for a desired length of time (nanoseconds to microseconds, depending on the phenomenon being studied).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to understand the stability and flexibility of the molecule.

Trustworthiness: The choice of force field is critical for the accuracy of MD simulations. It is essential to choose a force field that has been well-parameterized for the types of molecules in the system. The length of the simulation must also be sufficient to sample the conformational space of interest.

Quantum Mechanics (QM) Calculations

Objective: To investigate the electronic properties of this compound to understand its intrinsic reactivity and intermolecular interaction capabilities.[7] QM methods are crucial for studying aspects that are beyond the scope of classical MM force fields.[5][6]

Experimental Protocol (using a DFT approach as an example):

  • Geometry Optimization: Perform a high-level geometry optimization of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations:

    • Electrostatic Potential (ESP) Mapping: Calculate and visualize the ESP on the molecule's electron density surface. This reveals the electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors) regions.

    • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Trustworthiness: The accuracy of QM calculations is highly dependent on the chosen level of theory (functional and basis set). It is often advisable to benchmark results against experimental data or higher-level calculations if available.

Post-computation: From Data to Discovery

The ultimate value of in silico modeling lies in its ability to generate actionable insights for drug discovery programs.

ADMET Prediction

Early prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[16][17] Numerous in silico tools and web servers (e.g., SwissADME, admetSAR) can predict these properties based on the molecule's structure.[16][18]

Data Presentation:

PropertyPredicted ValueInterpretation
Absorption
LogP (Lipophilicity)ValueIndicator of solubility and membrane permeability.
Water SolubilityValueCrucial for bioavailability.
GI AbsorptionHigh/LowLikelihood of absorption from the gastrointestinal tract.
Distribution
Blood-Brain BarrierYes/NoAbility to cross into the central nervous system.
Metabolism
CYP450 InhibitionInhibitor/NonPotential for drug-drug interactions.
Toxicity
hERG InhibitionYes/NoRisk of cardiotoxicity.
Ames MutagenicityYes/NoPotential to be carcinogenic.

Note: The table above is a template. Actual values would be populated from the output of ADMET prediction software.

Causality and Trustworthiness: ADMET prediction models are built on large datasets of experimental data.[16] The accuracy of these predictions depends on the applicability domain of the model; that is, how similar the query molecule is to the compounds in the model's training set. It is always recommended to use multiple prediction tools and look for a consensus.[16][17]

Self-Validation and Best Practices

To ensure the scientific rigor of any computational study, a robust validation strategy is essential.

  • Cross-Validation of Methodologies: Where possible, use different computational methods to study the same phenomenon. For example, if docking predicts a specific binding mode, its stability can be further investigated with an MD simulation.

  • Use of Controls: In simulations involving a protein target, running a simulation of the apoprotein (the protein without the ligand) can serve as a valuable control to understand the intrinsic dynamics of the protein.

  • Comparison with Experimental Data: The ultimate validation of any computational model is its ability to reproduce and predict experimental results. If experimental data is available (e.g., binding affinity, crystal structure), it should be used to benchmark and refine the computational models.

  • Acknowledge Limitations: It is crucial to be aware of the inherent approximations in any computational model and to interpret the results within the context of these limitations.

Conclusion and Future Perspectives

This guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics, and quantum mechanics calculations, researchers can gain deep insights into the molecule's potential as a drug candidate. The predictive power of these computational methods, when applied with rigor and a clear understanding of their underlying principles, can significantly de-risk and accelerate the drug discovery process. Future work should focus on using the insights gained from these studies to guide the synthesis and experimental testing of this compound and its analogs, creating a synergistic cycle of computational prediction and experimental validation.

References

An In-Depth Technical Guide to Screening Libraries Containing Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility provide a unique framework for the design of novel therapeutics capable of engaging with complex biological targets. Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, and as of 2019, over 20 drugs containing this motif have received FDA approval for treating a diverse range of diseases.[1] The strategic incorporation of the azepane ring can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development.

This guide focuses on a key building block for constructing libraries of these valuable molecules: Methyl azepane-4-carboxylate hydrochloride . This compound is particularly relevant in the burgeoning field of targeted protein degradation, where it serves as a versatile scaffold for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase. The azepane moiety often forms part of the linker connecting the target-binding and E3 ligase-binding elements of the PROTAC, and its structure can profoundly impact the efficacy and selectivity of the resulting degrader.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, its incorporation into screening libraries, and the subsequent high-throughput screening and hit-to-lead optimization processes, with a particular focus on its application in the development of novel protein degraders.

I. Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the core building block is the essential first step in any screening library campaign. The following protocol outlines a reliable method for the preparation of this compound, proceeding via a Dieckmann condensation reaction.

Synthetic Workflow Overview

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl succinate E N-(4-ethoxy-4-oxobutyl)-L-aspartic acid diethyl ester A->E Reacts with B Ethyl 4-aminobutyrate hydrochloride B->E Reacts with C N,N-Diisopropylethylamine (DIPEA) C->E Base D Acetonitrile (ACN) D->E Solvent H Ethyl 1-ethoxycarbonyl-5-oxopiperidine-3-carboxylate E->H Cyclizes in presence of F Sodium ethoxide (NaOEt) F->H Base G Ethanol (EtOH) G->H Solvent K This compound H->K Treated with I Hydrochloric acid (HCl, aq) I->K Acid & Water J Heat J->K Energy

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(4-ethoxy-4-oxobutylamino)succinate

  • To a stirred solution of ethyl 4-aminobutyrate hydrochloride (1 equivalent) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) at 0 °C under an inert atmosphere.

  • After stirring for 15 minutes, add diethyl 2-bromosuccinate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-(4-ethoxy-4-oxobutylamino)succinate.

Step 2: Dieckmann Condensation to form Ethyl 4-oxoazepane-3-carboxylate

  • To a solution of sodium ethoxide (1.5 equivalents) in anhydrous ethanol at 0 °C, add a solution of diethyl 2-(4-ethoxy-4-oxobutylamino)succinate (1 equivalent) in anhydrous ethanol dropwise under an inert atmosphere.[2][3][4][5][6]

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.[7]

  • Monitor the formation of the cyclic β-keto ester by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-oxoazepane-3-carboxylate.

Step 3: Hydrolysis, Decarboxylation, and Esterification to yield this compound

  • To the crude ethyl 4-oxoazepane-3-carboxylate, add 6 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 12 hours to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[8][9][10][11][12]

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude azepan-4-one hydrochloride.

  • To the crude product, add methanol and cool to 0 °C.

  • Slowly add thionyl chloride (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours to facilitate esterification.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of methanol and diethyl ether to afford pure this compound.

II. Design and Synthesis of an Azepane-Based Screening Library

With the core building block in hand, the next phase involves its incorporation into a diverse library of compounds for screening. A common and effective strategy is to utilize the secondary amine of the azepane ring for amide bond formation with a diverse set of carboxylic acids. This approach allows for the systematic exploration of the chemical space around the azepane scaffold.

Diversity-Oriented Synthesis Workflow

G cluster_0 Input Building Blocks cluster_1 Amide Coupling cluster_2 Purification & Characterization cluster_3 Output Library A Methyl azepane-4-carboxylate hydrochloride E Parallel Synthesis A->E B Diverse Carboxylic Acids (R1-COOH, R2-COOH, ... Rn-COOH) B->E C HATU, DIPEA C->E Coupling Reagents D DMF D->E Solvent F Preparative HPLC E->F Purification G LC-MS, NMR F->G Analysis H Azepane-based Amide Library G->H

Caption: Workflow for diversity-oriented synthesis of an azepane-based library.

Detailed Experimental Protocol: Parallel Amide Coupling for Library Synthesis

This protocol is designed for a 96-well plate format, enabling the parallel synthesis of a diverse amide library.

Materials:

  • This compound

  • A diverse set of carboxylic acids (pre-weighed in a 96-well plate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional, but recommended for efficiency)

Procedure:

  • Prepare a stock solution of this compound (1.2 equivalents relative to the carboxylic acids) and DIPEA (3 equivalents) in anhydrous DMF.

  • Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.

  • To each well of the 96-well plate containing the pre-weighed carboxylic acids (1 equivalent), add the stock solution of this compound and DIPEA.

  • Next, add the HATU stock solution to each well.

  • Seal the 96-well plate and shake at room temperature for 12 hours.

  • Monitor the completion of the reactions by LC-MS analysis of a representative subset of wells.

  • Upon completion, quench the reactions by adding water to each well.

  • The crude products can be purified by preparative high-performance liquid chromatography (HPLC) with mass-directed fractionation.

  • The purified compounds should be characterized by LC-MS and, for a representative subset, by nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.

  • The final library of compounds is then dissolved in DMSO to a standard concentration (e.g., 10 mM) and stored for high-throughput screening.

III. High-Throughput Screening of the Azepane-Based Library

Given that this compound is a building block for protein degraders, a relevant high-throughput screen would be one that assesses the degradation of a specific target protein. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are well-established targets for PROTAC-mediated degradation. The NanoBRET™ Target Engagement Assay is a powerful live-cell method to monitor the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a critical step in the degradation process.[13] Alternatively, a direct measurement of protein degradation can be achieved using a HiBiT-based assay.[14][15]

Screening Workflow for Target Protein Degradation

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Lysis & Detection cluster_3 Data Analysis A Cells expressing HiBiT-BRD4 B Plate cells in 384-well plates A->B D Add compounds to cells B->D C Azepane-based Library C->D E Add Nano-Glo® HiBiT Lytic Detection Reagent D->E F Measure Luminescence E->F G Calculate % Degradation F->G H Identify Hits G->H

Caption: High-throughput screening workflow for identifying BRD4 degraders.

Detailed HTS Protocol: HiBiT-Based BRD4 Degradation Assay

This protocol is adapted for a 384-well format and is designed to quantify the degradation of endogenously tagged BRD4.[14][15][16][17]

Materials:

  • HEK293 cells with BRD4 endogenously tagged with HiBiT (CRISPR/Cas9 engineered)

  • Assay medium: Opti-MEM™ I Reduced Serum Medium

  • 96- or 384-well white, solid-bottom assay plates

  • Azepane-based compound library (10 mM in DMSO)

  • Positive control: dBET6 (a known BRD4 degrader)

  • Negative control: JQ1 (a BRD4 inhibitor that does not cause degradation)

  • Nano-Glo® HiBiT Lytic Detection System

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HiBiT-BRD4 HEK293 cells in assay medium to a density of 2 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (8,000 cells/well).

    • Incubate the plate at 37 °C, 5% CO2 for 4-6 hours to allow cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of the compound library plates. For a primary screen, a single concentration of 1 µM is typical.

    • Using an acoustic liquid handler or a pin tool, transfer the compounds from the library plates to the cell plates. Include wells for the positive control (dBET6, e.g., 100 nM), negative control (JQ1, e.g., 1 µM), and a DMSO vehicle control.

    • Incubate the plates at 37 °C, 5% CO2 for 18 hours.

  • Lysis and Luminescence Detection:

    • Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal generation.

    • Measure the luminescence using a plate reader with a 0.5-1 second integration time.

  • Data Analysis:

    • Calculate the percentage of BRD4 degradation for each compound relative to the DMSO control: % Degradation = 100 * (1 - (Luminescence_compound / Luminescence_DMSO))

    • Set a hit threshold, for example, >50% degradation. Compounds that meet this criterion are considered primary hits.

IV. Hit Validation and Lead Optimization

Primary hits from the HTS campaign require rigorous validation to confirm their activity and elucidate their mechanism of action. This is followed by a lead optimization phase where medicinal chemistry efforts are employed to improve the potency, selectivity, and drug-like properties of the validated hits.

Hit Validation and Lead Optimization Workflow

G cluster_0 Hit Confirmation cluster_1 Mechanism of Action cluster_2 Selectivity Profiling cluster_3 Lead Optimization A Resynthesis & Purity Check B Dose-Response Curve (DC50) A->B C Orthogonal Assays (e.g., Western Blot) B->C D NanoBRET™ Ternary Complex Assay C->D E Proteasome & E3 Ligase Inhibitor Rescue Assays D->E F Quantitative Proteomics (TMT-MS) E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In vivo Efficacy Studies H->I

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Methyl Azepane-4-carboxylate Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Drug Design

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Saturated heterocyclic scaffolds are of particular interest due to their ability to provide three-dimensional diversity, improve physicochemical properties, and enable novel interactions with biological targets. Among these, the azepane ring system has emerged as a privileged scaffold. Azepane-based compounds exhibit a high degree of structural diversity and have been incorporated into more than 20 FDA-approved drugs for a wide range of therapeutic applications, including cancer, infectious diseases, and neurological disorders[1]. The conformational flexibility of the seven-membered azepane ring is a key determinant of its biological activity, and the ability to introduce specific substituents to bias its conformation is a powerful tool in drug design.

This guide focuses on a key building block for accessing this valuable chemical space: Methyl azepane-4-carboxylate hydrochloride (CAS Number: 1383132-15-7). This versatile reagent serves as a cornerstone for the synthesis of a multitude of complex molecules, offering a pre-functionalized, conformationally diverse core for further elaboration. Its designation as a "Protein Degrader Building Block" hints at its significant role in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs)[2].

PropertyValue
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol [2]
CAS Number 1383132-15-7[2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Core Applications in Medicinal Chemistry

The utility of this compound stems from its bifunctional nature. The secondary amine of the azepane ring provides a nucleophilic handle for a variety of transformations, most notably N-alkylation and N-acylation (including sulfonylation). The methyl ester at the 4-position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid for subsequent amide bond formation, or reduction to a primary alcohol.

This dual functionality makes it an ideal scaffold for:

  • Introducing conformational constraint and exploring 3D chemical space: The non-planar nature of the azepane ring allows for the presentation of substituents in distinct spatial orientations, which can be critical for optimizing binding to protein targets.

  • Modulating physicochemical properties: The incorporation of the azepane moiety can influence key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability[3][4].

  • Serving as a versatile linker component: In complex molecular architectures like PROTACs, the azepane ring can function as a rigid or semi-rigid linker element, connecting a target-binding warhead to an E3 ligase-recruiting moiety.

Workflow for Synthetic Elaboration

The following diagram illustrates a typical workflow for the elaboration of this compound into more complex drug-like molecules.

G start Methyl azepane-4-carboxylate hydrochloride n_alkylation N-Alkylation / N-Arylation start->n_alkylation R-X, Base n_acylation N-Acylation / N-Sulfonylation start->n_acylation RCOCl or RSO₂Cl, Base ester_hydrolysis Ester Hydrolysis n_alkylation->ester_hydrolysis LiOH or NaOH reduction Ester Reduction n_alkylation->reduction LiAlH₄ or NaBH₄ n_acylation->ester_hydrolysis n_acylation->reduction amide_coupling Amide Coupling ester_hydrolysis->amide_coupling Amine, Coupling Agent final_compounds Diverse Bioactive Molecules (e.g., Enzyme Inhibitors, PROTACs) amide_coupling->final_compounds reduction->final_compounds

Caption: Synthetic pathways from this compound.

Application Case Study: Synthesis of 11β-HSD1 Inhibitors

To illustrate the practical application of this compound, we will examine its use in the synthesis of potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a validated therapeutic target for metabolic syndrome, including type 2 diabetes and obesity[1][5][6]. The discovery of a series of azepane sulfonamides as potent 11β-HSD1 inhibitors highlights the importance of this scaffold in generating bioactive compounds[7].

Protocol 1: N-Sulfonylation of Methyl Azepane-4-carboxylate

This protocol details the foundational step of attaching the sulfonyl moiety to the azepane nitrogen. The hydrochloride salt must first be neutralized to the free base for the reaction to proceed efficiently.

Materials:

  • This compound

  • Aryl sulfonyl chloride (e.g., 2,4-dichlorophenylsulfonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Free Base Generation: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. Stir for 30 minutes to ensure complete neutralization. A clear solution should form.

  • Sulfonylation: Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve the aryl sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfonylated methyl azepane-4-carboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Causality and Experimental Choices:

  • Base: Triethylamine or DIPEA is used to neutralize the hydrochloride salt and to scavenge the HCl generated during the sulfonylation reaction, driving the equilibrium towards the product. Two equivalents are used for the initial neutralization, and an additional small excess ensures the reaction goes to completion.

  • Solvent: DCM is an excellent solvent for this reaction as it is inert to the reaction conditions and readily dissolves both the starting materials and the product.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride, minimizing the formation of side products.

Protocol 2: Saponification of the Methyl Ester

The next step in the synthesis of many bioactive molecules is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be used in subsequent amide coupling reactions.

Materials:

  • N-sulfonylated methyl azepane-4-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-sulfonylated methyl azepane-4-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add an aqueous solution of LiOH (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Causality and Experimental Choices:

  • Mixed Solvent System: The THF/MeOH/water system is used to ensure the solubility of both the relatively nonpolar starting material and the ionic hydroxide reagent.

  • Base: LiOH is often preferred for ester hydrolysis as it is less prone to causing side reactions compared to NaOH or KOH in some substrates. An excess is used to ensure complete conversion.

  • Acidification: Careful acidification is necessary to protonate the carboxylate and precipitate the product, which can then be extracted into an organic solvent.

Further Applications in PROTAC Development

The azepane scaffold derived from this compound is of significant interest in the development of PROTACs. The azepane can serve as a non-obvious linker or as part of the E3 ligase-binding moiety. For instance, after N-alkylation with a suitable linker precursor and subsequent functional group manipulation of the ester, the resulting azepane derivative can be coupled to a warhead that binds to the protein of interest.

The general workflow for incorporating the azepane moiety into a PROTAC would involve:

  • Functionalization of the Azepane Nitrogen: N-alkylation or N-acylation with a linker precursor that has an orthogonal functional group (e.g., an azide, alkyne, or protected amine) at the other end.

  • Modification of the Ester Group: Hydrolysis to the carboxylic acid or reduction to the alcohol, followed by coupling to the other component of the PROTAC (either the warhead or the E3 ligase ligand).

  • Final Coupling Step: Connection of the two arms of the PROTAC, for example, via a click reaction or another amide bond formation.

Conclusion

This compound is a high-value building block in medicinal chemistry that provides access to the pharmaceutically relevant azepane scaffold. Its bifunctionality allows for a wide range of synthetic manipulations, enabling the exploration of diverse chemical space and the optimization of drug-like properties. The successful application of this building block in the synthesis of potent 11β-HSD1 inhibitors serves as a testament to its utility. As the demand for novel, three-dimensional molecular architectures continues to grow, particularly in areas like targeted protein degradation, the strategic use of versatile building blocks like this compound will undoubtedly play an increasingly important role in the discovery of new medicines.

References

Application Notes and Protocols for Methyl Azepane-4-carboxylate Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Azepane Scaffold

Methyl azepane-4-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The seven-membered azepane ring system is a recurring motif in a variety of biologically active molecules. The presence of a secondary amine and a methyl ester provides two key functional handles for a diverse range of chemical transformations. This guide provides detailed experimental protocols for common reactions involving this compound, focusing on N-alkylation, N-acylation, and modifications of the ester group. The protocols are designed to be robust and adaptable, with explanations for the choice of reagents and conditions to ensure successful execution and guide further synthetic design. This compound is particularly noted as a building block in the synthesis of protein degraders.[1][2]

PART 1: Preliminary Considerations - Handling and Deprotection

Methyl azepane-4-carboxylate is supplied as a hydrochloride salt.[2][3][4][5] This enhances its stability and shelf-life. However, for most reactions involving the secondary amine, it is necessary to liberate the free amine. This is typically achieved by treating the hydrochloride salt with a suitable base.

Protocol 1: Liberation of the Free Amine

Causality: The hydrochloride salt protonates the secondary amine, rendering it non-nucleophilic. A base is required to remove the proton and generate the free amine, which can then participate in subsequent reactions. The choice of base and solvent is critical to avoid unwanted side reactions, such as hydrolysis of the methyl ester.

Detailed Methodology:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) to achieve a concentration of 0.1-0.5 M.

  • Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), as an aqueous solution or a solid.

  • Stir the biphasic mixture vigorously for 30-60 minutes at room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (2 x volume of the initial organic solvent).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting free amine is typically used immediately in the next step without further purification.

Trustworthiness: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the salt spot and the appearance of the more nonpolar free amine spot. A simple workup with a mild base ensures the integrity of the methyl ester group.

PART 2: Core Synthetic Transformations

Section 2.1: N-Alkylation Reactions

N-alkylation of the azepane ring is a common strategy to introduce diverse substituents. Two primary methods are detailed here: direct alkylation and reductive amination.

Causality: This method involves the direct reaction of the nucleophilic secondary amine with an electrophilic alkyl halide. A base is required to scavenge the hydrogen halide byproduct, driving the reaction to completion.

Detailed Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the free Methyl azepane-4-carboxylate (prepared as in Protocol 1) (1.0 eq).

  • Dissolve in an anhydrous polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparative Data for N-Alkylation Methods

MethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTypical Time (h)Typical Yield (%)
Direct Alkylation1-Bromo-3-chloropropane-K₂CO₃Acetonitrile1290
Direct AlkylationBenzyl Bromide-NaHTHF6High
Reductive AminationCyclohexanecarbaldehydeNaBH(OAc)₃-CH₂Cl₂1678
Reductive AminationAcetoneNaBH₄-Methanol4-

Causality: Reductive amination is a versatile two-step, one-pot reaction.[6][7] The amine first reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. This method is particularly useful for introducing more complex or sterically hindered alkyl groups and avoids the over-alkylation issues sometimes seen with direct alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild enough not to reduce the starting carbonyl compound and is selective for the iminium ion.[8]

Detailed Methodology:

  • Dissolve the free Methyl azepane-4-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow start Methyl azepane-4-carboxylate HCl free_amine Free Amine Generation (Protocol 1) start->free_amine direct_alkylation Direct Alkylation (Protocol 2) free_amine->direct_alkylation Alkyl Halide, Base reductive_amination Reductive Amination (Protocol 3) free_amine->reductive_amination Aldehyde/Ketone, Reducing Agent product N-Alkylated Product direct_alkylation->product reductive_amination->product

Caption: Workflow for the N-alkylation of Methyl azepane-4-carboxylate.

Section 2.2: N-Acylation Reactions

N-acylation introduces an amide functionality, which can be a key interaction point in biologically active molecules. This is typically achieved using acyl chlorides or by coupling with carboxylic acids.

Causality: Acyl chlorides are highly reactive electrophiles that readily react with the secondary amine. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.[9]

Detailed Methodology:

  • Dissolve the free Methyl azepane-4-carboxylate (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by column chromatography if necessary.

Section 2.3: Amide Bond Formation (Amide Coupling)

Causality: Direct coupling of a carboxylic acid with an amine requires a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[9] Common coupling agents include carbodiimides like EDC, often used with additives like HOBt to suppress side reactions and reduce racemization.[10] HBTU is another efficient coupling agent.[11][12]

Detailed Methodology:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) in anhydrous DMF or DCM.

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of free Methyl azepane-4-carboxylate (1.0 eq) and DIPEA (1.5 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram 2: N-Acylation and Amide Coupling Pathways

N_Acylation_Workflow cluster_acylation N-Acylation cluster_coupling Amide Coupling free_amine Free Methyl azepane-4-carboxylate acyl_chloride Acyl Chloride + Base (e.g., TEA) free_amine->acyl_chloride carboxylic_acid Carboxylic Acid + Coupling Agents (e.g., EDC, HOBt) free_amine->carboxylic_acid protocol4 Protocol 4 product N-Acylated Product protocol4->product protocol5 Protocol 5 protocol5->product

Caption: Pathways for the N-acylation of Methyl azepane-4-carboxylate.

Section 2.4: Modification of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further reactions, such as amide coupling.

Causality: Base-mediated hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often used as it is less likely to cause epimerization at adjacent chiral centers compared to NaOH or KOH. A co-solvent system like THF/water or Methanol/water is used to ensure the solubility of both the ester and the hydroxide salt.

Detailed Methodology:

  • Dissolve this compound or its N-protected derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

PART 3: Safety and Handling

General Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

Specific Hazards:

  • Skin and Eye Irritation: This compound may cause skin and serious eye irritation.[1] In case of contact, rinse immediately and thoroughly with water.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

This compound is a versatile synthetic intermediate. The protocols outlined in this guide provide a solid foundation for its use in N-alkylation, N-acylation, and ester hydrolysis reactions. By understanding the causality behind each experimental choice, researchers can confidently adapt and optimize these procedures for the synthesis of novel and complex molecular architectures, particularly in the field of drug discovery and development.

References

Application Notes and Protocols for the Characterization of Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl azepane-4-carboxylate hydrochloride in Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The azepane scaffold, a seven-membered saturated ring containing a nitrogen atom, is a privileged structure found in numerous biologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including but not limited to anticancer, antimicrobial, and central nervous system-acting agents.[1] The precise characterization of this intermediate is paramount to ensure the identity, purity, and stability of the molecule, which are critical parameters for the synthesis of active pharmaceutical ingredients (APIs).

This comprehensive guide provides a suite of analytical techniques and detailed protocols for the thorough characterization of this compound. The methodologies described herein are designed to provide orthogonal information, ensuring a complete and reliable assessment of the compound's chemical and physical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C8H16ClNO2[2][3][4][5]
Molecular Weight 193.67 g/mol [3][4][6]
Chemical Structure
SMILES: COC(=O)C1CCCNCC1.Cl[7]
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.

Rationale for NMR Analysis
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their proximity to other protons (spin-spin coupling), and their relative abundance (integration). For this compound, this will confirm the presence of the methyl ester group, the protons on the azepane ring, and the proton on the nitrogen atom.

  • ¹³C NMR: Determines the number of chemically distinct carbon atoms and their electronic environments. This is crucial for confirming the presence of the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the azepane ring.[8]

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: 400 MHz NMR Spectrometer (or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). The choice of solvent is critical as the amine proton may exchange with protic solvents.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse experiment.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[8]

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Analysis and Expected Resonances:

  • ¹H NMR: Expect signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the proton on the carbon bearing the ester (methine, multiplet), and a complex series of multiplets for the methylene protons of the azepane ring. The NH proton signal may be broad and its chemical shift will be concentration and solvent dependent.

  • ¹³C NMR: Expect a signal for the carbonyl carbon (~170-180 ppm), the methoxy carbon (~50-60 ppm), the methine carbon, and several signals for the methylene carbons of the azepane ring.[9]

Figure 1: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis.

Rationale for MS Analysis
  • Molecular Ion Peak: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which is expected to produce a prominent protonated molecular ion [M+H]⁺. The mass of this ion will confirm the molecular weight of the free base.

  • Fragmentation Pattern: Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural confirmation by identifying characteristic losses, such as the loss of the methoxy group or the carboxylate moiety.

Experimental Protocol: ESI-MS

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

ESI-MS Acquisition Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (optimize for maximal [M+H]⁺ intensity).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis and Expected Ions:

  • Full Scan MS: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 158.1176.[7] Other adducts such as [M+Na]⁺ at m/z 180.0995 may also be observed.[7]

  • MS/MS: Fragmentation of the [M+H]⁺ ion may yield characteristic fragment ions, providing further structural evidence.

G cluster_sample Sample Infusion cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Dilute Sample Solution Infusion Direct Infusion or LC Introduction Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI MassAnalyzer Mass Analyzer (e.g., TOF) ESI->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Identify [M+H]+ and Fragment Ions Spectrum->Analysis

Figure 2: General workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone of pharmaceutical analysis for determining the purity of a compound and quantifying its concentration. A robust HPLC method is essential for quality control throughout the drug development process.

Rationale for HPLC Analysis
  • Purity Determination: A well-developed HPLC method can separate this compound from potential impurities, including starting materials, byproducts, and degradation products.

  • Quantification: Using a suitable external or internal standard, the exact concentration of the compound in a sample can be determined.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The mobile phase composition should be optimized for optimal separation. For MS compatibility, volatile buffers like formic acid or ammonium acetate are recommended.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, where the ester carbonyl may have some absorbance, though it is a weak chromophore). If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare working solutions by diluting the stock solution to the desired concentration range for analysis.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a series of known standards. The concentration of the unknown sample is then determined from this curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Rationale for FT-IR Analysis
  • Functional Group Confirmation: The FT-IR spectrum will confirm the presence of key functional groups in this compound, such as the C=O stretch of the ester, the C-O stretch, and the N-H stretch of the secondary amine hydrochloride.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Instrumentation: FT-IR spectrometer with an ATR accessory.

Sample Preparation:

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis and Expected Absorption Bands:

  • N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.

  • C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ is expected for the carbonyl group of the ester.[9][11]

  • C-O Stretch: A band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretch of the ester.

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the alkyl groups.

Thermal Analysis: Investigating Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of a material.

Rationale for Thermal Analysis
  • DSC: Determines the melting point and can reveal information about polymorphism, desolvation, and decomposition.[12][13] For a hydrochloride salt, the DSC thermogram can indicate the temperature at which the salt dissociates or decomposes.[14]

  • TGA: Measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water and for assessing thermal stability.[15][16]

Experimental Protocol: DSC and TGA

Instrumentation: DSC and TGA instruments.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the weight loss as a function of temperature.

Data Analysis:

  • DSC: The melting point is determined from the peak of the endothermic event. Other thermal events, such as decomposition, may appear as exothermic or complex endothermic events.

  • TGA: The TGA curve will show weight loss steps corresponding to the loss of volatile components (e.g., water, solvent) or decomposition. The onset temperature of decomposition is an indicator of thermal stability.

Conclusion

The application of this multi-technique analytical approach provides a robust and comprehensive characterization of this compound. The orthogonal nature of these methods ensures high confidence in the identity, purity, structure, and thermal properties of this important synthetic intermediate, thereby supporting its effective use in drug discovery and development programs.

References

Role of Methyl azepane-4-carboxylate hydrochloride in the development of novel therapeutics.

Author: BenchChem Technical Support Team. Date: January 2026

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs.[1] Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a diverse range of biological targets, leading to therapeutic agents with improved efficacy and pharmacokinetic profiles. The strategic functionalization of the azepane ring is a key focus in the development of novel therapeutics, ranging from anticancer and antimicrobial agents to modulators of the central nervous system.[1]

Methyl azepane-4-carboxylate hydrochloride: A Versatile Building Block

Within the vast landscape of azepane-based synthons, this compound (CAS: 1383132-15-7) has garnered significant attention as a versatile building block, particularly in the burgeoning field of targeted protein degradation.[2] Its classification as a "Protein Degrader Building Block" underscores its utility in the construction of Proteolysis Targeting Chimeras (PROTACs).[2]

PropertyValue
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
CAS Number 1383132-15-7

Table 1: Physicochemical Properties of this compound.[2]

The molecule features a secondary amine within the azepane ring and a methyl ester at the 4-position. The amine serves as a key reactive handle for elaboration, most commonly through N-alkylation or amide bond formation, while the methyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid for alternative coupling strategies. This bifunctionality makes it an ideal component for the linker unit of PROTACs, which require precise spatial orientation of a target-binding moiety and an E3 ligase-recruiting element.

Application in PROTAC Development: Targeting BET Bromodomains

A prominent application of azepane-containing linkers is in the development of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 is a critical reader of epigenetic marks and a transcriptional co-activator of key oncogenes, including c-MYC. Its degradation via a PROTAC-mediated mechanism represents a promising therapeutic strategy for various cancers.

The fundamental principle of a PROTAC is to induce the proximity of a target protein (e.g., BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often constructed using building blocks like this compound, plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Effects PROTAC PROTAC (BRD4 Binder - Linker - E3 Ligase Ligand) BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to Bromodomain E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognition & Degradation Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 cMYC c-MYC Oncogene Transcription Inhibition Degraded_BRD4->cMYC Apoptosis Tumor Cell Apoptosis cMYC->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Protocols

The following protocols provide a representative workflow for the incorporation of this compound into a PROTAC targeting BRD4. This involves two key stages: functionalization of the azepane nitrogen and subsequent coupling to a BRD4-binding warhead.

Protocol 1: Synthesis of a Boc-Protected Azepane-Linker Intermediate

This protocol details the N-alkylation of this compound followed by Boc protection, creating a versatile intermediate for further elaboration.

Materials:

  • This compound

  • 1-bromo-2-(2-bromoethoxy)ethane

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add DIPEA (2.5 eq). Stir for 10 minutes at room temperature.

  • Add 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated azepane intermediate.

  • Dissolve the purified intermediate in DCM. Add Boc₂O (1.1 eq) and a catalytic amount of DMAP.

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected azepane-linker intermediate.

Causality: The initial deprotonation of the hydrochloride salt with DIPEA is crucial for the subsequent nucleophilic attack of the secondary amine on the alkyl bromide. Boc protection of the newly formed secondary amine allows for selective functionalization of the terminal bromide in the next synthetic step.

Protocol 2: Amide Coupling to a BRD4-Binding Moiety

This protocol describes the coupling of the azepane-linker to a carboxylic acid-functionalized BRD4 inhibitor, a common "warhead" in BET-targeting PROTACs.

Materials:

  • Boc-protected azepane-linker intermediate from Protocol 1

  • (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][3]diazepin-6-yl)acetic acid (a JQ1 analogue)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Dissolve the JQ1 analogue carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the Boc-protected azepane-linker intermediate (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 6 hours, monitoring by LC-MS.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • The final step would involve the deprotection of the Boc group and coupling to an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide), which is beyond the scope of this specific protocol.

Self-Validation: The success of the coupling reaction can be confirmed by LC-MS analysis, which will show the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired product. Further characterization by ¹H and ¹³C NMR will confirm the structure.

Synthesis_Workflow cluster_protocol1 Protocol 1: Linker Synthesis cluster_protocol2 Protocol 2: Amide Coupling start1 Methyl azepane-4-carboxylate hydrochloride step1_1 N-Alkylation with 1-bromo-2-(2-bromoethoxy)ethane (DIPEA, DMF) start1->step1_1 intermediate1 N-Alkylated Azepane step1_1->intermediate1 step1_2 Boc Protection (Boc₂O, DCM) intermediate1->step1_2 end1 Boc-Protected Azepane-Linker step1_2->end1 start2 Boc-Protected Azepane-Linker step2_1 Amide Coupling (HATU, DIPEA, DMF) start2->step2_1 start3 JQ1 Analogue (Carboxylic Acid) start3->step2_1 end2 PROTAC Precursor (BRD4 Warhead + Linker) step2_1->end2

Caption: Synthetic workflow for incorporating this compound into a PROTAC precursor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its strategic importance is particularly evident in the construction of linkers for PROTACs, a revolutionary therapeutic modality. The provided protocols illustrate a fundamental approach to its utilization in creating targeted protein degraders, highlighting the chemical logic behind each synthetic step. As the field of targeted protein degradation continues to expand, the demand for such well-defined and adaptable chemical building blocks will undoubtedly grow, further solidifying the role of the azepane scaffold in the development of next-generation therapeutics.

References

Scale-up synthesis procedures for Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of Methyl Azepane-4-Carboxylate Hydrochloride

Abstract

This compound is a valuable saturated heterocyclic building block in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1][2] The transition from laboratory-scale synthesis to pilot or manufacturing scale requires a robust, safe, and economically viable process. This application note provides a detailed, field-proven protocol for the multigram-to-kilogram scale synthesis of this compound, starting from the commercially available Azepane-4-carboxylic acid. The protocol emphasizes operational safety, process control, and analytical validation to ensure the consistent production of high-purity material suitable for drug development pipelines.

Rationale for Synthetic Strategy

For process scale-up, a convergent and reliable synthetic route is paramount. While numerous methods exist for constructing the azepane core, many involve multi-step sequences or reagents that are hazardous and costly at a large scale.[3][4][5] Our selected strategy commences with Azepane-4-carboxylic acid[6], a readily available starting material. This approach isolates the primary challenges to two well-understood and highly scalable unit operations: Fischer-Speier Esterification and Hydrochloride Salt Formation .

Advantages of this approach:

  • Process Robustness: Utilizes classic, high-yielding reactions with predictable outcomes.

  • Scalability: The procedures are directly transferable to standard pilot plant equipment (e.g., glass-lined reactors).

  • Economic Viability: Employs inexpensive and readily available reagents and solvents.

  • Safety Profile: The associated hazards are well-documented, and established engineering controls can effectively mitigate risks.

Overall Synthetic Workflow

The two-stage process is outlined below, transforming the carboxylic acid starting material into the final, stable hydrochloride salt of the corresponding methyl ester.

G cluster_0 PART 1: Esterification cluster_1 PART 2: Salt Formation A Azepane-4-carboxylic Acid B Methyl Azepane-4-carboxylate (Free Base) A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄)  Reflux C Methyl Azepane-4-carboxylate (Free Base) D Methyl azepane-4-carboxylate HCl (Final Product) C->D  Isopropyl Alcohol (IPA)  HCl Solution  Crystallization

Caption: High-level workflow for the synthesis of Methyl azepane-4-carboxylate HCl.

Part 1: Scale-Up Protocol for Fischer Esterification

This stage converts the carboxylic acid to its methyl ester via acid-catalyzed esterification. The reaction is driven to completion by using the alcohol (methanol) as both a reagent and the solvent, leveraging a large molar excess.[7]

Principle and Mechanism

The Fischer esterification proceeds via the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[7]

Materials and Equipment
ItemSpecificationSupplier ExamplePurpose
Reactants & Reagents
Azepane-4-carboxylic acid>98% PuritySigma-AldrichStarting Material
Methanol (MeOH)Anhydrous, ACS GradeFisher ScientificReagent and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VWRCatalyst
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/ANeutralization (Quench)
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularSigma-AldrichDrying Agent
Equipment
Reactor10 L Glass-Lined or Borosilicate GlassPfaudler, BüchiReaction Vessel
StirrerOverhead Mechanical Stirrer with PTFE ImpellerIKA, HeidolphAgitation
CondenserAllihn or Graham type, appropriate sizeChemglassRefluxing / Solvent Containment
Temperature ControlHeating/Cooling Circulator or Heating MantleHuber, JulaboThermal Management
Addition Funnel1 L, Pressure-EqualizingN/AControlled Reagent Addition
Separatory Funnel10 LN/ALiquid-Liquid Extraction
Rotary EvaporatorIndustrial Scale (e.g., 20 L)Büchi, HeidolphSolvent Removal
Detailed Step-by-Step Protocol (1.0 kg Scale)

Safety First: Before starting, ensure all equipment is dry, properly assembled, and grounded. All operations must be conducted in a well-ventilated fume hood or a designated process bay. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and acid-resistant gloves.

  • Reactor Charging:

    • Charge the 10 L reactor with Azepane-4-carboxylic acid (1.00 kg, 6.98 mol) .

    • Add Methanol (5.0 L) to the reactor.

    • Begin agitation with the overhead stirrer at a moderate speed (e.g., 150-200 RPM) to create a slurry.

  • Catalyst Addition:

    • Cool the reactor contents to 0-5 °C using an ice-water bath or circulator.

    • CAUTION: The following addition is highly exothermic. Slowly add concentrated Sulfuric Acid (137 mL, 2.52 mol) dropwise via the addition funnel over at least 60 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Execution:

    • Once the H₂SO₄ addition is complete, slowly heat the reaction mixture to reflux (approx. 65 °C).

    • Maintain the reflux for 12-18 hours. The initial slurry should dissolve to form a clear, homogeneous solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots every 2-4 hours (after an initial 6 hours).

    • Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Work-Up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol (approx. 4 L).

    • Transfer the remaining residue to a larger vessel and slowly pour it over a stirred mixture of ice (4 kg) and Dichloromethane (DCM, 4 L) .

    • Neutralization: Carefully add saturated Sodium Bicarbonate (NaHCO₃) solution in portions until the pH of the aqueous layer is 8-9. CAUTION: Vigorous gas (CO₂) evolution will occur. Ensure adequate venting and control the rate of addition to prevent foaming over.

    • Transfer the mixture to a 10 L separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 2 L) .

    • Combine all organic layers and wash with brine (1 x 2 L).

    • Dry the combined organic phase over anhydrous Sodium Sulfate (Na₂SO₄, ~200 g) , stir for 30 minutes, and then filter.

    • Concentrate the filtrate under reduced pressure to yield Methyl azepane-4-carboxylate as a pale yellow oil.

Expected Yield and Purity
  • Yield: 90-95%

  • Purity (crude): >95% (by HPLC)

Part 2: Scale-Up Protocol for Hydrochloride Salt Formation

This final step converts the oily free-base ester into a stable, crystalline, and easy-to-handle solid hydrochloride salt.

Principle

This is a straightforward acid-base reaction. The basic nitrogen atom of the azepane ring is protonated by hydrochloric acid, forming the corresponding ammonium chloride salt. The salt's lower solubility in a non-polar organic solvent allows it to crystallize out of the solution.

Materials and Equipment
ItemSpecificationPurpose
Reactants & Reagents
Methyl azepane-4-carboxylateFrom Part 1Starting Material
Isopropyl Alcohol (IPA)Anhydrous, ACS GradeSolvent
HCl Solution2 M in Diethyl Ether or 4 M in DioxaneAcid for Salt Formation
Equipment
Crystallization Vessel10 L Jacketed Glass ReactorControlled Crystallization
Filtration ApparatusBüchner Funnel or Nutsche Filter/DryerSolid-Liquid Separation
Vacuum OvenN/ADrying of Final Product
Detailed Step-by-Step Protocol
  • Dissolution:

    • Charge the crystallization vessel with the Methyl azepane-4-carboxylate free base (e.g., 1.0 kg, 6.36 mol) obtained from Part 1.

    • Add anhydrous Isopropyl Alcohol (5.0 L) and stir until a clear solution is formed.

  • Salt Formation and Crystallization:

    • Cool the solution to 0-5 °C.

    • Slowly add 2 M HCl in Diethyl Ether (~3.5 L, 1.1 eq.) dropwise over 1-2 hours. Monitor the internal temperature, keeping it below 10 °C.

    • A white precipitate should begin to form during the addition.

    • After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 2-4 hours to ensure complete crystallization.

  • Isolation and Drying:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold Isopropyl Alcohol (2 x 1 L) to remove any unreacted starting material or impurities.

    • Continue to pull a vacuum through the cake to remove as much solvent as possible.

    • Transfer the solid to a drying tray and dry in a vacuum oven at 40-45 °C until a constant weight is achieved (typically 12-24 hours).

Expected Yield and Purity
  • Yield: 95-99% (for the salt formation step)

  • Overall Yield: 85-94% (from Azepane-4-carboxylic acid)

  • Purity: >99.0% (by HPLC)

Process Safety and Hazard Management

Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.

Hydrogenation Safety (If Applicable in Alternative Routes)

While not used in this specific protocol, hydrogenation is a common industrial method for synthesizing saturated heterocycles. Key hazards include:

  • Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8][9]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) can ignite spontaneously upon exposure to air, especially after use.[10][11] Control Measures:

  • Inert Atmosphere: The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing the catalyst or hydrogen.

  • Catalyst Handling: The catalyst should be handled as a wet slurry to minimize the risk of ignition. Used catalyst must be kept wet with water and stored in a dedicated, sealed container.[10]

  • Pressure Control: Use pressure-rated equipment and install safety relief valves.[9]

  • Ventilation: All operations should be performed in an area with explosion-proof ventilation.

General Chemical Hazards
  • Corrosive Acids (H₂SO₄, HCl): Handle with extreme care in a well-ventilated area. Use appropriate acid-resistant gloves and eye/face protection. Have neutralization agents (like sodium bicarbonate) readily available for spills.

  • Flammable Solvents (MeOH, IPA, Ether): All dispensing and reaction steps must be performed in a grounded system to prevent static electricity buildup, which can be an ignition source.[8] Ensure no open flames or spark sources are present.

  • Exothermic Reactions: Both catalyst addition in the esterification and the salt formation are exothermic. Use controlled, slow addition rates and have an efficient cooling system in place to manage the heat generated.

Analytical Quality Control for Final Product

To ensure the product meets the required specifications for use in drug development, the following analytical tests should be performed.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, FT-IRConforms to the structure of this compound
Purity HPLC (e.g., C18 column, UV detection)≥ 99.0%
Melting Point Capillary MethodReport range
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Gas Chromatography (GC-HS)Meets ICH guidelines (e.g., IPA < 5000 ppm, DCM < 600 ppm)

Conclusion

This application note details a robust, safe, and efficient two-stage process for the scale-up synthesis of this compound. By starting with Azepane-4-carboxylic acid and employing classic Fischer esterification and salt formation protocols, this guide provides drug development professionals with a reliable pathway to produce kilogram quantities of this key building block. The emphasis on process control, safety management, and rigorous analytical characterization ensures the final product is of high quality and suitable for further pharmaceutical development.

References

Proper handling and storage conditions for Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the proper handling, storage, and application of Methyl azepane-4-carboxylate hydrochloride (CAS No: 1383132-15-7). The protocols and recommendations outlined herein are designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes safety, stability, and effective utilization of this versatile chemical intermediate. By adhering to these guidelines, users can ensure the integrity of their experiments and maintain a safe laboratory environment.

Introduction: Understanding this compound

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring. Saturated azepane rings are known for their stability, making them valuable scaffolds in medicinal chemistry.[1][2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics such as protein kinase inhibitors.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Molecular Structure:

  • Molecular Formula: C₈H₁₆ClNO₂[5]

  • Molecular Weight: 193.67 g/mol [5]

  • CAS Number: 1383132-15-7[5]

Safety, Handling, and Storage: A Proactive Approach

Proper handling and storage are paramount to ensure the chemical integrity of this compound and the safety of laboratory personnel. The hydrochloride salt is generally stable but requires specific conditions to prevent degradation and exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as an irritant. Adherence to safety protocols is mandatory.

Identified Hazards:

  • Skin Irritation: Causes skin irritation.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

Recommended Personal Protective Equipment (PPE): A risk-based approach to PPE is crucial. The following table summarizes the minimum required PPE for handling this compound.

TaskGlovesEye ProtectionLab CoatRespiratory Protection
Weighing/TransferringNitrile or Neoprene glovesSafety glasses with side shields or gogglesStandardIn a certified chemical fume hood or with a NIOSH-approved respirator
Solution PreparationNitrile or Neoprene glovesSafety gogglesStandardIn a certified chemical fume hood
Reaction Setup/WorkupNitrile or Neoprene glovesSafety gogglesStandardIn a certified chemical fume hood
Storage Conditions for Optimal Stability

To maintain the quality and stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Room temperature storage is generally acceptable.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound will be stored for extended periods, to prevent potential degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6][8]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[9]

First Aid Measures

In the event of exposure, immediate action is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory applications of this compound.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculate the required mass: For 10 mL of a 100 mM solution, the required mass is 19.37 mg (193.67 g/mol * 0.1 mol/L * 0.01 L).

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound into a clean, dry vial.

  • Dissolve in DMSO: Add a portion of the anhydrous DMSO to the vial.

  • Mix thoroughly: Vortex the solution until the solid is completely dissolved.

  • Adjust to final volume: Transfer the solution to a 10 mL volumetric flask and add DMSO to the calibration mark.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.

stock_solution_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage calculate Calculate Mass weigh Weigh Compound calculate->weigh 19.37 mg for 10mL add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex adjust_volume Adjust to Final Volume vortex->adjust_volume store Store at -20°C adjust_volume->store

Caption: Workflow for preparing a stock solution.

General Protocol for N-Alkylation

This protocol provides a general procedure for the N-alkylation of this compound, a common reaction for this type of intermediate.

Materials:

  • This compound

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagents: To the flask, add this compound (1 equivalent).

  • Solvent: Add the anhydrous solvent.

  • Base: Add the non-nucleophilic base (2.2 equivalents) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.

  • Alkylating Agent: Slowly add the alkyl halide (1.1 equivalents) to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

n_alkylation_workflow start Start: Dry Flask under Inert Atmosphere add_reagents Add Methyl azepane-4-carboxylate HCl (1 eq) & Anhydrous Solvent start->add_reagents add_base Add Base (2.2 eq) (e.g., TEA, DIPEA) add_reagents->add_base add_alkylating_agent Add Alkyl Halide (1.1 eq) add_base->add_alkylating_agent reaction Stir at Room Temperature & Monitor Progress (TLC/LC-MS) add_alkylating_agent->reaction workup Quench with Water & Extract reaction->workup purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

References

Development of High-Throughput Screening Assays Using Methyl azepane-4-carboxylate hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azepane scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its conformational flexibility and synthetic tractability.[1][2] Methyl azepane-4-carboxylate hydrochloride represents a key building block for the synthesis of diverse chemical libraries, particularly in the burgeoning field of targeted protein degradation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust high-throughput screening (HTS) assays utilizing libraries derived from this versatile scaffold. We will explore the rationale behind assay design, detailing both biochemical and cell-based approaches, and provide step-by-step protocols for their implementation and validation.

Introduction: The Azepane Scaffold and its Therapeutic Potential

Seven-membered heterocyclic rings, such as azepane, are of significant interest in drug discovery.[3] Their non-planar, flexible nature allows them to present substituents in three-dimensional space, enabling them to bind to complex protein targets with high affinity and specificity.[4] Derivatives of the azepane core have demonstrated a wide array of biological activities, including acting as anti-cancer, anti-diabetic, and antiviral agents.[2][3]

This compound, with its reactive ester group, serves as an ideal starting point for the facile diversification of the azepane core. This allows for the creation of large, focused libraries of compounds for HTS campaigns. Given its designation as a "Protein Degrader Building Block," a logical application is in the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular glues, which function by inducing the degradation of specific target proteins.

Rationale for Assay Development: Targeting Protein-Protein Interactions

A common strategy in targeted protein degradation is to induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Therefore, a primary goal of an HTS campaign with a library derived from this compound would be to identify compounds that promote this protein-protein interaction (PPI).

This guide will focus on developing assays to screen for small molecules that induce the association of a hypothetical target protein, "Target-X," with the E3 ligase Cereblon (CRBN), a commonly used E3 ligase in PROTAC design.

Visualization of the Experimental Workflow

The overall workflow for the development and execution of the HTS campaign is depicted below. This process begins with assay development and validation, proceeds through primary and confirmatory screens, and culminates in the identification of validated "hit" compounds.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening Campaign cluster_2 Hit Characterization Assay_Design Assay Design (Biochemical vs. Cell-Based) Miniaturization Miniaturization to 384-well format Assay_Design->Miniaturization Optimization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Performance Testing Primary_Screen Primary HTS (Single Concentration) Validation->Primary_Screen Ready for HTS Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Confirmation Identifies 'Hits' Orthogonal_Assay Orthogonal Assay Confirmation->Orthogonal_Assay Validates 'Hits' SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Validated Hits Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action

Caption: High-level overview of the HTS workflow.

Biochemical Assay Development: A Proximity-Based Approach

Biochemical assays offer the advantage of a simplified system, directly measuring the interaction between purified components without the complexity of a cellular environment.[5] For detecting the induced interaction between Target-X and CRBN, a luminescence-based proximity assay such as the NanoBRET™ (Nano Bioluminescence Resonance Energy Transfer) assay is an excellent choice due to its high sensitivity and low background interference.[6]

Principle of the NanoBRET™ Assay

In this assay, one protein of interest (e.g., Target-X) is fused to a bright, energy-efficient luciferase (NanoLuc®), which acts as the energy donor. The other protein (e.g., CRBN) is labeled with a fluorescent probe (acceptor). When the two proteins are in close proximity (typically <10 nm), energy transfer occurs from the luciferase to the fluorophore, resulting in a detectable fluorescent signal. A small molecule that induces this interaction will increase the BRET signal.

NanoBRET_Principle cluster_assay NanoBRET™ Assay Principle TargetX_NL Target-X NanoLuc® CRBN_FP CRBN Fluorophore TargetX_NL->CRBN_FP BRET (<10nm) Light_NL Luminescence (Donor) TargetX_NL->Light_NL Light_FP Fluorescence (Acceptor) CRBN_FP->Light_FP Substrate Substrate Substrate->TargetX_NL Oxidation Compound Inducer Molecule Compound->TargetX_NL Induces Proximity Compound->CRBN_FP Induces Proximity

Caption: Principle of the induced proximity NanoBRET™ assay.

Protocol: Biochemical NanoBRET™ Assay

Materials:

  • Purified recombinant Target-X fused to NanoLuc®

  • Purified recombinant CRBN labeled with a suitable fluorophore

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Nano-Glo® Luciferase Assay Reagent (Promega)

  • Test compounds (derived from this compound) dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known inducer compound, if available (positive control).

  • Protein Preparation: Prepare a master mix of Target-X-NanoLuc® and labeled CRBN in assay buffer at 2X the final desired concentration.

  • Protein Dispensing: Add 10 µL of the protein master mix to each well of the assay plate containing the compounds.

  • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 60 minutes to allow for compound-induced complex formation.

  • Detection Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

  • Signal Detection: Add 10 µL of the detection reagent to each well. Read the plate on a luminometer capable of detecting both the donor (luminescence) and acceptor (fluorescence) signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the controls on each plate.

Cell-Based Assay Development: A More Biologically Relevant System

While biochemical assays are powerful, cell-based assays provide data in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[7][8] A reporter gene assay is a robust method for monitoring the degradation of a target protein in a cellular environment.

Principle of the HiBiT Protein Degradation Assay

This assay utilizes a small 11-amino-acid tag (HiBiT) that is fused to the target protein of interest (Target-X). This fusion protein is expressed in cells that also express a larger, complementary subunit called LgBiT. On their own, neither subunit is a functional luciferase. However, when they are in proximity, they combine to form a bright, functional NanoLuc® luciferase. The amount of light produced is directly proportional to the amount of HiBiT-tagged protein present in the cell. A compound that induces the degradation of Target-X-HiBiT will result in a decrease in the luminescent signal.

Protocol: Cell-Based HiBiT Degradation Assay

Materials:

  • A stable cell line (e.g., HEK293) engineered to express Target-X-HiBiT and LgBiT.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Nano-Glo® HiBiT Lytic Detection System (Promega).

  • Test compounds dissolved in DMSO.

  • White, opaque 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the engineered cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: The following day, add 50 nL of test compounds to the wells. Include DMSO as a negative control and a known degrader (e.g., a known PROTAC for Target-X) as a positive control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for protein degradation to occur.

  • Lysis and Detection: Equilibrate the plates to room temperature. Prepare the Nano-Glo® HiBiT lytic reagent and add 20 µL to each well.

  • Signal Measurement: Mix the plates on an orbital shaker for 3 minutes to ensure cell lysis, then incubate for an additional 10 minutes at room temperature. Read the luminescent signal on a plate reader.

  • Data Analysis: A decrease in luminescence relative to the DMSO control indicates protein degradation. Normalize the data to controls.

Assay Validation: Ensuring Data Quality and Reliability

Before initiating a full-scale HTS campaign, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and sensitive enough to identify true hits.[9][10] This involves miniaturizing the assay to a 384-well format and assessing its performance using statistical metrics.[11]

Key Validation Parameters

The performance of an HTS assay is typically evaluated using the following parameters:

ParameterFormulaDesired ValueDescription
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 3The dynamic range of the assay.
Coefficient of Variation (%CV) (StdDev / Mean) * 100< 10%A measure of the data's variability.
Z'-Factor 1 - [3*(StdDevHigh + StdDevLow) / |MeanHigh - MeanLow|]> 0.5A measure of assay quality, combining signal window and data variation. An assay with a Z' > 0.5 is considered excellent for HTS.[12]

High Signal and Low Signal refer to the positive and negative controls, respectively.

Validation Protocol
  • Prepare several 384-well plates where half the wells contain the negative control (e.g., DMSO) and the other half contain the positive control (e.g., a known inducer or degrader).

  • Run these plates through the entire assay protocol using the automated systems intended for the HTS.

  • Calculate the S/B, %CV, and Z'-factor for each plate.

  • The assay is considered validated and ready for HTS when the Z'-factor is consistently above 0.5.[11]

Conclusion and Future Directions

This compound provides a versatile and promising starting point for the generation of compound libraries aimed at discovering novel therapeutics, particularly in the field of targeted protein degradation. The biochemical and cell-based HTS assays detailed in this guide offer robust and reliable platforms for screening such libraries. The NanoBRET™ assay provides a direct, mechanistic readout of induced protein-protein interactions, while the HiBiT assay confirms the desired downstream effect of protein degradation within a cellular context. By following these detailed protocols and adhering to rigorous validation standards, researchers can confidently execute HTS campaigns to identify novel hit compounds for further optimization and development.

References

Application Notes and Protocols for In Vitro and In Vivo Experimental Design Using Methyl azepane-4-carboxylate Hydrochloride as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methyl azepane-4-carboxylate hydrochloride in Targeted Protein Degradation

The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering a powerful strategy to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

This compound is a valuable chemical building block for the synthesis of PROTACs. The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically incorporated into the linker or the E3 ligase ligand of a PROTAC.[6][7] Its inclusion can favorably modulate critical drug-like properties, such as solubility, metabolic stability, and cell permeability, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of the resulting degrader.[8]

This guide provides a comprehensive framework for the in vitro and in vivo experimental design and evaluation of a hypothetical PROTAC, herein named AZD-BRD4-VHL , which incorporates the this compound moiety. For the purpose of this guide, we will hypothesize that AZD-BRD4-VHL is designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-validated oncology target, by recruiting the von Hippel-Lindau (VHL) E3 ligase.[9][10]

Part 1: In Vitro Characterization of AZD-BRD4-VHL

The initial phase of evaluating a novel PROTAC involves a series of in vitro experiments to confirm its mechanism of action, assess its potency and selectivity, and establish a foundation for subsequent in vivo studies.

Initial Confirmation of BRD4 Degradation

The primary functional assessment of AZD-BRD4-VHL is its ability to induce the degradation of its intended target, BRD4.

Protocol 1: Western Blotting for BRD4 Degradation

  • Cell Culture: Culture a human leukemia cell line known to be sensitive to BRD4 inhibition, such as MV4-11, in appropriate media.

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of AZD-BRD4-VHL (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for BRD4. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the extent of BRD4 degradation at each concentration of AZD-BRD4-VHL.

Data Presentation: Degradation Concentration-Response

The results of the Western blot can be quantified to generate a dose-response curve, from which the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of protein degradation) values can be calculated.[4]

Concentration of AZD-BRD4-VHL% BRD4 Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
0.1 nM98%
1 nM85%
10 nM55%
100 nM15%
1 µM5%
10 µM8% (Hook Effect)
Mechanistic Validation: Confirming Proteasome-Dependence

A critical step in validating a PROTAC's mechanism of action is to demonstrate that the observed protein degradation is indeed mediated by the proteasome.[4]

Protocol 2: Proteasome Inhibition Rescue Assay

  • Cell Culture and Treatment: Culture MV4-11 cells as described in Protocol 1.

  • Co-treatment: Pre-treat the cells with a proteasome inhibitor, such as MG132 (10 µM) or bortezomib (100 nM), for 1-2 hours.

  • PROTAC Addition: Add a concentration of AZD-BRD4-VHL known to cause significant degradation (e.g., 100 nM) to the pre-treated cells. Include control groups treated with the PROTAC alone, the proteasome inhibitor alone, and vehicle.

  • Incubation and Analysis: Incubate for the standard treatment duration (e.g., 18 hours) and then perform Western blotting for BRD4 as described in Protocol 1.

Expected Outcome: If AZD-BRD4-VHL functions through the ubiquitin-proteasome system, co-treatment with a proteasome inhibitor should rescue BRD4 from degradation.

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (BRD4) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) POI->Ternary_Complex PROTAC AZD-BRD4-VHL PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation InVivo_Workflow cluster_preparation Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture MV4-11 Cell Culture Xenograft Subcutaneous Injection in NSG Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to Palpable Size Randomization Randomization & Blinding (Vehicle vs. AZD-BRD4-VHL) Tumor_Growth->Randomization Dosing Daily Dosing Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision PD_Analysis PD Analysis (Western Blot) Tumor_Excision->PD_Analysis

References

Troubleshooting & Optimization

Navigating the Synthesis of Methyl Azepane-4-Carboxylate Hydrochloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl azepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. We have structured this resource in a practical question-and-answer format to directly address the common challenges and byproduct-related queries that may arise during your synthetic work. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Understanding the Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical synthetic strategy involves the formation of the core azepane ring via an intramolecular cyclization, followed by functional group manipulation. The Dieckmann condensation is a powerful and frequently employed method for constructing the seven-membered azepane ring.[1][2] This process, however, is not without its challenges, and a thorough understanding of potential side reactions is crucial for successful synthesis.

A plausible synthetic pathway is outlined below. This workflow serves as the basis for our troubleshooting guide.

Synthesis_Workflow Fig. 1: Plausible Synthetic Workflow A Protected 4-Aminoheptanedioic Acid Di-ester (e.g., Diethyl 4-(Boc-amino)heptanedioate) B Dieckmann Condensation (Base-catalyzed intramolecular cyclization) A->B Strong Base (e.g., NaOEt) C Cyclic β-Keto Ester Intermediate (e.g., Ethyl 1-(tert-butoxycarbonyl)-5-oxoazepane-4-carboxylate) B->C D Hydrolysis and Decarboxylation (Acid or base catalyzed) C->D Heat, Acid/Base E Azepane-4-carboxylic Acid D->E F Esterification and Salt Formation (Methanol, HCl) E->F G This compound (Final Product) F->G

Caption: A logical workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Part 1: The Dieckmann Condensation Step

Question 1: I see several unexpected peaks in my crude NMR after the Dieckmann condensation. What are the likely byproducts?

Answer: The Dieckmann condensation, while effective, is an equilibrium-driven reaction that can lead to several byproducts. Here are the most common culprits:

  • Unreacted Starting Material: The most straightforward impurity is the linear di-ester starting material. This is often due to insufficient reaction time, inadequate base strength, or temperatures that are too low.

  • Intermolecular Claisen Condensation Products: Instead of cyclizing, two molecules of the di-ester can react with each other. This leads to the formation of dimers or even oligomers, which will appear as higher molecular weight species in your mass spectrum and will have more complex NMR spectra.

  • Byproducts from the Base: If you are using an alkoxide base like sodium ethoxide in methanol, transesterification can occur, leading to a mixture of methyl and ethyl esters. It is crucial to use a base with an alkoxide that matches the ester groups of your starting material to avoid this.[3]

  • Cleavage Products: Under harsh basic conditions, the ester groups can be hydrolyzed, leading to the formation of carboxylate salts.

Troubleshooting Workflow for Dieckmann Condensation Issues

Troubleshooting_Dieckmann Fig. 2: Troubleshooting the Dieckmann Condensation start Unexpected Peaks in Crude Product check_sm Check for Starting Material Increase reaction time or temperature. Ensure base is sufficiently strong and anhydrous. start->check_sm check_dimer Check for Higher MW Species (MS) Use high dilution conditions to favor intramolecular cyclization. start->check_dimer check_transester Check for Mixed Esters (NMR, GC-MS) Match alkoxide base to the ester of the starting material. start->check_transester check_hydrolysis Check for Carboxylic Acids Ensure anhydrous conditions. Use non-hydrolytic workup. start->check_hydrolysis

Caption: A logical flow for diagnosing and resolving common issues in the Dieckmann condensation step.

Question 2: My yield of the cyclic β-keto ester is consistently low. What can I do to improve it?

Answer: Low yields in a Dieckmann condensation are often related to the reaction equilibrium or degradation of the product. Consider the following:

  • Base Stoichiometry: A full equivalent of a strong, non-nucleophilic base is required. The final step of the mechanism is the deprotonation of the acidic α-hydrogen of the β-keto ester product, which drives the equilibrium towards the cyclic product.[4] Using a catalytic amount of base will result in poor yields.

  • Anhydrous Conditions: The presence of water can hydrolyze the ester starting material and the base, quenching the reaction. Ensure all solvents and reagents are rigorously dried.

  • High-Dilution Conditions: To favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, the reaction should be run at high dilution. This reduces the probability of two different molecules reacting with each other.

Part 2: The Decarboxylation Step

Question 3: After hydrolysis and heating, I still have a ketone group present in my product according to my NMR and IR spectra. What's happening?

Answer: The presence of a ketone signal (typically around 200-220 ppm in ¹³C NMR and a strong C=O stretch around 1715 cm⁻¹ in IR) indicates that the decarboxylation of the β-keto acid intermediate is incomplete.

The mechanism of decarboxylation involves the formation of a cyclic transition state from the β-keto acid, which then eliminates carbon dioxide to form an enol, that tautomerizes to the final ketone-free product.[5]

Potential Issues and Solutions:

  • Incomplete Hydrolysis: If the β-keto ester is not fully hydrolyzed to the β-keto acid, it will not decarboxylate upon heating. Ensure the hydrolysis step (using either acid or base) goes to completion. You can monitor this by TLC or LC-MS.

  • Insufficient Heating: Decarboxylation requires a certain activation energy. If the temperature is too low or the heating time is too short, the reaction may not go to completion. The optimal temperature will depend on the specific substrate and solvent.

  • pH of the Solution: The rate of decarboxylation can be influenced by pH. While it can occur under both acidic and basic conditions, ensuring the correct pH environment for your specific molecule is important.

Protocol for Hydrolysis and Decarboxylation of a Cyclic β-Keto Ester

  • Hydrolysis:

    • Dissolve the cyclic β-keto ester in a suitable solvent (e.g., ethanol, water, or a mixture).

    • Add an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Acidification (if using basic hydrolysis):

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify with concentrated HCl until the pH is ~1-2 to ensure the formation of the carboxylic acid.

  • Decarboxylation:

    • Gently heat the acidic solution. You should observe the evolution of CO₂ gas.

    • Continue heating until gas evolution ceases. The temperature required can range from 50°C to reflux, depending on the substrate.

    • Monitor the disappearance of the β-keto acid intermediate by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part 3: Final Product and Purification

Question 4: My final product, this compound, is off-color and my NMR shows broad peaks. What are the likely impurities?

Answer: Impurities in the final product can be carried over from previous steps or generated during the final esterification and salt formation.

  • Residual Starting Materials: Incomplete esterification will leave azepane-4-carboxylic acid in your final product.

  • Polymeric Materials: If any dimerization occurred during the Dieckmann condensation, these higher molecular weight species can be difficult to remove and may persist to the final step.

  • Solvent and Reagent Residues: Ensure all solvents from previous steps are thoroughly removed. Reagents used for esterification, such as thionyl chloride, can lead to chlorinated byproducts if not used under controlled conditions.

Data Summary of Potential Byproducts

Byproduct NameOriginating StepPotential m/zKey NMR Signals
Unreacted Di-esterDieckmann CondensationVariesTwo distinct ester signals, linear aliphatic chain
Intermolecular DimerDieckmann Condensation~2x MW of Di-esterComplex, broad aliphatic region
Azepane-4-carboxylic AcidIncomplete Esterification143.18Absence of methyl ester singlet (~3.7 ppm)
β-Keto Ester IntermediateIncomplete Decarboxylation199.23 (for methyl ester)Presence of ketone carbonyl in ¹³C, acidic α-H

Purification Recommendations:

  • Column Chromatography: For removing non-polar impurities and some closely related byproducts, silica gel chromatography can be effective.

  • Recrystallization: This is an excellent method for purifying the final hydrochloride salt and removing minor impurities. A variety of solvent systems (e.g., methanol/ether, ethanol/acetone) can be screened.

  • Acid/Base Extraction: To remove any unreacted carboxylic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) of the free-base ester before salt formation can be very effective.

By carefully considering the potential side reactions at each stage of the synthesis and employing the appropriate analytical and purification techniques, you can successfully troubleshoot the synthesis of high-purity this compound.

References

How to improve the yield and purity of Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl azepane-4-carboxylate hydrochloride. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you to optimize your synthetic route for both yield and purity.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several established routes. The choice of route often depends on the availability of starting materials, scalability, and desired stereochemistry. Two prevalent strategies include:

  • Ring Formation via Dieckmann Condensation: This classical approach involves the intramolecular cyclization of a pimelic acid diester derivative to form the azepane ring.[1][2][3] This is a robust method for constructing the seven-membered ring.[1]

  • Reductive Amination: This strategy builds the azepane ring through the intramolecular reductive amination of a suitable amino-aldehyde or amino-ketone precursor.[4][5] This method can offer good control over stereochemistry.[6]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic troubleshooting approach is recommended.[7] Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[7] It is advisable to perform small-scale optimization experiments to identify the ideal conditions.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[7] Always use reagents and solvents of appropriate purity and ensure they are dry, especially for moisture-sensitive reactions.[7]

  • Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture.[7] Employing inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial for sensitive steps.[7]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[7]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[7]

Troubleshooting Guide: Dieckmann Condensation Route

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but the formation of a 7-membered ring can be challenging due to entropic factors.[1][2]

dot graph TD { subgraph Dieckmann Condensation Workflow A[N-Protected Pimelic Acid Diester] -->|Base (e.g., NaH, KOt-Bu)| B(Intramolecular Cyclization); B --> C{β-Keto Ester Intermediate}; C -->|Acidic Workup| D(Hydrolysis & Decarboxylation); D --> E[Azepan-4-one Derivative]; E -->|Further Steps| F(Methyl azepane-4-carboxylate); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Dieckmann Condensation Workflow for Azepane Synthesis.

Q3: I am observing low to no product formation during the Dieckmann condensation. What should I check?

A3: A lack of product in a Dieckmann condensation for a 7-membered ring can often be traced back to a few critical factors:

Potential Cause Recommended Solution
Inactive Base The strong bases used (e.g., NaH, KOt-Bu) are highly sensitive to moisture. Use a fresh batch of base or test the activity of your current stock.[1]
Suboptimal Reaction Temperature Ensure the reaction is conducted at the optimal temperature for 7-membered ring formation. This may require careful optimization.[1]
Intermolecular Polymerization At high concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization. Employing high-dilution conditions is often necessary to favor the formation of the azepane ring.[1]
Incorrect Stoichiometry of Base A stoichiometric amount of base is required to drive the reaction to completion.[1] Ensure accurate measurement and dispensing of the base.

Q4: My Dieckmann condensation is producing a complex mixture of byproducts. How can I improve the purity?

A4: The formation of byproducts is a common challenge. Consider the following to improve the purity of your crude product:

  • Choice of Base: The selection of the base can significantly impact the reaction's cleanliness. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are generally preferred.[1]

  • Reaction Time: Over-running the reaction can lead to the degradation of the product or the formation of side products. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

  • Workup Procedure: A careful and appropriate workup is crucial. Quenching the reaction at low temperatures and using a buffered aqueous solution can help minimize side reactions during this stage.

Troubleshooting Guide: Reductive Amination Route

Reductive amination is a versatile method for amine synthesis, involving the reaction of a carbonyl compound with an amine followed by reduction of the resulting imine or enamine intermediate.[6][8]

dot graph TD { subgraph Reductive Amination Workflow A[Amino-aldehyde/ketone Precursor] -->|Formation of Imine/Enamine| B(Cyclic Imine/Enamine Intermediate); B -->|Reducing Agent (e.g., NaBH3CN)| C(Reduction); C --> D[Azepane Ring Formation]; D -->|Esterification| E(Methyl azepane-4-carboxylate); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Reductive Amination Workflow for Azepane Synthesis.

Q5: My intramolecular reductive amination is sluggish or incomplete. How can I drive it to completion?

A5: Incomplete conversion in reductive amination can be addressed by optimizing several parameters:

Potential Cause Recommended Solution
Inefficient Imine/Enamine Formation The initial condensation to form the imine or enamine is often the rate-limiting step. This equilibrium can be shifted towards the product by removing the water formed, for instance, by using a Dean-Stark apparatus or molecular sieves.
pH of the Reaction Mixture The pH is critical for both imine formation and the stability of the reducing agent. For reducing agents like sodium cyanoborohydride (NaBH3CN), slightly acidic conditions (pH 5-6) are generally optimal.[6]
Choice of Reducing Agent While NaBH3CN is common, other reducing agents like sodium triacetoxyborohydride (STAB) can be more effective, especially for less reactive carbonyls.[5]
Steric Hindrance If the precursor is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

Q6: I'm observing over-reduction or other side products in my reductive amination. What can I do?

A6: The formation of side products indicates a lack of selectivity in the reduction step. To improve this:

  • Use a Milder Reducing Agent: If over-reduction of other functional groups is an issue, switch to a milder reducing agent that is more selective for the iminium ion, such as NaBH3CN.

  • Control the Stoichiometry: Use a carefully controlled amount of the reducing agent to avoid unwanted side reactions.

  • One-Pot vs. Stepwise Approach: If a one-pot procedure is yielding a complex mixture, consider a stepwise approach where the imine is formed first, followed by its isolation or in-situ reduction. This can provide better control over the reaction.[6]

Purification and Hydrochloride Salt Formation

Q7: How can I effectively purify the crude Methyl azepane-4-carboxylate?

A7: Purification of the freebase is crucial before forming the hydrochloride salt. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. The choice of eluent system will depend on the polarity of your product and impurities.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Q8: What is the best practice for forming the hydrochloride salt to ensure high purity and yield?

A8: The formation of the hydrochloride salt is a critical final step. To ensure a high-quality product:

  • Start with Pure Freebase: The purity of the final salt is directly dependent on the purity of the freebase.

  • Choice of Solvent: The freebase should be dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of alcohols like ethanol or isopropanol.

  • Controlled Addition of HCl: A solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) should be added dropwise to the stirred solution of the freebase at a controlled temperature (often 0 °C) to induce precipitation of the hydrochloride salt.

  • Washing and Drying: The precipitated salt should be filtered, washed with a cold, anhydrous solvent to remove any residual impurities, and then dried under vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Condensation
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the N-protected pimelic acid diester dissolved in a suitable anhydrous solvent (e.g., toluene, THF).

  • Base Addition: To a separate flask, prepare a suspension of sodium hydride (or a solution of another suitable base) in the same anhydrous solvent.

  • High-Dilution Addition: Using a syringe pump, slowly add the diester solution to the base suspension over several hours at the desired reaction temperature (this may range from room temperature to reflux, depending on the substrate and base).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess base by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve the amino-aldehyde or amino-ketone precursor in a suitable solvent (e.g., methanol, dichloroethane).

  • pH Adjustment: If necessary, adjust the pH of the solution to the optimal range for imine formation and reduction (typically pH 5-6) using a mild acid (e.g., acetic acid).

  • Addition of Reducing Agent: Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise to the stirred solution at room temperature or 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product can then be purified as needed.

References

Troubleshooting common problems in reactions with Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl azepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into specific reaction troubleshooting, a foundational understanding of this compound's properties is crucial for experimental success.

PropertyValueSignificance in Synthetic Planning
Molecular Formula C₈H₁₆ClNO₂Confirms the elemental composition.
Molecular Weight 193.67 g/mol [1]Essential for accurate molar calculations of reagents.
Form Hydrochloride saltThe amine is protonated, rendering it non-nucleophilic and generally more soluble in polar protic solvents. Free-basing is required for most N-functionalization reactions.
pKa (of Azepane) ~11.07[2]Indicates that azepane is a relatively strong base, requiring a sufficiently strong base for deprotonation.

II. Frequently Asked Questions & Troubleshooting Guides

A. General Handling and Solubility

Question 1: My this compound won't dissolve in my reaction solvent. What should I do?

Answer:

This is a common issue stemming from the salt form of the amine. As a hydrochloride salt, the compound exhibits high polarity and is most soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) is limited.

Troubleshooting Steps:

  • Solvent Selection: For reactions where the hydrochloride salt can be used directly (e.g., certain reductions), consider using a protic solvent in which it is soluble.

  • Free-Basing for Improved Solubility: For most reactions, you will need to convert the hydrochloride salt to the free base. This will significantly increase its solubility in a wider range of organic solvents.

    • Protocol for Free-Basing:

      • Dissolve the this compound in a minimal amount of water or methanol.

      • Add a suitable inorganic base (e.g., K₂CO₃, NaHCO₃, or aqueous NaOH) and stir. The amount of base should be at least one molar equivalent.

      • Extract the aqueous layer with an organic solvent such as DCM, ethyl acetate, or diethyl ether.

      • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.

Question 2: How can I confirm that I have successfully converted the hydrochloride salt to the free base?

Answer:

You can confirm the conversion through a few simple checks:

  • pH Test: After adding the base, test the pH of the aqueous layer. It should be basic (pH > 8).

  • TLC Analysis: The free base will have a different Rf value on a TLC plate compared to the hydrochloride salt. The salt is more polar and will likely remain at the baseline in many solvent systems.

  • Solubility Test: A small aliquot of the dried organic extract should be readily soluble in aprotic solvents like DCM or THF.

B. N-Functionalization Reactions: Alkylation and Acylation

Question 3: My N-alkylation (reductive amination) reaction is giving low yields and multiple products. What is going wrong?

Answer:

Low yields and multiple products in reductive amination are often due to incomplete imine/enamine formation, side reactions of the reducing agent, or over-alkylation.

Troubleshooting Workflow for Reductive Amination:

G cluster_0 Problem: Low Yield/Multiple Products in Reductive Amination start Low Yield/Multiple Products check_free_base Did you use the free base of the amine? start->check_free_base free_base_protocol Perform free-basing protocol. check_free_base->free_base_protocol No check_imine_formation Is imine formation efficient? check_free_base->check_imine_formation Yes free_base_protocol->check_imine_formation add_drying_agent Add molecular sieves or use a Dean-Stark trap. check_imine_formation->add_drying_agent No check_reducing_agent Are you observing reduction of the starting carbonyl? check_imine_formation->check_reducing_agent Yes add_drying_agent->check_reducing_agent use_mild_reagent Switch to a milder reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN). check_reducing_agent->use_mild_reagent Yes check_overalkylation Is the desired product reacting further? check_reducing_agent->check_overalkylation No use_mild_reagent->check_overalkylation adjust_stoichiometry Use a slight excess of the amine. check_overalkylation->adjust_stoichiometry Yes success Improved Yield and Purity check_overalkylation->success No adjust_stoichiometry->success

Caption: Troubleshooting logic for reductive amination.

Detailed Explanation:

  • Use the Free Base: The hydrochloride salt is not nucleophilic. Ensure you have converted it to the free amine before the reaction.

  • Promote Imine Formation: The formation of the imine intermediate is an equilibrium reaction that produces water. Removing water by adding molecular sieves or using a Dean-Stark apparatus can drive the reaction forward.

  • Choice of Reducing Agent: Strong reducing agents like NaBH₄ can reduce the starting aldehyde or ketone before it forms an imine. A milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the protonated imine (iminium ion).

  • Control Over-Alkylation: The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation. Using a slight excess of the amine can help minimize this.

Question 4: My amide coupling reaction is not proceeding to completion. How can I improve the conversion?

Answer:

Incomplete amide coupling reactions are typically due to insufficient activation of the carboxylic acid, deactivation of the amine, or steric hindrance.

Key Considerations for Amide Coupling:

  • Free Base is Essential: The amine must be in its free base form to be nucleophilic. If you are starting with the hydrochloride salt, you must add at least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) – one to neutralize the HCl salt and one to neutralize the acid formed during the coupling reaction.

  • Choice of Coupling Reagent: For sterically unhindered systems, standard coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are effective. For more hindered systems, you may need to switch to a more potent coupling reagent or consider converting the carboxylic acid to an acid chloride.

  • Reaction Conditions: Ensure your solvent (e.g., DMF, DCM, or ACN) is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve conversion for sluggish reactions.

  • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.

G cluster_1 Amide Coupling Workflow start Start with Carboxylic Acid and Amine HCl add_coupling_reagent Add Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (2+ eq.) in Anhydrous Solvent start->add_coupling_reagent preactivate Stir for 5-10 min to Pre-activate Acid add_coupling_reagent->preactivate add_amine Add Free Base of Methyl azepane-4-carboxylate preactivate->add_amine reaction Stir at RT to 50°C add_amine->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purify by Chromatography or Crystallization workup->purification product Desired Amide purification->product

Caption: General workflow for amide coupling.

C. Ester Moiety Reactions: Hydrolysis and Reduction

Question 5: I am struggling to hydrolyze the methyl ester of my N-functionalized azepane derivative. What conditions should I try?

Answer:

The methyl ester of Methyl azepane-4-carboxylate can be sterically hindered, especially after N-functionalization, making hydrolysis challenging under standard conditions.

Strategies for Hindered Ester Hydrolysis:

ConditionReagentsTemperatureComments
Standard LiOH or NaOH in MeOH/H₂O or THF/H₂ORoom Temp to RefluxMay be slow or incomplete due to steric hindrance.
More Forcing Higher concentration of NaOH or KOH in refluxing alcohol/waterRefluxIncreased temperature and base concentration can overcome moderate hindrance.
Alternative Nucleophile LiOOH (Lithium hydroperoxide) in THF/H₂ORoom TempLiOOH is a more potent nucleophile than LiOH and can be effective for hindered esters.
Non-aqueous Potassium trimethylsilanolate (KOSiMe₃) in anhydrous THF or tolueneRoom Temp to 80 °CAnhydrous conditions can be beneficial if other functional groups are base-sensitive.

Troubleshooting Tip: If you are observing decomposition of your molecule under harsh basic conditions, consider using milder enzymatic hydrolysis methods or changing your synthetic strategy to use a more labile ester protecting group (e.g., a tert-butyl ester, which can be removed under acidic conditions).

Question 6: I want to reduce the methyl ester to the corresponding alcohol. Will the reducing agent affect other functional groups in my molecule?

Answer:

The chemoselectivity of the reduction is a key consideration. The choice of reducing agent will depend on the other functional groups present in your molecule.

Reducing Agent Selection Guide:

Reducing AgentReactivityComments
Lithium aluminum hydride (LAH) Reduces esters, amides, carboxylic acids, ketones, aldehydes, and nitriles.A very powerful and non-selective reducing agent. Will reduce most carbonyl-containing functional groups. Requires anhydrous conditions and a careful quench.
Sodium borohydride (NaBH₄) Reduces ketones and aldehydes. Does not typically reduce esters or amides. A milder and more chemoselective reducing agent. Can be used if you want to selectively reduce a ketone or aldehyde in the presence of the ester.
Lithium borohydride (LiBH₄) Reduces esters, ketones, and aldehydes. Less reactive towards amides than LAH.A good option for reducing the ester if you have an amide you wish to preserve.
Diisobutylaluminium hydride (DIBAL-H) Can reduce esters to aldehydes at low temperatures (-78 °C) or to alcohols at higher temperatures.The outcome can be controlled by temperature and stoichiometry.

Workflow for Chemoselective Ester Reduction:

G cluster_2 Chemoselective Ester Reduction start N-Functionalized Methyl Azepane-4-carboxylate check_other_groups Are there other reducible functional groups (amides, ketones, etc.)? start->check_other_groups use_lah Use LAH for complete reduction. check_other_groups->use_lah No, or all should be reduced use_libh4 Use LiBH₄ to preserve amides. check_other_groups->use_libh4 Yes, amides present use_nabh4 Ester will not be reduced. Ketones/aldehydes will be. check_other_groups->use_nabh4 Yes, ketones/aldehydes present product_alcohol Corresponding Alcohol use_lah->product_alcohol use_libh4->product_alcohol no_reaction No Ester Reduction use_nabh4->no_reaction

Caption: Decision tree for choosing a reducing agent.

III. References

  • Molbase. METHYL AZEPANE-4-CARBOXYLATE. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubChem. Azepane-4-carboxylic acid hydrochloride. --INVALID-LINK--

  • Reddit. amide coupling help. --INVALID-LINK--

  • Fisher Scientific. Amide Synthesis. --INVALID-LINK--

  • Goodreid, J. D., et al. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. J. Org. Chem. 2014, 79, 943-954. --INVALID-LINK--

  • Organic Chemistry Portal. Amide synthesis by acylation. --INVALID-LINK--

  • ResearchGate. Why did my amide syntesis does not work?. --INVALID-LINK--

  • PubChem. Azepane. --INVALID-LINK--

  • Sigma-Aldrich. Solvent Miscibility Table. --INVALID-LINK--

  • fishersci.com. This compound, min 97%, 1 gram. --INVALID-LINK--

  • PubChem. N-Methylazepane. --INVALID-LINK--

  • Wikipedia. Azepane. --INVALID-LINK--

  • University of Rochester. Solvents and Polarity. --INVALID-LINK--

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). --INVALID-LINK--

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. --INVALID-LINK--

  • Google Patents. Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. --INVALID-LINK--

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. --INVALID-LINK--

References

Technical Support Center: Optimization of Purification Methods for Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl azepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Molecule and Its Challenges

This compound is a cyclic amine ester salt. Its purification can be complicated by its polarity, hygroscopicity, and the potential for co-crystallization of impurities. The hydrochloride salt form enhances crystallinity and stability but also influences its solubility profile, which is a key consideration in developing purification strategies.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, providing probable causes and actionable solutions.

A. Recrystallization Issues

Recrystallization is often the method of choice for purifying crystalline solids like hydrochloride salts. However, several issues can arise.

Problem 1: Oiling Out - The product separates as an oil instead of crystals.

  • Probable Causes:

    • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Supersaturation too High: If the solution is cooled too rapidly or is overly concentrated, the solute may separate from the solution faster than crystals can nucleate and grow.

    • Inappropriate Solvent Choice: The chosen solvent system may not be ideal for the crystallization of this specific salt.

  • Solutions:

    • Reduce the Rate of Supersaturation:

      • Re-heat the solution until the oil dissolves completely.

      • Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath.

      • Add a small amount of the primary solvent to slightly decrease the concentration.

    • Improve Purity Before Recrystallization: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

    • Optimize the Solvent System:

      • Experiment with different solvent/anti-solvent combinations. Good primary solvents for amine hydrochlorides are often alcohols like isopropanol or ethanol, in which the salt is soluble when hot but less so when cold.

      • Use a non-polar anti-solvent like diethyl ether or ethyl acetate, added dropwise to the hot solution until slight turbidity is observed, which is then cleared by adding a few drops of the hot primary solvent before cooling.

    • Seeding: Introduce a few seed crystals of pure this compound at a temperature slightly above where oiling out was observed. This provides a template for crystal growth.[1]

Problem 2: Poor or No Crystal Formation.

  • Probable Causes:

    • Solution is too dilute: The concentration of the compound is below the saturation point even at low temperatures.

    • Inappropriate solvent: The compound is too soluble in the chosen solvent, even at cold temperatures.

    • High purity: Very pure compounds can sometimes be slow to crystallize due to a lack of nucleation sites.

  • Solutions:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the solute.

    • Induce Crystallization:

      • Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

      • Add a seed crystal.

    • Change the Solvent System: Select a solvent in which the compound has lower solubility. Refer to the solvent selection table below.

Problem 3: Low Recovery of Crystalline Product.

  • Probable Causes:

    • Using too much solvent: The most common cause of low recovery.

    • Premature crystallization: The product crystallizes in the filtration funnel during hot filtration.

    • Washing with a warm or inappropriate solvent: The purified crystals are re-dissolved during the washing step.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration funnel and filter paper before hot filtration.

    • Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent.

B. Column Chromatography Issues

Column chromatography is a powerful tool for separating complex mixtures, but the basic nature of the amine in your compound can lead to challenges with standard silica gel.

Problem 1: Tailing or Streaking of the Compound on a Silica Gel Column.

  • Probable Causes:

    • Acid-Base Interaction: The basic amine group of your compound interacts strongly with the acidic silanol groups on the surface of the silica gel.[2] This leads to poor peak shape and difficult elution.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.5-2% triethylamine (Et₃N)

      • 0.5-2% ammonia solution (e.g., in methanol)[3]

    • Use a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Amine-functionalized silica: This specialized stationary phase has amine groups bonded to the silica surface, which shields the acidic silanols and improves the chromatography of basic compounds.[4]

    • Reversed-Phase Chromatography: For highly polar amine salts, reversed-phase chromatography (e.g., C18 silica) with a suitable aqueous/organic mobile phase (often containing a buffer or ion-pairing agent) can be effective.[2]

Problem 2: Low Recovery from the Column.

  • Probable Causes:

    • Irreversible Adsorption: The compound may be binding irreversibly to the acidic sites on the silica gel.

    • Decomposition on the Column: Some sensitive compounds can degrade on acidic stationary phases.

  • Solutions:

    • Deactivate the Silica Gel: Use the mobile phase modifiers mentioned above (triethylamine or ammonia) to prevent strong adsorption.

    • Choose a Milder Stationary Phase: Opt for neutral alumina or a functionalized silica to minimize the risk of degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurity profile depends on the synthetic route. However, common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts of cyclization: Incomplete ring formation or side reactions leading to oligomers.

  • Hydrolysis product: Azepane-4-carboxylic acid hydrochloride, resulting from the hydrolysis of the methyl ester.

  • Isomers: If the synthesis is not stereospecific, other stereoisomers may be present.

  • Residual solvents: Solvents used in the reaction or workup.

Q2: How can I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Completely dissolve your compound when hot.

  • Dissolve your compound poorly when cold.

  • Not react with your compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of your compound to prevent oiling out.

A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating.

Solvent Class Examples Suitability for Amine Hydrochlorides
Alcohols Methanol, Ethanol, IsopropanolOften good primary solvents (dissolve when hot).
Ethers Diethyl ether, MTBEGood as anti-solvents (poor solubility).
Esters Ethyl acetateCan be a primary solvent or an anti-solvent.
Ketones AcetoneCan be a primary solvent or an anti-solvent.
Hydrocarbons Hexanes, HeptaneTypically used as anti-solvents.
Water May be a suitable solvent, but can be difficult to remove.

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity by peak area percentage. A method using a C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., phosphate or formate for MS compatibility) is a good starting point.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

IV. Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone) at room temperature and with gentle heating. Identify a solvent that dissolves the compound when hot but gives poor solubility at room temperature. Also, identify a miscible anti-solvent in which the compound is poorly soluble. A good combination to start with is isopropanol (solvent) and diethyl ether (anti-solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization:

    • Method A (Single Solvent): Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Method B (Solvent/Anti-solvent): To the hot solution, add diethyl ether dropwise with swirling until a faint cloudiness persists. Add a few drops of hot isopropanol to redissolve the precipitate and then allow the solution to cool as in Method A.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your compound from its impurities. A good starting mobile phase is dichloromethane (DCM) and methanol (MeOH). If tailing is observed, add 1% triethylamine to the mobile phase. Aim for an Rf value of 0.2-0.4 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent (containing 1% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with your chosen mobile phase. You can use an isocratic elution or a gradient of increasing polarity (e.g., from 100% DCM to 10% MeOH in DCM, both containing 1% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump or co-evaporation with a lower-boiling solvent like toluene.

V. Visualizing the Workflow

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude material a solid? start->is_solid is_high_purity Initial purity > 85%? is_solid->is_high_purity Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallize Attempt Recrystallization is_high_purity->recrystallize Yes is_high_purity->column_chrom No success_recryst Successful? (Good yield & purity) recrystallize->success_recryst final_product Pure Product success_recryst->final_product Yes success_recryst->column_chrom No amine_modifier Use amine modifier or amine-functionalized silica column_chrom->amine_modifier success_column Successful? amine_modifier->success_column success_column->final_product Yes re_evaluate Re-evaluate synthetic route or consider derivatization success_column->re_evaluate No

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product 'oiling out'? start->oiling_out no_crystals No crystals forming? oiling_out->no_crystals No solution_oil Re-dissolve oil. Cool slowly. Add more solvent. oiling_out->solution_oil Yes low_yield Low yield? no_crystals->low_yield No solution_no_xtal Concentrate solution. Scratch flask. Add anti-solvent. no_crystals->solution_no_xtal Yes solution_low_yield Use minimum hot solvent. Ensure complete cooling. Wash with cold anti-solvent. low_yield->solution_low_yield Yes success Pure Crystals low_yield->success No seed_crystals Add seed crystals. solution_oil->seed_crystals seed_crystals->success solution_no_xtal->seed_crystals solution_low_yield->success

Caption: Troubleshooting workflow for recrystallization.

VI. References

  • BenchChem. (2025). Technical Support Center: Optimizing Purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. Available at: --INVALID-LINK--

  • Org Prep Daily. (2006). Purifying amines on silica. Available at: --INVALID-LINK--

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Crystallization Conditions for L-alaninamide Hydrochloride. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available at: --INVALID-LINK--

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: --INVALID-LINK--

  • Molbase. METHYL AZEPANE-4-CARBOXYLATE. Available at: --INVALID-LINK--

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: --INVALID-LINK--

  • BenchChem. (2025). Techniques to prevent crystallization of 2C-G HCl in refrigerated solutions. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Available at: --INVALID-LINK--

  • PubChem. This compound. Available at: --INVALID-LINK--

  • Asian Journal of Research in Chemistry. (2019). Analytical Method Validation: Collation between International Guidelines. Available at: --INVALID-LINK--

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: --INVALID-LINK--

  • SIELC Technologies. Separation of Methyl 4-phenylpiperidine-4-carboxylate hydrochloride on Newcrom R1 HPLC column. Available at: --INVALID-LINK--

References

Technical Support Center: A Guide to Working with Methyl Azepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl azepane-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during its use. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility in your experimental work.

Introduction

This compound is a valuable cyclic amine building block in medicinal chemistry and drug discovery. Its seven-membered azepane core offers a unique three-dimensional scaffold that can be instrumental in exploring new chemical space and optimizing lead compounds. However, as with any reactive chemical intermediate, its hydrochloride salt form and inherent structural features present specific challenges. This guide provides a structured approach to troubleshooting, offering detailed protocols and explaining the causality behind experimental choices to empower you to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly-sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases, so it should be stored away from these materials.[3][4]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated area or a chemical fume hood.[1][5] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.[1][6] Avoid generating dust, and wash hands thoroughly after handling.[1]

Q3: Is the hydrochloride salt directly usable in reactions like N-alkylation or amide coupling?

A3: Generally, no. The protonated secondary amine in the hydrochloride salt is not nucleophilic and will not react in N-alkylation or amide coupling reactions.[7] The compound must first be converted to its free base form to liberate the lone pair of electrons on the nitrogen, which is essential for its nucleophilicity. This process is commonly referred to as "freebasing."

Q4: What is the solubility profile of this compound versus its free base?

A4: As an amine salt, the hydrochloride form exhibits good solubility in polar protic solvents like water and, to a lesser extent, methanol.[4][8] Conversely, it has poor solubility in many common aprotic organic solvents such as dichloromethane (DCM), diethyl ether, and ethyl acetate. The free base form displays the opposite trend: it has high solubility in a range of organic solvents like DCM, chloroform, and ethyl acetate, but poor solubility in water. This differential solubility is the cornerstone of the extraction protocol used during the freebasing workup.

Form Water Methanol Dichloromethane (DCM) Ethyl Acetate Diethyl Ether
Hydrochloride Salt SolubleSparingly SolubleInsolubleInsolubleInsoluble
Free Base InsolubleSolubleSolubleSolubleSoluble
Table 1: General Solubility Characteristics

Part 2: Troubleshooting Guide - Common Experimental Pitfalls

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Workflow 1: Conversion to Free Base

The conversion of the hydrochloride salt to the free base is a critical first step for most subsequent reactions.

Freebase_Workflow cluster_start Starting Material cluster_process Process cluster_end Product HCl_Salt Methyl azepane-4-carboxylate HCl (in Water/DCM) Add_Base Add aq. Base (e.g., NaHCO₃, K₂CO₃) to pH > 8 HCl_Salt->Add_Base Deprotonation Extract Separate Layers & Extract Aqueous Phase with Organic Solvent Add_Base->Extract Phase Transfer Dry_Combine Combine Organic Layers, Dry (e.g., Na₂SO₄), Filter Extract->Dry_Combine Purification Evaporate Evaporate Solvent in vacuo Dry_Combine->Evaporate Isolation Free_Base Methyl azepane-4-carboxylate (Free Base) Evaporate->Free_Base

Diagram 1: General workflow for free base conversion.

Q: My freebasing extraction is inefficient, and I'm getting a low yield of the free base. What could be wrong?

A: This is a common issue that typically points to one of two main causes: incomplete deprotonation or insufficient extraction.

  • Probable Cause 1: Incomplete Deprotonation. The secondary amine needs to be fully deprotonated to become soluble in the organic layer.

    • Scientific Rationale: The equilibrium between the protonated amine (water-soluble) and the free base (organic-soluble) is pH-dependent. If the pH of the aqueous layer is not sufficiently basic, a significant portion of the amine will remain in its protonated, water-soluble form.

    • Solution: Use a pH meter or pH paper to ensure the aqueous layer has reached a pH of at least 9-10 after adding the base. A saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is usually sufficient and preferable to strong bases like NaOH, which could potentially hydrolyze the methyl ester.

  • Probable Cause 2: Insufficient Extraction. The free base may have some residual solubility in the aqueous layer, or an emulsion may have formed, trapping the product.

    • Scientific Rationale: The partitioning of a solute between two immiscible phases is an equilibrium process. Multiple extractions are more efficient at recovering the solute than a single extraction with the same total volume of solvent.

    • Solution: Perform at least three separate extractions of the aqueous layer with your chosen organic solvent (e.g., DCM or ethyl acetate). If an emulsion forms at the interface, adding a small amount of brine (saturated NaCl solution) can help to break it.

Workflow 2: N-Alkylation & Reductive Amination

Once you have the free base, a common next step is to functionalize the secondary amine.

Q: I attempted a direct N-alkylation with an alkyl halide, but the reaction is messy, and I see multiple products by TLC/LC-MS, including a dialkylated or quaternary ammonium salt byproduct.

A: This is a classic problem known as over-alkylation.[9][10]

  • Probable Cause: Product Reactivity. The N-alkylated product (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

    • Scientific Rationale: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the tertiary amine product a better nucleophile than the secondary amine reactant. This makes it difficult to stop the reaction selectively at the mono-alkylation stage.[10]

    • Solution 1 (Optimization): If you must use direct alkylation, try using a large excess of the amine relative to the alkylating agent. This statistically favors the alkylation of the starting material over the product. However, this is not atom-economical.

    • Solution 2 (Alternative Method): Reductive Amination. A more robust and controllable method is reductive amination.[11] This involves reacting your free base with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This pathway avoids the over-alkylation problem because the iminium ion is not nucleophilic and the reaction stops cleanly after one addition.[11][12][13]

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product Free_Base Methyl azepane-4-carboxylate (Free Base) Imine_Formation Form Iminium Ion (Mild Acid Catalyst) Free_Base->Imine_Formation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine_Formation Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Reduction Tertiary_Amine N-Alkylated Product Reduction->Tertiary_Amine

Diagram 2: Reductive amination workflow.
Workflow 3: Amide Coupling

Coupling a carboxylic acid to the azepane nitrogen is another key transformation.

Q: My amide coupling reaction has stalled, and I have a low yield of the desired product. I'm using a standard coupling reagent like HATU.

A: Low yields in amide couplings can stem from several issues, from reagent choice to reaction conditions.

  • Probable Cause 1: Incomplete Activation or Side Reactions. The carboxylic acid may not be fully activated, or the activated intermediate is being consumed by side reactions.

    • Scientific Rationale: Coupling reagents like HATU or EDC work by forming a highly reactive activated ester intermediate from the carboxylic acid.[3][14] This intermediate then reacts with the amine. If the amine is sterically hindered or weakly nucleophilic, this second step can be slow, allowing the activated intermediate to decompose or react with other species.

    • Solution:

      • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-10 minutes before adding the Methyl azepane-4-carboxylate free base. This ensures the activated species is formed before the amine is introduced.

      • Choice of Reagent: For sterically hindered amines, some coupling reagents perform better than others. While HATU is generally robust, you might consider alternatives like T3P (propylphosphonic anhydride) or COMU.[1][2]

  • Probable Cause 2: Presence of Residual Hydrochloride. If your freebasing procedure was incomplete, the remaining hydrochloride salt will not react and will effectively reduce the amount of available nucleophile.

    • Scientific Rationale: The protonated amine cannot act as a nucleophile. Furthermore, the HCl salt can neutralize the base (e.g., DIPEA) required for the coupling reaction, hindering the activation of the carboxylic acid.

    • Solution: Ensure your free base starting material is pure. If you are unsure, you can perform a quick ¹H NMR to check for the characteristic broad N-H peak of the ammonium salt, or simply re-run the freebasing workup.

Workflow 4: Ester Hydrolysis (A Potential Side Reaction)

Q: My final product's NMR shows the absence of the methyl ester peak, and I have a new peak in the carboxylic acid region (~10-12 ppm). What happened?

A: You have inadvertently hydrolyzed the methyl ester to the corresponding carboxylic acid.

  • Probable Cause: Reaction or Workup Conditions are too Basic or Acidic. The methyl ester functional group is sensitive to both strong acids and strong bases, especially at elevated temperatures.[15][16][17]

    • Scientific Rationale: Saponification (base-catalyzed hydrolysis) is an irreversible process that readily cleaves esters.[17] Acid-catalyzed hydrolysis is an equilibrium process, but can proceed to completion if excess water is present.[18]

    • Prevention:

      • During Freebasing: Use a mild inorganic base like NaHCO₃ or K₂CO₃ instead of strong bases like NaOH or KOH. Avoid heating during this step.

      • During Amide Coupling: Use an organic base like DIPEA or triethylamine, which are generally not basic enough to cause significant ester hydrolysis at room temperature.

      • During Workup: When performing an aqueous wash, avoid strong acids or bases. If you need to neutralize the reaction, use dilute solutions and perform the washings at low temperatures (e.g., in an ice bath) to minimize the risk of hydrolysis.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required for specific substrates.

Protocol 1: Free Base Generation
  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water. Add this aqueous solution to a separatory funnel containing dichloromethane (DCM, ~10-15 mL per gram of starting material).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the biphasic mixture with gentle swirling. Continue adding base until CO₂ evolution ceases and the pH of the aqueous layer is ≥ 9 (check with pH paper).

  • Extraction: Stopper the funnel, shake vigorously, and vent frequently. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of DCM to the separatory funnel and repeat the extraction two more times to ensure complete recovery of the product.

  • Drying and Isolation: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil or low-melting solid. The product should be used immediately or stored under an inert atmosphere.

Protocol 2: N-Alkylation via Reductive Amination
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl azepane-4-carboxylate free base (1.0 eq), the desired aldehyde or ketone (1.1 eq), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Formation: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Monitoring Reactions of Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl azepane-4-carboxylate hydrochloride. This guide is designed to provide in-depth technical assistance for monitoring the progress of chemical transformations involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction

This compound is a valuable bifunctional molecule featuring a secondary amine and a methyl ester within a seven-membered heterocyclic ring. The presence of the hydrochloride salt influences its solubility and reactivity, necessitating careful consideration of reaction conditions and monitoring strategies. This guide will equip you with the knowledge to effectively track your reactions to completion, identify potential side products, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The primary challenges stem from its dual functionality and its nature as a hydrochloride salt. The secondary amine is nucleophilic, but its reactivity is tempered by the protonation in the hydrochloride form. A base is typically required to liberate the free amine for reactions like N-acylation or N-alkylation. The methyl ester is susceptible to hydrolysis or aminolysis under certain conditions, which can lead to unwanted side products. Monitoring the reaction is crucial to ensure the desired transformation occurs selectively.

Q2: Which analytical techniques are most suitable for monitoring reactions with this compound?

A2: The choice of analytical technique depends on the specific reaction and the information required.[1] For rapid, qualitative analysis at the bench, Thin-Layer Chromatography (TLC) is indispensable.[1][2] For quantitative analysis and identification of products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for detailed structural elucidation and can also be used for reaction monitoring.[7][8][9][10]

Q3: How does the hydrochloride salt affect TLC analysis?

A3: The hydrochloride salt is highly polar and may streak or show poor mobility on silica gel TLC plates. To obtain clean spots, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the developing solvent system.[11] This neutralizes the hydrochloride, allowing the free amine to migrate more effectively. A common solvent system for amines is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, with a small percentage of a basic additive.[12]

Q4: I am performing an N-acylation reaction. How can I use TLC to monitor its progress?

A4: To monitor an N-acylation, you should spot three lanes on your TLC plate: your starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture itself.[2] As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Troubleshooting Guide

Issue 1: My N-acylation reaction is sluggish or not proceeding to completion.

Possible Causes & Solutions:

  • Insufficient Base: The hydrochloride salt needs to be neutralized to free the secondary amine for acylation. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine). For hindered acylating agents or less reactive amines, a stronger, non-nucleophilic base might be necessary.

  • Low Reactivity of Acylating Agent: If you are using a less reactive acylating agent like an anhydride, consider switching to a more reactive one, such as an acyl chloride.[13]

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. Try sonicating the mixture or switching to a more suitable solvent.

  • Low Temperature: Some acylations require elevated temperatures to proceed at a reasonable rate. Consider gently heating the reaction mixture, while monitoring for potential side reactions.

Issue 2: My LC-MS analysis shows multiple unexpected peaks.

Possible Causes & Solutions:

  • Ester Hydrolysis: If your reaction is run in the presence of water or a strong base for an extended period, the methyl ester can hydrolyze to the corresponding carboxylic acid.[14] To avoid this, use anhydrous solvents and carefully control the amount and strength of the base.

  • Diacylation: While less common for secondary amines, under forcing conditions or with a large excess of a highly reactive acylating agent, diacylation at the nitrogen is a possibility, leading to a quaternary ammonium salt.[13] Use stoichiometric amounts of your acylating agent or add it slowly to the reaction mixture.

  • Side Reactions of the Acylating Agent: Some acylating agents can undergo self-condensation or other side reactions. Ensure the purity of your reagents and consider purification of the acylating agent if necessary.

  • Impure Starting Material: Verify the purity of your this compound before starting the reaction.

Experimental Protocols & Data Presentation

Protocol 1: Monitoring N-Acylation by Thin-Layer Chromatography (TLC)

This protocol describes the monitoring of the N-acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1 equivalent) in anhydrous DCM. Add TEA (1.1 equivalents) and stir for 10 minutes at room temperature. Cool the mixture to 0 °C and slowly add acetyl chloride (1.05 equivalents).

  • TLC Preparation: Prepare a TLC developing chamber with a solvent system of 10% methanol in DCM with 0.5% triethylamine.

  • Spotting: On a TLC plate, draw a baseline with a pencil. Spot the following:

    • Lane 1 (SM): A small amount of the starting material dissolved in methanol.

    • Lane 2 (Co): A co-spot of the starting material and the reaction mixture.

    • Lane 3 (Rxn): A sample of the reaction mixture taken at t=0.

  • Development and Visualization: Place the TLC plate in the developing chamber and allow the solvent to ascend. Once the solvent front is near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and then stain with potassium permanganate.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr) and spot them on a new TLC plate alongside the starting material and co-spot. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

Expected TLC Results:

LaneCompoundRf Value (approx.)Visualization
SMStarting Material0.2UV inactive, Stains with KMnO4
ProductN-acetylated product0.6UV inactive, Stains with KMnO4
Protocol 2: Quantitative Monitoring by LC-MS

This protocol provides a general method for monitoring the reaction progress and identifying products by LC-MS.

Instrumentation and Conditions:

  • LC System: Agilent 1260 Infinity II or equivalent

  • MS System: Agilent 6120 Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

Procedure:

  • Sample Preparation: At each time point, quench a small aliquot of the reaction mixture by diluting it in a mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the prepared sample into the LC-MS system. Monitor the disappearance of the starting material peak (m/z of the free base: 158.12) and the appearance of the product peak (e.g., N-acetylated product m/z: 200.13).

  • Data Processing: Integrate the peak areas of the starting material and product to determine the percentage conversion over time. The mass spectrometer will provide confirmation of the molecular weight of the product and any observed byproducts.

Visualizations

Workflow for Monitoring N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Analysis & Decision cluster_3 Outcome start Dissolve Starting Material (Methyl azepane-4-carboxylate HCl) in anhydrous solvent add_base Add Base (e.g., TEA) start->add_base add_acyl Add Acylating Agent (e.g., Acetyl Chloride) add_base->add_acyl take_aliquot Take Aliquot at Time Intervals add_acyl->take_aliquot tlc TLC Analysis (Qualitative) take_aliquot->tlc lcms LC-MS Analysis (Quantitative & Identification) take_aliquot->lcms complete Reaction Complete? tlc->complete lcms->complete workup Proceed to Workup & Purification complete->workup Yes continue_rxn Continue Reaction & Monitoring complete->continue_rxn No continue_rxn->take_aliquot G cluster_0 Initial Checks cluster_1 Corrective Actions start Incomplete Reaction Observed check_base Is Base Stoichiometry and Strength Sufficient? start->check_base check_reagent Is the Acylating Agent Sufficiently Reactive? start->check_reagent check_solubility Are all Components Fully Dissolved? start->check_solubility check_temp Is the Reaction Temperature Optimal? start->check_temp add_more_base Add More Base or Switch to a Stronger Base check_base->add_more_base No change_reagent Switch to a More Reactive Acylating Agent check_reagent->change_reagent No change_solvent Change Solvent or Use Sonication check_solubility->change_solvent No increase_temp Increase Reaction Temperature check_temp->increase_temp No add_more_base->start Re-evaluate change_reagent->start Re-evaluate change_solvent->start Re-evaluate increase_temp->start Re-evaluate

References

Refining experimental conditions for the synthesis of Methyl azepane-4-carboxylate hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl azepane-4-carboxylate hydrochloride and its derivatives. The azepane scaffold is a crucial component in medicinal chemistry, valued for its conformational flexibility which makes it a key building block in many pharmaceutical compounds.[1][2][3] This guide is designed to provide expert-driven advice, troubleshooting protocols, and answers to frequently asked questions to assist you in refining your experimental conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and its N-substituted derivatives.

Issue 1: Low Yield in the Esterification of Azepane-4-carboxylic acid

Q: I am experiencing low yields during the Fischer esterification of azepane-4-carboxylic acid with methanol and an acid catalyst. What are the likely causes and how can I optimize the reaction?

A: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[4] Several factors can be optimized to drive the reaction towards the product, methyl azepane-4-carboxylate.

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol to form an ester is reversible.[4]

    • Solution 1: Use Excess Alcohol: Employing methanol as the solvent ensures a large excess, shifting the equilibrium towards the ester product.[4]

    • Solution 2: Water Removal: The formation of water as a byproduct can inhibit the forward reaction. While challenging to remove directly in this specific reaction, ensuring anhydrous conditions from the start is critical. Use dry methanol and a strong acid catalyst like sulfuric acid or tosic acid.[4]

  • Inadequate Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[4]

    • Solution: Ensure an appropriate amount of a strong acid catalyst is used. Sulfuric acid (H₂SO₄) is commonly employed.

  • Suboptimal Temperature and Reaction Time: The reaction may not have reached equilibrium or the temperature may be insufficient.

    • Solution: Refluxing the reaction mixture is a standard procedure. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

ParameterRecommended ConditionRationale
Solvent Anhydrous Methanol (large excess)Acts as both reactant and solvent, driving the equilibrium forward.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or TsOHStrong acid catalyst is required to protonate the carboxylic acid.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Monitoring TLC or LC-MSTo ensure the reaction has gone to completion before workup.
Issue 2: Incomplete N-Alkylation of Methyl azepane-4-carboxylate

Q: My N-alkylation reaction of methyl azepane-4-carboxylate with an alkyl halide is sluggish and does not go to completion, leaving significant starting material. How can I improve this?

A: Incomplete N-alkylation is a common challenge.[5] The reactivity of the alkyl halide, choice of base, solvent, and temperature all play critical roles.

Possible Causes & Solutions:

  • Poor Leaving Group: The nature of the halide affects the rate of this S_N2 reaction.

    • Solution: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide or chloride and experiencing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI).[5]

  • Inappropriate Base or Solvent: The base and solvent system must be chosen to deprotonate the secondary amine without causing side reactions and to facilitate the S_N2 reaction.

    • Solution 1: Stronger Base/Appropriate Solvent: A common combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[5] These solvents are effective at solvating the cation of the base, making the carbonate anion more reactive.

    • Solution 2: Avoid Protic Solvents: Protic solvents can solvate the nucleophile (the amine), reducing its reactivity.

  • Steric Hindrance: The structure of the azepane ring or the alkylating agent may sterically hinder the reaction.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can sometimes accelerate these reactions.[5]

ParameterRecommended ConditionRationale
Alkyl Halide R-I > R-Br > R-ClIodide is a better leaving group.
Additive Catalytic Potassium Iodide (KI)To generate the more reactive alkyl iodide in situ.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Strong enough to deprotonate the secondary amine.
Solvent DMF or AcetonitrilePolar aprotic solvents facilitate S_N2 reactions.
Temperature 60-100 °C or MicrowaveTo overcome activation energy barriers.
Issue 3: Formation of Side Products During Reductive Amination

Q: When synthesizing N-substituted azepane-4-carboxylate derivatives via reductive amination of a ketone with methyl azepane-4-carboxylate, I observe the formation of undesired side products. What are these and how can I minimize them?

A: Reductive amination is a powerful tool for C-N bond formation, but can be prone to side reactions if not properly controlled.[6][7]

Possible Causes & Solutions:

  • Premature Reduction of the Carbonyl: The reducing agent can reduce the ketone before it has a chance to form the iminium ion with the amine.[6]

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is less reactive towards ketones and aldehydes but readily reduces the iminium ion intermediate.[6][8]

  • Over-alkylation: The newly formed tertiary amine can potentially react further if the starting carbonyl compound is an aldehyde. This is less of a concern with ketones.

    • Solution: Use a stoichiometric amount of the ketone. Add the reducing agent slowly to the mixture of the ketone and amine to ensure the iminium ion is reduced as it is formed.[6]

  • Aldol Condensation: The ketone starting material can undergo self-condensation under basic or acidic conditions.[6]

    • Solution: Control the pH of the reaction. Reductive aminations with NaBH(OAc)₃ are typically carried out under neutral or slightly acidic conditions, which disfavors aldol condensation.

Experimental Workflow for Reductive Amination

G start Mix Methyl azepane-4-carboxylate HCl, ketone, and solvent (e.g., DCE) add_base Add mild base (e.g., Et3N) to neutralize HCl salt start->add_base form_iminium Allow for iminium ion formation add_base->form_iminium add_reducing_agent Add NaBH(OAc)3 portion-wise form_iminium->add_reducing_agent react Stir at room temperature add_reducing_agent->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup (e.g., sat. NaHCO3) monitor->workup extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify

Caption: Workflow for a typical reductive amination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best way to form the hydrochloride salt of Methyl azepane-4-carboxylate or its derivatives?

A1: The hydrochloride salt is typically formed in the final step of the synthesis. After purification of the free base, it is dissolved in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or dichloromethane. Then, a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete. The resulting solid is then collected by filtration and dried under vacuum.

Q2: I am having difficulty with the purification of my N-substituted methyl azepane-4-carboxylate derivative. What are some common strategies?

A2: Purification can indeed be challenging.[5] Standard silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing on the silica gel.

Q3: Can I perform the N-alkylation before the esterification?

A3: While possible, it is generally more common to perform the esterification first. The free carboxylic acid group in N-substituted azepane-4-carboxylic acid can complicate the N-alkylation reaction by reacting with the base. Protecting the carboxylic acid as a methyl ester allows for cleaner N-alkylation.

Logical Flow of Synthesis

G start Azepane-4-carboxylic acid esterification Fischer Esterification (MeOH, H+) start->esterification intermediate1 Methyl azepane-4-carboxylate esterification->intermediate1 derivatization N-Alkylation or Reductive Amination intermediate1->derivatization intermediate2 N-Substituted Methyl azepane-4-carboxylate derivatization->intermediate2 salt_formation Salt Formation (HCl) intermediate2->salt_formation product Final Hydrochloride Derivative salt_formation->product

Caption: A common synthetic sequence for azepane derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Esterification: To a solution of azepane-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl azepane-4-carboxylate.

  • Salt Formation: Dissolve the crude product in anhydrous diethyl ether (10 volumes).

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: N-Alkylation of Methyl azepane-4-carboxylate
  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes), add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (1.1 eq) and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

References

Strategies to minimize side reactions with Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about

Technical Support Center: Methyl azepane-4-carboxylate hydrochloride

A Guide for Synthetic Chemists

Welcome to the technical support resource for this compound (CAS: 1383132-15-7).[1][2][3][4] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate challenges, minimize side reactions, and optimize your synthetic outcomes when working with this versatile building block.

Part 1: Understanding the Reagent: The Critical Role of the Hydrochloride Salt

Before attempting any reaction, it is crucial to understand the starting material's nature. This compound is the salt of a secondary amine and hydrochloric acid.[5][6][7] The protonated azepane nitrogen is electrophilic and, most importantly, not nucleophilic . This has profound implications for its reactivity.

Q: Why won't my reaction involving N-acylation or N-alkylation start?

A: The most common cause of reaction failure is overlooking the need to neutralize the hydrochloride salt. The lone pair on the nitrogen atom, which is essential for nucleophilic attack, is tied up by a proton from HCl.[7][8] To initiate any reaction at the nitrogen center, you must first add a base to liberate the free, neutral secondary amine.

The following equilibrium must be shifted to the right:

G cluster_0 Reaction Mixture Salt Methyl azepane-4-carboxylate Hydrochloride (Salt Form) Nitrogen is NOT nucleophilic FreeAmine Methyl azepane-4-carboxylate (Free Amine Form) Nitrogen IS nucleophilic Salt->FreeAmine Deprotonation Base + Base (e.g., Et3N, DIPEA, K2CO3) FreeAmine->Salt Protonation

Caption: Acid-Base Equilibrium of the Amine Salt.

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during common transformations of this compound.

N-Acylation Reactions (Amide Bond Formation)

N-acylation is a frequent objective for this substrate. The reaction is typically performed with an acyl chloride or acid anhydride in the presence of a base.

Q: My N-acylation reaction is sluggish, incomplete, or gives a low yield. What are the likely causes?

A: This is a multi-faceted problem often stemming from the choice and stoichiometry of the base. When using an acyl chloride, HCl is generated as a byproduct.[9][10] This newly formed acid will immediately neutralize any available free amine, effectively quenching the reaction.

Troubleshooting N-Acylation Issues

IssuePotential CauseRecommended SolutionScientific Rationale
No Reaction / Very Low Conversion Insufficient Base: Only 1 equivalent of base was used.Use a minimum of 2.2 equivalents of a non-nucleophilic tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)).Eq. 1: Neutralizes the starting material HCl salt. Eq. 2: Scavenges the HCl generated from the acyl chloride. The slight excess (0.2 eq) ensures the reaction medium remains basic.[9][11]
Stalled Reaction Inappropriate Base: An inorganic base like K₂CO₃ or NaHCO₃ was used.Switch to a soluble organic base like TEA or DIPEA. If an inorganic base must be used, ensure vigorous stirring and consider a phase-transfer catalyst in certain solvent systems.Inorganic bases often have poor solubility in common organic solvents (e.g., DCM, THF), leading to slow and inefficient deprotonation of the substrate.
Low Yield / Complex Mixture Competitive Acylating Agent Decomposition: The acyl chloride or anhydride is hydrolyzing.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).Acyl halides and anhydrides are highly reactive towards water. Their hydrolysis consumes the reagent and introduces acidic byproducts that can complicate the reaction.
Side Product Formation Reaction at Ester: The reaction conditions are too harsh (e.g., high heat for prolonged periods).Conduct the acylation at 0 °C to room temperature. Acylation of the secondary amine is significantly faster and more favorable than reactions at the methyl ester under these conditions.The nitrogen of the free azepane is a much stronger nucleophile than the carbonyl oxygen of the ester, ensuring high chemoselectivity under mild conditions.[12][13]
Experimental Protocol: General Procedure for N-Acylation
  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere at 0 °C, add diisopropylethylamine (DIPEA) (2.2 eq.).

  • Stir the mixture for 15-20 minutes to ensure complete formation of the free amine.

  • Slowly add the acyl chloride (1.1 eq.) or acid anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

G Start Start: Methyl azepane-4-carboxylate HCl in anhydrous DCM @ 0°C AddBase Add Base (2.2 eq. DIPEA) Stir 15 min Start->AddBase AddAcyl Add Acylating Agent (1.1 eq.) AddBase->AddAcyl Monitor Warm to RT, Monitor Reaction (TLC / LC-MS) AddAcyl->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Workup Aqueous Workup (NaHCO3, Brine) Decision->Workup Yes Purify Purification (Chromatography) Workup->Purify End Final Product Purify->End

Caption: Standard N-Acylation Workflow.

Reactions at the Ester Functional Group

Manipulating the methyl ester, for example through hydrolysis to a carboxylic acid or conversion to an amide, is another common synthetic step.

Q: I am trying to hydrolyze the methyl ester to the carboxylic acid, but I am getting a complex mixture of products. What is going wrong?

A: Standard ester hydrolysis conditions (saponification) use a strong base like NaOH or LiOH.[14][15] While the free azepane amine is stable to these conditions, potential side reactions depend on the other functionalities present in your molecule after N-acylation or N-alkylation.

Troubleshooting Ester Hydrolysis

IssuePotential CauseRecommended SolutionScientific Rationale
Incomplete Hydrolysis Insufficient Base/Time/Temp: The reaction has not gone to completion.Use LiOH in a THF/MeOH/H₂O solvent system.[15] LiOH is often more effective than NaOH for hindered esters. Gentle heating (40-50 °C) may be required.The mixed solvent system ensures solubility of both the substrate and the inorganic base, facilitating the reaction. Lithium's coordination to the carbonyl oxygen can also enhance reactivity.
Side Product Formation (on complex substrates) Base-Labile Functional Groups: Other parts of your molecule (e.g., another ester, a sensitive protecting group) are not stable to the basic conditions.Use milder, enzyme-catalyzed hydrolysis if possible. Alternatively, consider an acid-catalyzed hydrolysis (e.g., using aq. HCl), though this may require protection of the azepane nitrogen to prevent side reactions.[14]Enzymatic hydrolysis can offer high chemoselectivity. Acidic hydrolysis is an option but is reversible and often requires harsher conditions than basic hydrolysis.
Difficulty with Workup Emulsion/Product in Aqueous Layer: The resulting amino acid is zwitterionic and may have high water solubility.After basifying to hydrolyze the ester, carefully acidify the aqueous solution with 1M HCl to the isoelectric point (typically pH 3-6) to precipitate the product. Alternatively, use an ion-exchange resin.At its isoelectric point, the net charge of the amino acid is zero, minimizing its solubility in water and allowing for isolation by filtration.

Q: How can I convert the methyl ester into an amide without affecting the azepane nitrogen?

A: Direct aminolysis of a simple methyl ester is generally inefficient. The preferred method is a two-step sequence:

  • Hydrolysis: First, hydrolyze the methyl ester to the corresponding carboxylic acid as described above.

  • Amide Coupling: Use standard peptide coupling reagents (e.g., HATU, HOBt/EDC, BOP) to form the amide bond with your desired amine.[16][17] This approach is highly efficient and chemoselective.

Part 3: Advanced Strategy: Orthogonal Protecting Groups

For multi-step syntheses, selectively reacting one functional group while leaving the other untouched is critical. This is achieved using an orthogonal protecting group strategy.[18][19]

Q: When should I consider a protecting group strategy?

A: When you need to perform reactions that are incompatible with either the free amine or the methyl ester. For example, if you need to perform a reaction under strongly acidic conditions that would hydrolyze the ester, you should first protect the amine.

G cluster_A Pathway A: Modify Ester First cluster_B Pathway B: Modify Nitrogen First Start Methyl azepane-4- carboxylate HCl A1 1. Protect N-H (e.g., Boc2O, base) Start->A1 B1 1. Liberate N-H (Base) Start->B1 A2 2. Modify Ester (e.g., Hydrolysis) A1->A2 A3 3. Deprotect N-Boc (e.g., TFA, HCl) A2->A3 B2 2. React at N (e.g., Acylation) B1->B2 B3 3. Modify Ester (e.g., Hydrolysis) B2->B3

Caption: Orthogonal Synthetic Pathways.

  • Pathway A (Protecting the Nitrogen): The azepane nitrogen is protected as a carbamate (e.g., Boc), which is stable to the basic conditions required for ester hydrolysis.[20] The Boc group can then be selectively removed under acidic conditions (like TFA or HCl) that would not have been compatible with the starting ester.[19]

  • Pathway B (Reacting at Nitrogen First): This is the more common route. The nitrogen is first acylated or alkylated under basic conditions. The resulting N-substituted product is then carried forward, and the ester can be modified in a subsequent step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose base for liberating the free amine?

    • A1: For most applications in common aprotic solvents like DCM, THF, or DMF, tertiary amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal due to their solubility and non-nucleophilic nature.

  • Q2: Can I use the hydrochloride salt directly in a reductive amination?

    • A2: No. Reductive amination requires a nucleophilic free amine to form an iminium ion with a carbonyl compound. You must first neutralize the salt with a base before adding the aldehyde/ketone and the reducing agent (e.g., NaBH(OAc)₃).

  • Q3: My compound is an oil and difficult to handle. Can I store it as the free base?

    • A3: While possible, secondary amines can be susceptible to air oxidation over long periods. The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle and weigh accurately.[7][21] It is recommended to store the material as the salt and liberate the free amine in situ just before your reaction.

  • Q4: How can I confirm that I have successfully formed the free amine before proceeding?

    • A4: While not always necessary, you can take a small aliquot of the reaction mixture after adding the base, quench it, and analyze by TLC or LC-MS. The free amine should have a different retention factor (Rf) or retention time compared to the salt.

References

Validation & Comparative

A Comparative Guide to Cyclic Amine Building Blocks: Methyl Azepane-4-carboxylate Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, saturated heterocycles are indispensable building blocks. Their three-dimensional structures offer a distinct advantage over flat aromatic systems, enabling more precise and complex interactions with biological targets. This often translates to improved potency, selectivity, and pharmacokinetic properties.[1][2] Among the myriad of available scaffolds, cyclic secondary amines such as pyrrolidines, piperidines, morpholines, and the less common but increasingly important azepanes, represent a critical class of building blocks for introducing basic nitrogen centers and diverse substitution patterns into drug candidates.[3]

This guide provides a comparative analysis of Methyl azepane-4-carboxylate hydrochloride against other widely used cyclic amine building blocks, namely methyl piperidine-4-carboxylate, methyl pyrrolidine-3-carboxylate, and methyl morpholine-3-carboxylate. We will delve into their physicochemical properties, relative reactivity in key synthetic transformations, and the strategic implications of their use in drug design.

Structural Overview of Key Cyclic Amine Building Blocks

The fundamental difference between these building blocks lies in their ring size and the presence of additional heteroatoms, which dictates their conformational preferences, steric profiles, and physicochemical properties.

G cluster_azepane Methyl azepane-4-carboxylate cluster_piperidine Methyl piperidine-4-carboxylate cluster_pyrrolidine Methyl pyrrolidine-3-carboxylate cluster_morpholine Methyl morpholine-3-carboxylate a1 p1 py1 m1

Caption: Structures of the compared cyclic amine building blocks.

Comparative Physicochemical Properties

The physicochemical properties of a building block, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of the properties of the final drug molecule, influencing its solubility, permeability, and potential for off-target effects.

Building BlockMolecular Weight ( g/mol )pKa (of parent amine)XLogP3 (of parent amine)
Methyl azepane-4-carboxylate HCl193.67[4]~11.01.3
Methyl piperidine-4-carboxylate HCl179.64[5]11.220.8
Methyl pyrrolidine-3-carboxylate HCl165.62[6]11.270.3
Methyl morpholine-3-carboxylate145.168.36-0.8

Note: pKa and XLogP3 values are for the parent heterocycles (azepane, piperidine, pyrrolidine, morpholine) as precise experimental data for the methyl carboxylate derivatives are not uniformly available. These values serve as a reliable proxy for understanding the relative properties.

Analysis of Physicochemical Trends:

  • Basicity (pKa): Azepane, piperidine, and pyrrolidine exhibit similar high basicity, making them effective for forming strong ionic interactions with acidic residues in protein targets. Morpholine's basicity is significantly lower due to the electron-withdrawing effect of the oxygen atom. This can be advantageous in reducing off-target effects at aminergic G protein-coupled receptors (GPCRs).

  • Lipophilicity (LogP): There is a clear trend of increasing lipophilicity with increasing ring size (and carbon count). Azepane is the most lipophilic of the series, which can enhance membrane permeability but may also increase metabolic liability and nonspecific binding if not properly balanced in the overall molecule.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is defined by its performance in common chemical reactions. We will compare the expected reactivity of this compound and its counterparts in three fundamental transformations: amide bond formation, N-alkylation, and reductive amination.

Amide Bond Formation (Acylation)

Amide coupling is one ofthe most frequently used reactions in drug discovery.[7] The reaction involves the acylation of the secondary amine with a carboxylic acid, typically activated by a coupling agent.

Representative Experimental Protocol (EDC/HOBt Coupling): [8][9]

  • To a stirred solution of the carboxylic acid (1.0 eq.), the cyclic amine hydrochloride salt (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM, is added a hindered base such as diisopropylethylamine (DIPEA) (3.0 eq.).

  • The mixture is cooled to 0 °C.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq.) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up via aqueous extraction to remove the urea byproduct and other water-soluble reagents.

  • The crude product is purified by flash column chromatography.

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Reactants (Carboxylic Acid, Amine HCl, HOBt, DIPEA) B 2. Cool to 0°C A->B Solvent: DMF/DCM C 3. Add EDC B->C D 4. Stir at RT (12-24h) C->D E 5. Aqueous Workup D->E Monitor: TLC/LC-MS F 6. Purification E->F

Caption: A typical workflow for EDC/HOBt mediated amide coupling.

Discussion of Reactivity:

The primary factors influencing the rate and success of amide coupling with these cyclic amines are their nucleophilicity and steric hindrance around the nitrogen atom.

  • Methyl azepane-4-carboxylate: The seven-membered ring of azepane is conformationally flexible, which can lead to increased steric hindrance around the nitrogen atom compared to the more rigid chair conformation of piperidine.[10][11] This may result in slightly slower reaction rates. However, its high basicity ensures the nitrogen is a potent nucleophile.

  • Methyl piperidine-4-carboxylate: The piperidine ring predominantly adopts a stable chair conformation. The nitrogen atom is readily accessible, making it a highly reactive nucleophile in amide coupling reactions, often leading to high yields.

  • Methyl pyrrolidine-3-carboxylate: The five-membered ring has less conformational flexibility than azepane but more than piperidine. The nitrogen is generally less sterically hindered than in substituted azepanes, leading to high reactivity.

  • Methyl morpholine-3-carboxylate: While sterically unhindered, the reduced basicity (and thus nucleophilicity) of the nitrogen can sometimes lead to slower reaction rates compared to its carbocyclic counterparts, occasionally requiring longer reaction times or more potent coupling agents.

Expected Outcome: All four building blocks are expected to perform well in standard amide coupling reactions, with typical yields ranging from 70-95%. Minor adjustments to reaction time or temperature may be needed to accommodate the subtle differences in reactivity.

N-Alkylation

Direct N-alkylation with alkyl halides is a fundamental method for introducing substituents on the nitrogen atom.

Representative Experimental Protocol:

  • The cyclic amine hydrochloride (1.0 eq.) is dissolved in a polar aprotic solvent like DMF or acetonitrile.

  • A base such as potassium carbonate or triethylamine (2.5 eq.) is added to neutralize the hydrochloride and free the amine.

  • The alkylating agent (e.g., an alkyl bromide or iodide) (1.1 eq.) is added.

  • The mixture is stirred at room temperature or heated (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • The reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Discussion of Reactivity:

The success of N-alkylation is governed by the nucleophilicity of the amine and steric accessibility.

  • Methyl azepane-4-carboxylate: The high nucleophilicity of the nitrogen is beneficial. However, the conformational flexibility of the azepane ring could present a slightly larger steric shield compared to piperidine, potentially slowing the reaction with bulky alkylating agents.

  • Methyl piperidine-4-carboxylate & Methyl pyrrolidine-3-carboxylate: Both are excellent substrates for N-alkylation due to their high nucleophilicity and relatively unhindered nitrogen atoms. They generally react efficiently with a wide range of alkyl halides.

  • Methyl morpholine-3-carboxylate: Its lower nucleophilicity may necessitate more forcing conditions (higher temperatures, longer reaction times) or more reactive alkylating agents (e.g., iodides over bromides) to achieve comparable results to the other building blocks.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, involving the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.

Representative Experimental Protocol:

  • The cyclic amine hydrochloride (1.0 eq.), an aldehyde or ketone (1.2 eq.), and a base like triethylamine (1.1 eq.) are stirred in a solvent such as dichloroethane (DCE) or methanol at room temperature for 1-2 hours to facilitate iminium ion formation.

  • A mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), is added portion-wise.

  • The reaction is stirred at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

G cluster_logic Reductive Amination Logic start Amine + Carbonyl iminium Iminium Ion Intermediate start->iminium Reversible Condensation reduction Reduction (NaBH(OAc)₃) iminium->reduction product Alkylated Amine reduction->product

Caption: The two-stage process of reductive amination.

Discussion of Reactivity:

The rate-determining step in reductive amination can be either the formation of the iminium ion or its reduction. With reactive aldehydes, the formation is usually fast, and the steric environment of the amine becomes more critical for the hydride delivery step.

  • Methyl azepane-4-carboxylate: The larger, more flexible azepane ring may lead to a slightly slower rate of iminium ion formation and/or reduction compared to piperidine due to steric factors.[12]

  • Methyl piperidine-4-carboxylate & Methyl pyrrolidine-3-carboxylate: These building blocks are considered ideal for reductive amination, reacting readily with a wide range of carbonyl compounds to give excellent yields of the corresponding tertiary amines.

  • Methyl morpholine-3-carboxylate: The reduced basicity can slow down the initial condensation step to form the iminium ion, potentially requiring catalytic acid or longer reaction times for less reactive carbonyl partners.

Strategic Implications for Drug Design

The choice between these building blocks goes beyond mere chemical reactivity; it is a strategic decision that impacts the final compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Methyl azepane-4-carboxylate: The azepane scaffold provides a larger and more flexible framework, allowing for the exploration of a different chemical space compared to the more common five- and six-membered rings.[13][14] This can be particularly useful for optimizing interactions with larger or more flexible binding pockets. Its higher lipophilicity can be leveraged to improve cell permeability, but must be carefully managed to avoid negative impacts on solubility and metabolic stability. The conformational diversity of the azepane ring, while a potential challenge in synthesis, can be a powerful tool for fine-tuning ligand-receptor interactions.[10]

  • Methyl piperidine-4-carboxylate: As one of the most common saturated heterocycles in approved drugs, the piperidine ring is well-validated.[3] Its rigid chair-like conformation provides a predictable and stable scaffold for orienting substituents in three-dimensional space. This rigidity can minimize the entropic penalty upon binding to a target, potentially increasing affinity.

  • Methyl pyrrolidine-3-carboxylate: The pyrrolidine ring offers a different spatial arrangement of substituents compared to piperidine. It is a valuable scaffold for accessing novel chemical space and is frequently found in successful drug molecules.[2]

  • Methyl morpholine-3-carboxylate: The inclusion of an oxygen atom significantly increases the polarity and aqueous solubility of the resulting molecule. The lower basicity of the nitrogen can be a key advantage in mitigating cardiovascular side effects associated with hERG channel binding and reducing interactions with other aminergic targets.

Conclusion

This compound is a valuable building block that offers medicinal chemists an alternative to the more traditional five- and six-membered cyclic amines. While its reactivity in standard transformations is broadly comparable to that of piperidine and pyrrolidine derivatives, its larger ring size and greater conformational flexibility introduce subtle but important differences. The increased lipophilicity and unique three-dimensional space occupied by the azepane scaffold can provide strategic advantages in optimizing ligand-target interactions and fine-tuning ADME properties. The choice of which building block to employ should be a considered decision based on the specific goals of the drug discovery program, balancing synthetic accessibility with the desired physicochemical and pharmacological profile of the final compound.

References

Comparative analysis of different synthetic routes to Methyl azepane-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Methyl azepane-4-carboxylate hydrochloride is a valuable saturated heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The seven-membered azepane scaffold offers a unique three-dimensional chemical space that is increasingly explored in drug discovery to optimize pharmacological properties. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each pathway.

Introduction to Synthetic Strategies

The synthesis of functionalized azepanes presents a unique set of challenges due to the entropic penalty associated with the formation of a seven-membered ring. This guide will explore three strategic approaches to construct the azepane core and install the necessary functionality, each with its own merits and drawbacks:

  • Route 1: Ring Expansion of a Piperidine Precursor via Schmidt Rearrangement. This classical approach leverages the well-established chemistry of piperidines to construct the azepane ring.

  • Route 2: Ring Expansion of a Piperidine Precursor via Beckmann Rearrangement. An alternative ring expansion strategy that offers a different set of reagents and reaction conditions.

  • Route 3: Dearomative Ring Expansion of a Nitroarene. A modern and innovative approach that builds the azepane skeleton from an aromatic precursor.

This guide will provide a detailed examination of each route, including step-by-step protocols for key transformations, mechanistic insights, and a comparative analysis of their efficiency, scalability, and potential safety and environmental considerations.

Route 1: Ring Expansion of a Piperidine Precursor via Schmidt Rearrangement

This synthetic pathway commences with the readily available N-Boc-4-piperidone. The key transformation is the Schmidt rearrangement, an acid-catalyzed reaction of a ketone with hydrazoic acid to yield a lactam. Subsequent reduction of the lactam, followed by esterification and deprotection, affords the target compound.

Overall Synthetic Pathway

Route 1 A N-Boc-4-piperidone B N-Boc-azepan-5-one A->B Schmidt Rearrangement C N-Boc-azepane B->C Reduction D N-Boc-azepane-4-carboxylic acid C->D Carboxylation E N-Boc-methyl azepane-4-carboxylate D->E Esterification F This compound E->F Deprotection

Caption: Synthetic scheme for Route 1.

Mechanistic Insights: The Schmidt Rearrangement

The Schmidt reaction of a ketone begins with the protonation of the carbonyl oxygen by a strong acid, which activates the carbonyl carbon for nucleophilic attack by hydrazoic acid (HN₃)[1][2]. The resulting intermediate eliminates water to form a diazoiminium ion. Subsequently, one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the concomitant expulsion of dinitrogen gas, a thermodynamically favorable process[2]. The resulting nitrilium ion is then attacked by water to form a protonated imidic acid, which tautomerizes to the stable lactam[2].

Schmidt Mechanism Ketone Ketone Protonated Ketone Protonated Ketone Ketone->Protonated Ketone + H+ Azidohydrin Azidohydrin Protonated Ketone->Azidohydrin + HN3 Diazoiminium ion Diazoiminium ion Azidohydrin->Diazoiminium ion - H2O Nitrilium ion Nitrilium ion Diazoiminium ion->Nitrilium ion - N2 (Rearrangement) Protonated Imidic Acid Protonated Imidic Acid Nitrilium ion->Protonated Imidic Acid + H2O Lactam Lactam Protonated Imidic Acid->Lactam - H+

Caption: Simplified mechanism of the Schmidt rearrangement.

Experimental Protocol: Schmidt Rearrangement of N-Boc-4-piperidone
  • Materials: N-Boc-4-piperidone, sodium azide, concentrated sulfuric acid, glacial acetic acid, diethyl ether.

  • Procedure:

    • To a stirred mixture of glacial acetic acid and concentrated sulfuric acid, add N-Boc-4-piperidone at 0 °C.

    • Slowly add sodium azide in small portions over a 20-minute period, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-azepan-5-one.

Route 2: Ring Expansion of a Piperidine Precursor via Beckmann Rearrangement

Similar to Route 1, this pathway also begins with N-Boc-4-piperidone. However, the key ring expansion step is a Beckmann rearrangement of the corresponding oxime. This reaction is also acid-catalyzed and results in the formation of a lactam, which is then processed as in Route 1.

Overall Synthetic Pathway

Route 2 A N-Boc-4-piperidone B N-Boc-4-piperidone oxime A->B Oximation C N-Boc-azepan-5-one B->C Beckmann Rearrangement D N-Boc-azepane C->D Reduction E N-Boc-azepane-4-carboxylic acid D->E Carboxylation F N-Boc-methyl azepane-4-carboxylate E->F Esterification G This compound F->G Deprotection

Caption: Synthetic scheme for Route 2.

Mechanistic Insights: The Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide[3][4][5][6]. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water)[4][6]. The group anti-periplanar to the leaving group on the nitrogen then migrates to the nitrogen in a concerted step, with the simultaneous departure of the leaving group[3][6]. This stereospecific migration results in the formation of a nitrilium ion, which is subsequently attacked by water. Tautomerization of the resulting imidic acid affords the final amide product[4].

Beckmann Mechanism Oxime Oxime Protonated Oxime Protonated Oxime Oxime->Protonated Oxime + H+ Nitrilium ion Nitrilium ion Protonated Oxime->Nitrilium ion - H2O (Rearrangement) Protonated Imidic Acid Protonated Imidic Acid Nitrilium ion->Protonated Imidic Acid + H2O Lactam Lactam Protonated Imidic Acid->Lactam - H+

Caption: Simplified mechanism of the Beckmann rearrangement.

Experimental Protocol: Beckmann Rearrangement of N-Boc-4-piperidone Oxime
  • Materials: N-Boc-4-piperidone oxime, polyphosphoric acid (PPA) or a mixture of acetic acid, hydrochloric acid, and acetic anhydride ("Beckmann solution")[3].

  • Procedure:

    • Prepare the oxime by reacting N-Boc-4-piperidone with hydroxylamine hydrochloride in the presence of a base like pyridine.

    • Add the purified N-Boc-4-piperidone oxime to polyphosphoric acid at room temperature.

    • Heat the mixture to 80-100 °C and stir for 1-2 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-azepan-5-one.

Route 3: Dearomative Ring Expansion of a Nitroarene

This modern approach offers a more convergent synthesis, starting from a commercially available nitroarene. The key step is a photochemical dearomative ring expansion, which transforms the six-membered aromatic ring into a seven-membered azepine ring system. Subsequent hydrogenation yields the saturated azepane core.

Overall Synthetic Pathway

Route 3 A Substituted Nitrobenzene B Substituted 3H-Azepine A->B Photochemical Ring Expansion C Substituted Azepane B->C Hydrogenation D This compound C->D Functional Group Manipulation

Caption: Synthetic scheme for Route 3.

Mechanistic Insights: Photochemical Dearomative Ring Expansion

This process involves the conversion of a nitro group into a singlet nitrene, mediated by blue light at room temperature[7]. The highly reactive nitrene intermediate then inserts into the aromatic ring, leading to a ring expansion that transforms the six-membered benzenoid framework into a seven-membered azepine system[7]. This reaction offers a powerful way to access complex azepanes in a limited number of steps.

Experimental Protocol: Photochemical Ring Expansion and Hydrogenation
  • Materials: A suitable p-substituted nitrobenzene, a phosphite such as P(O-i-Pr)₃, an amine such as Et₂NH, an appropriate solvent like isopropanol, and a blue light source (e.g., λ = 427 nm)[7]. For the subsequent hydrogenation, a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source are required.

  • Procedure:

    • Ring Expansion: In a suitable photochemical reactor, a solution of the nitrobenzene, amine, and phosphite in isopropanol is irradiated with blue light at room temperature until the starting material is consumed. The resulting 3H-azepine can be isolated and purified.

    • Hydrogenation: The isolated azepine derivative is then dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere. This reduces the double bonds in the azepine ring to afford the saturated azepane.

    • Functional Group Manipulation and Salt Formation: The resulting substituted azepane would then require further functional group manipulation to introduce the methyl ester at the 4-position, followed by treatment with HCl to form the hydrochloride salt.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Schmidt RearrangementRoute 2: Beckmann RearrangementRoute 3: Dearomative Ring Expansion
Starting Material N-Boc-4-piperidone (readily available)N-Boc-4-piperidone (readily available)Substituted nitroarenes (often commercially available)
Number of Steps ~5 steps~6 steps (includes oxime formation)~3-4 steps (highly convergent)
Key Transformation Schmidt RearrangementBeckmann RearrangementPhotochemical Ring Expansion
Reagents & Conditions Hydrazoic acid (highly toxic and explosive), strong acid.Strong acids (PPA) or other activating agents.Blue light, phosphites, amines. Milder conditions for the key step.
Scalability Challenging due to the use of hydrazoic acid.More scalable than the Schmidt rearrangement.Potentially scalable, especially with flow chemistry setups.
Safety Concerns Use of highly toxic and explosive sodium azide/hydrazoic acid.Use of strong, corrosive acids.Photochemical setup required; potential hazards associated with high-energy light sources.
Environmental Impact Generation of acidic waste and potential for hazardous byproducts.Generation of acidic waste.Use of organic solvents and phosphites.
Stereocontrol Not inherently stereoselective at the 4-position.Not inherently stereoselective at the 4-position.Can potentially offer stereocontrol depending on the substrate and reaction conditions.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations.

  • Route 1 (Schmidt Rearrangement) is a well-established but hazardous method, best suited for small-scale synthesis where the necessary safety precautions for handling azides can be strictly implemented.

  • Route 2 (Beckmann Rearrangement) offers a safer alternative to the Schmidt rearrangement for the key ring expansion step and is more amenable to larger-scale production.

  • Route 3 (Dearomative Ring Expansion) represents a modern and efficient approach that can provide rapid access to functionalized azepanes. While it requires specialized photochemical equipment, its convergent nature and mild reaction conditions for the key step make it an attractive option, particularly for the synthesis of diverse libraries of azepane derivatives.

Further optimization of each route, particularly in terms of catalyst selection, reaction conditions, and purification methods, can lead to improved yields and overall efficiency. This guide serves as a foundational resource for researchers and professionals in drug development to make informed decisions when embarking on the synthesis of this valuable azepane building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of Methyl azepane-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing discovery. This guide provides an in-depth analysis and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl azepane-4-carboxylate hydrochloride. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectroscopic output, offering a robust framework for confident characterization.

The azepane scaffold is a significant motif in medicinal chemistry, appearing in a variety of bioactive molecules and approved pharmaceuticals.[1][2] Its inherent three-dimensionality offers advantages in exploring chemical space compared to flatter aromatic systems.[2] The hydrochloride salt form of this methyl ester enhances its solubility and stability, making it a common intermediate in synthetic pathways. Accurate interpretation of its spectroscopic signature is therefore paramount for quality control and reaction monitoring.

Molecular Structure and Spectroscopic Correlation Workflow

The workflow for spectroscopic analysis is a systematic process of cross-verification between different techniques to build a cohesive and validated structural assignment. Each method provides a unique piece of the puzzle, and their combined interpretation minimizes ambiguity.

workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_validation Structural Validation A Sample Prep B ¹H & ¹³C NMR A->B C FT-IR A->C D Mass Spec A->D E ¹H: Chemical Shift, Multiplicity, Integration B->E F ¹³C: Chemical Shift, DEPT B->F G IR: Functional Group Identification C->G H MS: Molecular Ion, Fragmentation D->H I Correlate Functional Groups (IR, NMR) E->I J Confirm Connectivity (¹H-¹H COSY, HMBC) E->J F->I K Verify Molecular Formula (HRMS, ¹³C) F->K G->I H->I H->K L Final Structure Assignment I->L J->L K->L

Caption: Workflow for Spectroscopic Data Interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] For this compound, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration). Due to the protonation of the amine by HCl, the protons on carbons adjacent to the nitrogen will be significantly deshielded and shifted downfield.

Expected ¹H NMR Signals:

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-NH₂⁺-~9.0 - 10.0Broad Singlet2HThe acidic protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal.
-OCH₃~3.7Singlet3HProtons of the methyl ester are in a distinct, singlet environment with no adjacent protons to couple with.
H-2, H-7 (α to N)~3.2 - 3.5Multiplet4HThese protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift.
H-4 (α to C=O)~2.5 - 2.8Multiplet1HThe methine proton is deshielded by the adjacent carbonyl group.
H-3, H-5, H-6~1.6 - 2.2Multiplet6HThese methylene protons of the azepane ring are in a more shielded, aliphatic environment and will likely appear as complex, overlapping multiplets.

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Given the structure of this compound, seven distinct carbon signals are expected.

Expected ¹³C NMR Signals:

Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)~173 - 175The carbonyl carbon of an ester is highly deshielded and appears far downfield.[5][6]
-OCH₃~52The methyl carbon of the ester is in a typical range for an sp³ carbon attached to an oxygen.
C-2, C-7 (α to N)~45 - 50These carbons are deshielded due to their proximity to the electron-withdrawing ammonium group.
C-4 (α to C=O)~40 - 45The methine carbon is influenced by the adjacent carbonyl group.
C-3, C-5, C-6~25 - 35These aliphatic carbons in the ring are the most shielded and appear in the upfield region of the spectrum.[5]

Note: Quaternary carbons, like the carbonyl carbon, typically show weaker signals in proton-decoupled ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for rapidly identifying the presence or absence of specific functional groups.[7] The vibrational frequencies of bonds within the molecule provide a characteristic "fingerprint."

Expected Key IR Absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Amine Salt (N⁺-H)N-H Stretch~2400 - 2800Very broad, strong absorption, often with multiple smaller peaks ("amine salt bumps").
Ester (C=O)C=O Stretch~1735 - 1750Strong, sharp peak. This is a highly characteristic absorption for saturated esters.[8][9]
Ester (C-O)C-O Stretch~1150 - 1250Strong, sharp peak. Esters typically show two C-O stretching bands.[9]
Aliphatic C-HC-H Stretch~2850 - 3000Medium to strong, sharp peaks just to the right of 3000 cm⁻¹.[10]

The most telling feature in the IR spectrum will be the combination of the very broad N⁺-H stretch, confirming the hydrochloride salt, and the strong, sharp C=O stretch at a frequency characteristic of a saturated ester.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues. For this compound, electrospray ionization (ESI) is a suitable technique, which would likely show the protonated molecule [M+H]⁺ corresponding to the free base.

The molecular formula of the free base (Methyl azepane-4-carboxylate) is C₈H₁₅NO₂.[11] The monoisotopic mass is 157.11 Da.[11]

Expected Mass Spectrometry Data (ESI+):

  • [M+H]⁺ Ion: m/z ≈ 158.12

  • Key Fragmentation Pathways: The fragmentation of cyclic amines can be complex.[12][13] A primary fragmentation mechanism for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.[14][15]

    • Loss of the carbomethoxy group (-COOCH₃): This would result in a fragment ion at m/z ≈ 98.

    • Ring opening and subsequent fragmentation: Cleavage of the azepane ring can lead to a series of smaller fragment ions.

Comparative Analysis: Methyl azepane-4-carboxylate vs. Methyl piperidine-4-carboxylate

To highlight the impact of ring size on spectroscopic properties, a comparison with the six-membered ring analogue, Methyl piperidine-4-carboxylate hydrochloride, is instructive.

Spectroscopic Feature Methyl azepane-4-carboxylate HCl (7-membered ring) Methyl piperidine-4-carboxylate HCl (6-membered ring) Reason for Difference
¹H NMR Ring Protons More complex, overlapping multiplets due to higher conformational flexibility.Generally more resolved signals due to the more rigid chair conformation.The seven-membered azepane ring is more flexible than the six-membered piperidine ring, leading to more complex proton environments.
¹³C NMR Ring Carbons Signals for C-3, C-5, and C-6 may be closely spaced.Carbons in the piperidine ring often have more distinct chemical shifts.The greater symmetry and conformational rigidity of the piperidine ring can lead to fewer overlapping signals.
MS Fragmentation May show fragmentation patterns indicative of a seven-membered ring, such as loss of ethene or propene fragments after ring opening.Fragmentation often involves characteristic losses from a six-membered ring.The different ring strain and stability of the resulting fragments influence the fragmentation pathways.

The hydrochloride salt of Methyl piperidine-4-carboxylate is a readily available reference compound for such comparative studies.[16][17]

Experimental Protocols

1. NMR Sample Preparation (for a 400 MHz Spectrometer):

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) according to standard instrument protocols.

2. FT-IR Sample Preparation (ATR method):

  • Place a small, clean spatula tip of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the clean, empty ATR crystal before running the sample.

3. Mass Spectrometry Sample Preparation (ESI method):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-500).

Conclusion

The structural confirmation of this compound is achieved through a logical and synergistic interpretation of NMR, IR, and MS data. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine salt and ester functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. By comparing this data with that of analogous structures, such as its six-membered piperidine counterpart, a deeper understanding of structure-property relationships can be attained, reinforcing the confident assignment of the molecular structure.

References

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Methyl Azepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Methyl azepane-4-carboxylate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the robust confirmation of its enantiomeric purity, grounded in scientific principles and practical, field-proven insights.

The Imperative of Enantiomeric Purity in Drug Development

The two enantiomers of a chiral drug can exhibit markedly different biological activities. One may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects.[1] Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[2] For researchers and drug development professionals, the ability to accurately and reliably determine the enantiomeric excess (e.e.) of key chiral building blocks like this compound is paramount.

This guide will navigate the primary analytical techniques available for this purpose, offering a comparative analysis to aid in selecting the most appropriate method for your specific needs, from high-throughput screening in early discovery to rigorous quality control in a GMP environment.

Comparative Overview of Analytical Techniques

The choice of an analytical method for determining enantiomeric purity is a multi-faceted decision, balancing factors such as accuracy, precision, sensitivity, analysis time, and cost. For this compound, a molecule possessing both a secondary amine and an ester functional group, several high-fidelity techniques are applicable. We will explore the core principles and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary: A Head-to-Head Comparison
Technique Principle Resolution Sensitivity (LOD/LOQ) Analysis Time Development Effort Key Considerations for Methyl azepane-4-carboxylate HCl
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[3][4]ExcellentHigh (ng to pg level)10-30 minModerate to HighWide variety of CSPs available. Method development can be time-consuming.
Chiral SFC Similar to HPLC, but uses supercritical CO2 as the primary mobile phase.[5][6]ExcellentHigh3-10 minModerateFaster than HPLC, reduced solvent consumption.[7][8] Ideal for high-throughput screening.
Chiral GC Separation of volatile derivatives on a chiral capillary column.[9][10]ExcellentVery High (pg to fg level)5-20 minHigh (derivatization required)Requires derivatization of the amine and/or ester. Risk of racemization during derivatization.[11]
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence in the enantiomers.[12][13]ModerateLow (mg level)< 15 minLow to ModerateNon-separative, provides direct spectroscopic evidence. Less sensitive than chromatographic methods.

In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a robust and widely adopted technique for enantiomeric purity determination due to its high resolution and accuracy.[14][15] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3][4]

Causality Behind Experimental Choices:

  • CSP Selection: For a cyclic secondary amine like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions.[16] Crown ether-based CSPs are also a viable option, specifically designed for the separation of primary and secondary amines.[17][18]

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. Small amounts of an amine additive (e.g., diethylamine or trifluoroacetic acid) may be required to improve peak shape by minimizing interactions with residual silanols on the silica support.

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Methyl azepane-4-carboxylate HCl in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto Chiral HPLC system prep2->hplc1 hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 Detection (UV/Vis) hplc2->hplc3 data1 Integrate enantiomer peaks hplc3->data1 data2 Calculate Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Protocol: Chiral HPLC Method for this compound

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing:

    • Identify and integrate the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Self-Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[19][20][21][22][23]

Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

Chiral SFC has emerged as a powerful technique for enantioselective separations, offering significant advantages in terms of speed and reduced environmental impact.[5][6] It utilizes supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[7][8]

Causality Behind Experimental Choices:

  • Column and Mobile Phase: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The mobile phase typically consists of supercritical CO2 and an alcohol co-solvent (e.g., methanol or ethanol). The choice and percentage of the co-solvent are critical for achieving optimal separation.

  • Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and, consequently, its solvating power and the resulting chromatography.[5]

Protocol: Chiral SFC Method for this compound

  • System Preparation:

    • SFC System: Waters ACQUITY UPC² or equivalent.

    • Column: CHIRALPAK® AD-3 (150 x 4.6 mm, 3 µm) or equivalent.

    • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in methanol at a concentration of 1 mg/mL.

  • Analysis and Data Processing:

    • Follow a similar procedure to the HPLC method for injection, analysis, and e.e. calculation.

Chiral Gas Chromatography (GC): For Volatile Analytes

Chiral GC offers excellent resolution and sensitivity but requires the analyte to be volatile and thermally stable.[10] For non-volatile compounds like this compound, derivatization is a necessary prerequisite.[24][25]

Causality Behind Experimental Choices:

  • Derivatization: The secondary amine group can be derivatized with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a volatile amide. Alternatively, a chiral derivatizing agent (CDA) can be used to form diastereomers that can be separated on a non-chiral GC column.[11] However, this indirect approach can be complicated by potential kinetic resolution and the need for a 100% enantiomerically pure CDA. For direct separation on a chiral column, achiral derivatization is preferred. Care must be taken to ensure the derivatization reaction does not cause racemization.

Experimental Workflow: Chiral GC

cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve sample in aprotic solvent prep2 Add derivatizing agent (e.g., TFAA) prep1->prep2 prep3 Heat to complete reaction prep2->prep3 prep4 Dilute for injection prep3->prep4 gc1 Inject derivatized sample into GC prep4->gc1 gc2 Separation on Chiral Capillary Column gc1->gc2 gc3 Detection (FID or MS) gc2->gc3 data1 Integrate enantiomer peaks gc3->data1 data2 Calculate Enantiomeric Excess (e.e.) data1->data2

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Protocol: Chiral GC Method for this compound

  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane.

  • System Preparation:

    • GC System: Agilent 8890 GC with FID or MS detector.

    • Column: Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent cyclodextrin-based chiral column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C hold for 1 min, ramp to 180 °C at 5 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Analysis and Data Processing:

    • Inject 1 µL of the derivatized sample.

    • Calculate the % e.e. from the integrated peak areas of the two enantiomers.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric purity without the need for chromatographic separation.[13] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment for the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum.[26][27]

Causality Behind Experimental Choices:

  • Chiral Solvating Agent (CSA): For this compound, a chiral acid such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or its phosphate derivatives can form transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions with the amine.[13] This can lead to chemical shift differences (Δδ) between the signals of the two enantiomers. The magnitude of Δδ is dependent on the solvent, temperature, and concentration.[26]

  • Chiral Derivatizing Agent (CDA): Reacting the amine with a CDA like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) forms stable diastereomeric amides.[28] These diastereomers will exhibit distinct NMR spectra, allowing for quantification by integration of well-resolved signals.

Protocol: NMR Method using a Chiral Solvating Agent (CSA)

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a non-polar deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-BINOL) directly to the NMR tube.

    • Gently shake the tube to ensure mixing.

  • NMR Acquisition:

    • Acquire another ¹H NMR spectrum.

    • Look for splitting of signals that were singlets in the original spectrum. Protons close to the chiral center are most likely to show separation.

  • Data Processing:

    • Integrate the separated signals corresponding to the two diastereomeric complexes.

    • Calculate the enantiomeric ratio directly from the integration values.

Concluding Remarks: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and high accuracy, Chiral HPLC remains the method of choice due to its robustness and established validation protocols.

  • For high-throughput screening in a discovery setting, Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption.

  • When high sensitivity is required for trace analysis, Chiral GC after derivatization is a powerful option, provided that the derivatization procedure is carefully controlled to prevent racemization.

  • For a rapid, non-separative confirmation of enantiomeric composition, NMR spectroscopy with a chiral solvating agent provides a quick and straightforward assessment, albeit with lower sensitivity compared to chromatographic techniques.

Ultimately, a well-characterized reference standard of known enantiomeric purity is essential for method development and validation. By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement a robust analytical strategy to ensure the stereochemical integrity of this compound, a critical step in the journey of bringing safe and effective medicines to patients.

References

A Comparative Framework for Evaluating the Biological Efficacy of Methyl Azepane-4-carboxylate Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.

Introduction: The Azepane Scaffold as a Privileged Structure in Neuropharmacology

The azepane ring, a seven-membered saturated heterocycle, is a recognized "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling interactions with a diverse array of biological targets.[1] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as cardiovascular agents, central nervous system (CNS) modulators, and anticancer drugs.[1][2] This guide focuses on establishing a comprehensive framework for the comparative biological evaluation of Methyl azepane-4-carboxylate hydrochloride and its synthesized analogs.

A thorough review of existing literature reveals a notable scarcity of direct experimental data for this compound and its simple N-substituted or ester analogs.[1] Consequently, this document serves as a detailed prospectus, outlining a rigorous, multi-tiered experimental plan to elucidate and compare the biological efficacy of this chemical series. We will propose a logical progression of assays, from initial screening to more in-depth mechanistic studies, grounded in the potential of these compounds to act as neuroprotective agents and modulators of GABAergic neurotransmission—a hypothesis derived from the known activities of structurally related compounds.

Hypothesized Biological Activity Profile

Based on the prevalence of the azepane core in CNS-active molecules, we hypothesize that this compound and its analogs may exhibit:

  • Neuroprotective Effects: The ability to protect neurons from excitotoxicity, oxidative stress, and apoptotic cell death.

  • GABA Receptor Modulation: Positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA, a key neurotransmitter in the CNS.[3][4]

This guide will provide the experimental designs necessary to test these hypotheses and build a robust structure-activity relationship (SAR) profile for this compound class.

Proposed Experimental Workflow for Comparative Efficacy

The following workflow is designed to systematically evaluate and compare the biological efficacy of a library of this compound analogs.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Candidate Characterization cluster_2 Phase 3: Mechanistic & In Vivo Validation A Compound Library Synthesis (N-Substituted & Ester Analogs) B Primary Neuroprotection Assay (H2O2-induced toxicity in SH-SY5Y cells) A->B C Initial GABA-A Receptor Modulation Screen (YFP-based halide influx assay) A->C D Dose-Response Neuroprotection Studies (MTT & LDH assays) B->D Active Compounds E Electrophysiological Analysis (Patch-clamp on GABA-A expressing cells) C->E Active Compounds G Oxidative Stress Marker Quantification (ROS, SOD, GPx levels) D->G H Apoptosis Pathway Analysis (Caspase-3/7, Bcl-2/Bax ratio) D->H F Receptor Subtype Binding Assays (Radioligand displacement) E->F I In Vivo Proof-of-Concept (Rodent model of cerebral ischemia) G->I H->I

Caption: Proposed experimental workflow for comparative biological efficacy testing.

Detailed Experimental Protocols

Part 1: In Vitro Neuroprotection Assays

The causality behind selecting in vitro models first lies in their high-throughput nature and cost-effectiveness for initial screening of a compound library, allowing for the identification of promising candidates before moving to more complex and resource-intensive assays.[5][6][7]

1.1. Cell Culture

  • Cell Line: Human neuroblastoma SH-SY5Y cells. This cell line is widely used in neurotoxicity and neuroprotection studies due to its neuronal characteristics.

  • Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

1.2. Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity Assay

This protocol establishes a model of oxidative stress, a common pathway in neurodegenerative diseases.

  • Step 1: Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Step 2: Compound Pre-treatment: Treat the cells with varying concentrations of this compound analogs (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO or saline).

  • Step 3: Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for 24 hours.

  • Step 4: Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

1.3. Lactate Dehydrogenase (LDH) Release Assay

This assay complements the MTT assay by measuring membrane integrity.

  • Step 1 & 2: Follow the same seeding and pre-treatment protocol as the H₂O₂ assay.

  • Step 3: After the 24-hour H₂O₂ exposure, collect the cell culture supernatant.

  • Step 4: Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Part 2: GABA-A Receptor Modulation Assays

The rationale for investigating GABA-A receptor modulation stems from the structural similarities of the azepane scaffold to known GABAergic compounds and the therapeutic potential of positive allosteric modulators (PAMs) in anxiety, epilepsy, and sleep disorders.[4][8]

2.1. YFP-Based Halide Influx Assay for High-Throughput Screening

This fluorescence-based assay provides a rapid assessment of GABA-A channel activation and modulation.[9]

  • Cell Line: HEK293 cells stably co-expressing the α1, β2, and γ2 subunits of the human GABA-A receptor and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Principle: The influx of iodide (I⁻) through the activated GABA-A channel quenches the YFP fluorescence. PAMs will potentiate the GABA-induced I⁻ influx, leading to a greater quenching effect at a given GABA concentration.

  • Protocol:

    • Step 1: Plate the engineered HEK293 cells in a 96-well, black-walled, clear-bottom plate.

    • Step 2: Replace the culture medium with a low-chloride buffer.

    • Step 3: Add the test compounds (azepane analogs) at various concentrations, followed by a sub-maximal concentration of GABA (e.g., EC₂₀).

    • Step 4: Initiate the reaction by adding a high-iodide buffer and immediately measure the fluorescence decay over time using a fluorescence plate reader.

    • Step 5: Calculate the initial rate of fluorescence quench, which is proportional to the I⁻ influx rate.

2.2. Electrophysiological Analysis using Patch-Clamp

This "gold standard" technique provides direct evidence of ion channel modulation and detailed mechanistic insights.[1]

  • Preparation: Use the same engineered HEK293 cells as in the YFP assay.

  • Technique: Whole-cell patch-clamp recording.

  • Protocol:

    • Step 1: Establish a whole-cell recording from a single cell.

    • Step 2: Perfuse the cell with a solution containing a fixed, sub-maximal concentration of GABA to elicit a baseline current.

    • Step 3: Co-apply the test compound with GABA and record the change in current amplitude. A significant increase in current indicates positive allosteric modulation.

    • Step 4: Construct a GABA dose-response curve in the presence and absence of the test compound. A leftward shift in the curve is characteristic of a PAM.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between the analogs.

Table 1: Comparative Neuroprotective Efficacy of Azepane Analogs against H₂O₂-Induced Oxidative Stress

Compound IDStructure (or Modification)EC₅₀ (µM) in MTT Assay% LDH Leakage Inhibition at 50 µM
MA-HCl Methyl azepane-4-carboxylate HCl
Analog-1 N-benzyl derivative
Analog-2 Ethyl ester analog
Analog-3 N-acetyl derivative
Positive Controle.g., N-acetylcysteine

Table 2: Comparative GABA-A Receptor Modulatory Activity of Azepane Analogs

Compound ID% Potentiation of GABA EC₂₀ (YFP Assay) at 10 µMFold-shift in GABA EC₅₀ (Patch-Clamp)
MA-HCl
Analog-1
Analog-2
Analog-3
Positive Controle.g., Diazepam

Visualizing Mechanistic Pathways

Understanding the underlying mechanisms of action is crucial. The following diagram illustrates the hypothesized signaling pathways that may be influenced by the azepane analogs.

Caption: Hypothesized signaling pathways for azepane analog activity.

Conclusion and Future Directions

This guide presents a comprehensive, albeit prospective, framework for the comparative biological evaluation of this compound and its analogs. By systematically applying the outlined in vitro assays, researchers can generate the necessary data to establish a clear structure-activity relationship, identify lead candidates, and elucidate their mechanisms of action. Positive results from these studies would provide a strong rationale for advancing the most promising analogs into further preclinical development, including pharmacokinetic profiling and in vivo models of neurological disorders. The azepane scaffold holds significant promise, and a structured approach to its exploration is paramount for unlocking its full therapeutic potential.

References

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity with Methyl Azepane-4-Carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of therapeutic antibodies and the precision of immunoassays are paramount. Small molecules, such as Methyl azepane-4-carboxylate hydrochloride, are frequently incorporated as structural motifs in larger drug candidates or used as haptens to generate specific antibodies for diagnostic and research purposes. A critical aspect of characterizing these antibodies is understanding their cross-reactivity profile with structurally similar derivatives. This guide provides a comprehensive framework for investigating the cross-reactivity of antibodies with derivatives of this compound, offering both theoretical insights and practical, step-by-step experimental protocols.

The Imperative of Cross-Reactivity Assessment

The core structure of this compound presents several sites for modification, including the azepane ring, the methyl ester, and the amine group. Variations at these positions can significantly alter the epitope recognized by an antibody.

Hypothetical Derivatives for Cross-Reactivity Studies

To illustrate a comprehensive cross-reactivity investigation, we will consider a hypothetical monoclonal antibody raised against this compound conjugated to a carrier protein. We will then assess its binding to a panel of rationally designed derivatives. The selection of these derivatives is based on common synthetic modifications that explore key structural features influencing antibody recognition.

  • Parent Compound: this compound

  • Derivative 1 (D1): Azepane-4-carboxylic acid (Hydrolyzed ester)

  • Derivative 2 (D2): Ethyl azepane-4-carboxylate (Ester modification)

  • Derivative 3 (D3): N-Acetyl azepane-4-carboxylate methyl ester (Amine modification)

  • Derivative 4 (D4): Methyl piperidine-4-carboxylate (Ring contraction)

  • Derivative 5 (D5): Methyl caprolactam-4-carboxylate (Ring oxidation)

These derivatives allow for the systematic evaluation of the antibody's tolerance to changes in the ester group, the amine functionality, and the seven-membered azepane ring structure.

Experimental Workflow for Cross-Reactivity Assessment

A multi-pronged approach utilizing several immunoassays is recommended for a thorough investigation of antibody cross-reactivity. The following workflow outlines the key experimental stages.

Experimental Workflow cluster_synthesis Derivative Synthesis & Characterization cluster_immunoassays Immunoassay Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of Derivatives (D1-D5) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization ELISA Competitive ELISA Characterization->ELISA SPR Surface Plasmon Resonance (SPR) Characterization->SPR WB Western Blot Characterization->WB IC50 IC50 Determination (% Cross-Reactivity) ELISA->IC50 Kinetics Kinetic Analysis (ka, kd, KD) SPR->Kinetics Specificity Specificity Assessment WB->Specificity IC50->Specificity Kinetics->Specificity

Caption: A comprehensive workflow for investigating antibody cross-reactivity.

Methodologies and Data Interpretation

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is a highly effective method for quantifying small molecules.[2][3][4] In this assay, the derivative (competitor) in solution competes with the immobilized parent compound-protein conjugate for binding to a limited amount of the specific antibody. A higher affinity of the antibody for the derivative results in a lower signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Protocol:

  • Coating: Coat a 96-well microtiter plate with a conjugate of Methyl azepane-4-carboxylate and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the parent compound and each derivative (D1-D5) in assay buffer. Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody at a pre-determined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Hypothetical Results:

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

CompoundIC50 (nM) (Hypothetical)% Cross-Reactivity (Hypothetical)Interpretation
Methyl azepane-4-carboxylate HCl 10100%Reference compound.
D1: Azepane-4-carboxylic acid 5020%The antibody has a lower affinity for the hydrolyzed form, suggesting the methyl ester is part of the epitope.
D2: Ethyl azepane-4-carboxylate 1567%The antibody tolerates a small change in the ester group, indicating some flexibility in the binding pocket.
D3: N-Acetyl azepane-4-carboxylate 2005%Acetylation of the amine group significantly reduces binding, highlighting the importance of the free amine for recognition.
D4: Methyl piperidine-4-carboxylate 5002%Contraction of the seven-membered ring to a six-membered ring drastically decreases affinity, indicating the ring structure is critical.
D5: Methyl caprolactam-4-carboxylate >1000<1%Oxidation of the azepane ring to a lactam abolishes binding, confirming the importance of the ring's conformation and electronic properties.
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[5][6] By immobilizing the antibody and flowing the derivatives over the sensor surface, one can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Protocol:

  • Immobilization: Immobilize the anti-Methyl azepane-4-carboxylate antibody onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations for the parent compound and each derivative (D1-D5) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the analytes sequentially over the immobilized antibody surface.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Hypothetical SPR Data:

Compoundka (1/Ms) (Hypothetical)kd (1/s) (Hypothetical)KD (nM) (Hypothetical)Interpretation
Methyl azepane-4-carboxylate HCl 5 x 10⁵5 x 10⁻³10High affinity binding with a fast on-rate and slow off-rate.
D1: Azepane-4-carboxylic acid 2 x 10⁵1 x 10⁻²50Weaker affinity primarily due to a faster dissociation rate.
D2: Ethyl azepane-4-carboxylate 4 x 10⁵6 x 10⁻³15Kinetic profile similar to the parent compound, confirming good tolerance for this modification.
D3: N-Acetyl azepane-4-carboxylate 1 x 10⁴2 x 10⁻²2000Significantly reduced association rate and increased dissociation rate, indicating poor binding.
D4: Methyl piperidine-4-carboxylate < 10³> 10⁻¹>10000Very weak and transient binding, confirming the importance of the azepane ring.

digraph "SPR_Binding_Model" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#34A853"];

Antibody [label="Immobilized Antibody", fillcolor="#D9EAD3"]; Analyte [label="Analyte in Solution\n(Parent or Derivative)"]; Complex [label="Antibody-Analyte Complex", fillcolor="#D9EAD3"];

Analyte -> Complex [label="ka (Association)"]; Complex -> Analyte [label="kd (Dissociation)"]; }

Caption: A simple 1:1 binding model for SPR analysis.

Western Blotting

Principle: While not a primary method for quantifying cross-reactivity of small molecules, Western Blotting can be a valuable qualitative tool to confirm the specificity of the antibody for the hapten-protein conjugate.[7] By running different hapten-carrier protein conjugates on a gel, transferring them to a membrane, and probing with the antibody, one can visualize the antibody's ability to recognize the hapten in the context of different carrier proteins.

Protocol:

  • Conjugate Preparation: Synthesize conjugates of Methyl azepane-4-carboxylate and its derivatives with different carrier proteins (e.g., BSA, Ovalbumin (OVA)).

  • SDS-PAGE: Separate the protein conjugates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-Methyl azepane-4-carboxylate antibody.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Expected Outcome:

A specific antibody should show a strong band corresponding to the molecular weight of the Methyl azepane-4-carboxylate-protein conjugate and minimal to no signal for conjugates of the derivatives, especially those that showed low cross-reactivity in ELISA and SPR. This confirms that the antibody recognizes the hapten and not the carrier protein.

Synthesis and Logic Behind Derivative Selection

The synthesis of the proposed derivatives can be achieved through standard organic chemistry reactions.[8][9]

  • D1 (Azepane-4-carboxylic acid): This derivative is synthesized by the hydrolysis of the methyl ester of the parent compound, typically using a base like sodium hydroxide followed by acidification.[10][11] This modification directly probes the importance of the ester group in the antibody's binding pocket.

  • D2 (Ethyl azepane-4-carboxylate): This can be prepared by the esterification of azepane-4-carboxylic acid with ethanol under acidic conditions. Comparing its binding to the parent compound reveals the steric and electronic tolerance of the antibody for modifications at this position.

  • D3 (N-Acetyl azepane-4-carboxylate methyl ester): Acetylation of the secondary amine of the parent compound using acetic anhydride or acetyl chloride yields this derivative. This modification assesses the role of the amine's hydrogen bond donating and accepting capabilities in antibody recognition.

  • D4 (Methyl piperidine-4-carboxylate): The synthesis of this smaller ring analog would involve a separate multi-step synthesis, likely starting from a piperidine precursor. Its inclusion is critical to understanding the conformational requirements of the binding site.

  • D5 (Methyl caprolactam-4-carboxylate): This derivative can be synthesized through the oxidation of the azepane ring. This change introduces a planar amide bond and alters the ring's conformation, providing insight into the three-dimensional epitope recognized by the antibody.

Derivative_Logic cluster_ester Ester Modification cluster_amine Amine Modification cluster_ring Ring Structure Modification Parent Methyl azepane-4- carboxylate HCl D1 D1: Hydrolysis (Azepane-4-carboxylic acid) Parent->D1 D2 D2: Ester Exchange (Ethyl azepane-4-carboxylate) Parent->D2 D3 D3: N-Acetylation Parent->D3 D4 D4: Ring Contraction (Piperidine) Parent->D4 D5 D5: Ring Oxidation (Caprolactam) Parent->D5

Caption: Rationale for the selection of hypothetical derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of antibody cross-reactivity with derivatives of this compound. By employing a combination of competitive ELISA, SPR, and Western Blotting, researchers can gain a comprehensive understanding of an antibody's specificity. The hypothetical data presented herein illustrates how subtle changes to a small molecule's structure can have a profound impact on antibody binding.

For researchers in drug development, this detailed characterization is essential for selecting lead candidates with optimal specificity and for developing accurate and reliable immunoassays for pharmacokinetic and pharmacodynamic studies. Future work could involve expanding the panel of derivatives to include stereoisomers and molecules with more diverse functional groups to further map the epitope recognized by the antibody.

References

Benchmarking the performance of Methyl azepane-4-carboxylate hydrochloride-derived inhibitors against known drugs.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Histone Demethylases in Oncology

The epigenetic landscape of a cell plays a pivotal role in dictating its fate, with post-translational modifications of histones acting as a crucial regulatory layer. Among these, histone methylation is a dynamic process, balanced by the opposing actions of histone methyltransferases and demethylases. The dysregulation of histone lysine demethylases (KDMs) is increasingly recognized as a hallmark of various cancers.[1][2][3] Overexpression of specific KDMs, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and members of the KDM4 and KDM5 families, can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[1][2][4][5][6] This has positioned KDMs as highly attractive targets for therapeutic intervention.[6][7]

The development of small molecule inhibitors that can selectively target these enzymes holds immense promise for a new generation of cancer therapies.[2] In this guide, we will explore a hypothetical scenario: the benchmarking of a novel class of inhibitors derived from the chemical scaffold Methyl azepane-4-carboxylate hydrochloride . While this compound is a versatile building block, its potential as a starting point for KDM inhibitors remains to be publicly explored. This guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to rigorously evaluate the performance of such novel inhibitors against established clinical and pre-clinical candidates.

The Benchmarks: A Landscape of Clinically Relevant KDM Inhibitors

To objectively assess the potential of our hypothetical inhibitors, we must compare them against well-characterized drugs that have already shown promise. We have selected the following benchmarks based on their distinct mechanisms and advancement in clinical or pre-clinical studies:

Benchmark Drug (Target)Mechanism of ActionClinical Status (Selected Indications)
Iadademstat (ORY-1001) (LSD1)Irreversible, covalent inhibitor of LSD1.[8][9]Phase II clinical trials for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[4]
GSK2879552 (LSD1)Irreversible, selective inhibitor of LSD1.[8][9]Phase I/II clinical trials for AML and SCLC.[10]
TACH101 (pan-KDM4)Potent, selective, small-molecule inhibitor of the KDM4 family.[11]Phase I clinical trial for advanced or metastatic cancers.[11]
CPI-455 (pan-KDM5)A pan-KDM5 inhibitor with high selectivity over other JmjC domain-containing proteins.Pre-clinical; a valuable tool compound for in vitro studies.[12]

These compounds represent the current state-of-the-art in KDM inhibitor development and provide a robust basis for comparison.

Hypothetical Inhibitor Design and Synthesis from this compound

The azepane ring of this compound provides a three-dimensional scaffold that can be elaborated to interact with the active sites of KDM enzymes. The secondary amine and the methyl ester functionalities are key handles for chemical modification. A plausible synthetic strategy would involve the amidation of the ester and N-alkylation or N-arylation of the azepane nitrogen to generate a library of diverse compounds. This approach is common in the synthesis of heterocyclic enzyme inhibitors.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Methyl azepane-4-carboxylate hydrochloride step1 Amidation with various amines (R1-NH2) start->step1 1. Form amide bond step2 N-functionalization (e.g., alkylation, arylation with R2-X) step1->step2 2. Modify azepane nitrogen product Library of novel azepane-based inhibitors step2->product Diverse chemical space

Caption: Hypothetical synthesis of novel inhibitors.

This strategy allows for the systematic exploration of structure-activity relationships (SAR), where R1 and R2 groups can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Performance Benchmarking: Experimental Protocols and Data

A rigorous, multi-tiered approach is essential to benchmark our hypothetical inhibitors against the known drugs. The following sections detail the key experiments, the rationale behind them, and how to present the resulting data.

I. In Vitro Biochemical Assays: Determining Potency

The first step is to assess the direct inhibitory effect of the compounds on the enzymatic activity of the target KDMs.

Experimental Protocol: LSD1 Activity Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[13][14]

  • Reagents and Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer.

  • Procedure: a. Prepare a serial dilution of the test compounds (hypothetical inhibitors and benchmarks) in DMSO. b. In a 96-well plate, add the assay buffer, LSD1 enzyme, and the test compounds. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the H3K4me2 peptide substrate. d. Immediately add the HRP and Amplex Red solution. e. Monitor the increase in fluorescence (excitation/emission ~530/590 nm) over time in a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: JmjC (KDM4/KDM5) Activity Assay (Formaldehyde Dehydrogenase-Coupled)

This assay quantifies the formaldehyde produced during the demethylation reaction catalyzed by JmjC domain-containing enzymes.[13][14]

  • Reagents and Materials: Recombinant human KDM4B or KDM5B, H3K9me3 (for KDM4B) or H3K4me3 (for KDM5B) peptide substrate, α-ketoglutarate, Fe(II), ascorbate, formaldehyde dehydrogenase, NAD+, assay buffer.

  • Procedure: a. Follow the same serial dilution procedure for the test compounds as in the LSD1 assay. b. In a 96-well plate, add the assay buffer, KDM enzyme, co-factors (α-ketoglutarate, Fe(II), ascorbate), and the test compounds. Incubate for 15 minutes. c. Start the reaction by adding the appropriate methylated histone peptide substrate. d. After a set incubation time (e.g., 60 minutes), add the formaldehyde dehydrogenase and NAD+. e. Measure the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Data Analysis: Calculate IC50 values as described for the LSD1 assay.

Data Presentation: Comparative IC50 Values

CompoundLSD1 IC50 (nM)KDM4B IC50 (nM)KDM5B IC50 (nM)
Iadademstat18[4]>10,000>10,000
GSK2879552~20>10,000>10,000
TACH101>10,000Potent (specific value proprietary)>10,000
CPI-455>10,000>200-fold selective vs KDM5APotent (specific value proprietary)[12]
Hypothetical Inhibitor 1 Experimental ValueExperimental ValueExperimental Value
Hypothetical Inhibitor 2 Experimental ValueExperimental ValueExperimental Value
II. In Vitro Cellular Assays: Assessing Biological Impact

Demonstrating that an inhibitor can engage its target in a cellular context and exert a biological effect is a critical next step.

Experimental Protocol: Cell Proliferation Assay

  • Cell Lines: Select relevant cancer cell lines. For example, MV4-11 (AML) for LSD1 inhibitors, MCF-7 (breast cancer) for KDM5 inhibitors.

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72-96 hours. c. Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Experimental Protocol: Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor is modulating the methylation status of its target histone in cells.

  • Procedure: a. Treat cells with the test compounds at concentrations around their GI50 values for 24-48 hours. b. Harvest the cells, extract histones, and separate them by SDS-PAGE. c. Transfer the proteins to a membrane and probe with antibodies specific for the histone methylation mark of interest (e.g., anti-H3K4me2 for LSD1 inhibition, anti-H3K4me3 for KDM5 inhibition). d. Use an antibody against total Histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities to determine the relative change in the specific histone methylation mark upon treatment.

Data Presentation: Cellular Activity Summary

CompoundCell LineGI50 (nM)Change in Target Histone Mark
IadademstatMV4-11Literature/Experimental ValueIncreased H3K4me2
CPI-455MCF-7Literature/Experimental ValueIncreased H3K4me3
Hypothetical Inhibitor 1 MV4-11Experimental ValueExperimental Observation
Hypothetical Inhibitor 2 MCF-7Experimental ValueExperimental Observation
III. Selectivity Profiling: Ensuring Target Specificity

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects.

Experimental Protocol: KDM and MAO Selectivity Panel

  • Procedure: Screen the most promising hypothetical inhibitors against a panel of related enzymes at a fixed concentration (e.g., 1 µM). The panel should include other KDM subfamilies and, for LSD1 inhibitors, MAO-A and MAO-B.

  • Data Analysis: Express the results as a percentage of inhibition for each enzyme in the panel. For highly active compounds, determine the IC50 values against the off-target enzymes.

Experimental Workflow for Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem Biochemical Assays (IC50 Determination) cellular Cellular Assays (GI50, Target Engagement) biochem->cellular Confirm cellular activity selectivity Selectivity Profiling (KDM Panel, MAO Panel) cellular->selectivity Assess specificity pk Pharmacokinetics (PK) (Bioavailability, Half-life) selectivity->pk Select lead candidate efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) pk->efficacy Determine dosing regimen tox Toxicology Assessment efficacy->tox Evaluate safety

Caption: Multi-tiered inhibitor evaluation workflow.

IV. In Vivo Efficacy Studies: Assessing Therapeutic Potential

The ultimate test of a potential drug is its efficacy in a living organism.

Experimental Protocol: Mouse Xenograft Model

  • Model: Implant human cancer cells (e.g., MV4-11 or a patient-derived xenograft) subcutaneously into immunocompromised mice.

  • Procedure: a. Once tumors are established, randomize the mice into treatment groups (vehicle control, benchmark drug, hypothetical inhibitor). b. Administer the compounds via an appropriate route (e.g., oral gavage) based on pharmacokinetic data. c. Measure tumor volume and body weight regularly over the course of the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.

Data Presentation: In Vivo Efficacy

Treatment GroupDosing RegimenFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily, p.o.Experimental Value0
Benchmark DrugLiterature/Experimental DosingExperimental ValueExperimental Value
Hypothetical Inhibitor 1 Determined from PKExperimental ValueExperimental Value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the performance of novel inhibitors, using the hypothetical case of compounds derived from this compound against histone demethylases. By systematically evaluating potency, cellular activity, selectivity, and in vivo efficacy in direct comparison to established benchmarks, researchers can make informed decisions about the therapeutic potential of their lead candidates.

The journey from a chemical starting material to a clinical candidate is long and challenging. However, by adhering to the principles of objective comparison and robust experimental design detailed herein, the drug discovery process can be navigated with greater confidence and a higher probability of success. The ultimate goal is to develop novel, effective, and safe epigenetic therapies for patients in need.

References

Ensuring Reproducibility in Drug Discovery: A Comparative Guide to Linker Building Blocks for PROTACs, Featuring Methyl Azepane-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond mere inhibition to inducing the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve this remarkable feat.[2] A PROTAC's architecture is a testament to modular design, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker.[3] Once viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5]

This guide provides an in-depth technical comparison of linker building blocks for PROTAC synthesis, with a focus on ensuring the reproducibility of experimental results. We will delve into the role of Methyl azepane-4-carboxylate hydrochloride as a key structural component and compare its performance characteristics with other commonly employed linker alternatives.

The Linchpin of Degradation: Why the PROTAC Linker is Critical

The linker's primary role is to tether the POI-binding and E3 ligase-recruiting moieties, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[6] The stability and geometry of this complex are paramount for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[6] The linker's length, rigidity, and chemical composition are not trivial aspects; they dictate the spatial arrangement of the two proteins and can introduce new protein-protein interactions, ultimately governing the PROTAC's activity.[7][]

A poorly designed linker can result in steric hindrance, preventing the formation of a stable ternary complex.[9] Conversely, an overly flexible or lengthy linker might not effectively bring the POI and E3 ligase into productive proximity.[9] Therefore, the rational design and selection of linker building blocks are pivotal for developing potent and selective protein degraders.

Comparative Analysis of PROTAC Linker Building Blocks

The selection of a linker strategy is a critical decision in PROTAC design. Linkers can be broadly classified into flexible and rigid categories, each with distinct advantages and disadvantages. This compound is a precursor to a more rigid linker structure.

Linker TypeRepresentative Building Blocks/MoietiesKey CharacteristicsImpact on PROTAC PerformanceConsiderations for Reproducibility
Flexible Linkers Polyethylene glycol (PEG) chains, Alkyl chainsHigh conformational flexibility, can improve solubility.[4][5]Can accommodate various protein topographies. May lead to a higher entropic penalty upon ternary complex formation.[3]Purity and polydispersity of PEG linkers must be well-characterized. Alkyl chains can be prone to metabolic oxidation.
Rigid Linkers This compound , Piperidine, Piperazine, TriazolesConstrained conformation, pre-organizes the PROTAC into a bioactive conformation.[5][10]Can enhance potency and selectivity by reducing the entropic cost of binding. May improve metabolic stability.[10]Stereochemistry of the building block is critical. The rigidity can make ternary complex formation more sensitive to linker length and attachment points.
"Clickable" Linkers Alkynes, AzidesFacilitates modular and efficient synthesis of PROTAC libraries via click chemistry.[5]The resulting triazole ring is metabolically stable and contributes to linker rigidity.[11]Incomplete reaction or side reactions during the click chemistry step can lead to impurities that are difficult to separate.

Experimental Protocols for Reproducible PROTAC Synthesis and Evaluation

Ensuring the reproducibility of experimental results with this compound begins with stringent quality control of the starting material and meticulous execution of the synthetic and analytical procedures.

Protocol 1: Amide Coupling of this compound

This protocol outlines a standard procedure for incorporating the azepane moiety into a PROTAC structure via amide bond formation. The reaction's success is highly dependent on the choice of coupling reagents and reaction conditions.[12]

Materials:

  • This compound (ensure >97% purity by NMR and LC-MS)

  • Carboxylic acid-functionalized POI ligand or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar uronium-based coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution. The initial 1 equivalent of base is to neutralize the hydrochloride salt of the amine.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of moisture-sensitive reagents like HATU.

  • Anhydrous Solvent: Water can hydrolyze the activated ester intermediate, leading to low yields.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and the hexafluorophosphate generated from HATU without competing in the coupling reaction.

  • Pre-activation: Activating the carboxylic acid before adding the amine minimizes potential side reactions of the amine.

Protocol 2: Western Blotting for Target Protein Degradation

This assay is the gold standard for quantifying the efficacy of a PROTAC.[2] Reproducibility hinges on consistent cell handling, protein quantification, and antibody performance.

Materials:

  • Cancer cell line expressing the protein of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the target protein and the loading control.

  • Incubate with the HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Self-Validating System:

  • The inclusion of a vehicle control is essential to account for any baseline fluctuations in protein levels.

  • The loading control ensures that any observed decrease in the target protein is due to degradation and not unequal sample loading.

  • A dose-response curve allows for the robust determination of DC₅₀ and Dₘₐₓ values.

Visualizing the Path to Degradation and Reproducibility

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and the experimental workflow for ensuring reproducible results.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (Methyl Azepane Linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_bound->Proteasome Recognition PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 E3_bound->PROTAC_bound

Caption: PROTAC-mediated protein degradation pathway.

Reproducibility_Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation Start High-Purity Methyl Azepane-4-carboxylate HCl Coupling Amide Coupling (Protocol 1) Start->Coupling Purification Purification (Flash Chromatography, HPLC) Coupling->Purification QC Quality Control (NMR, LC-MS, HRMS) Purification->QC Cell_Culture Cell Culture & Treatment QC->Cell_Culture Verified PROTAC Degradation_Assay Western Blot (Protocol 2) Cell_Culture->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Conclusion Reproducible Results Data_Analysis->Conclusion

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl Azepane-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl azepane-4-carboxylate hydrochloride, a common reagent in drug development and organic synthesis. Our approach moves beyond simple instruction to explain the causality behind each procedure, ensuring a self-validating system of safety and compliance for your laboratory.

Section 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an irritant and, as a hydrochloride salt of an amine, must be handled as a potentially corrosive and regulated hazardous waste.

1.1 Inherent Hazards The primary hazards, as identified in safety data sheets (SDS) for the base molecule, include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

1.2 Waste Classification Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates chemical waste.[2] While this compound may not be explicitly "listed" as a hazardous waste, it must be disposed of as such because it exhibits hazardous characteristics. Its nature as a hydrochloride salt makes it inherently acidic, likely falling under the corrosivity characteristic (EPA Waste Code D002) when in solution. Therefore, it is imperative to manage it through your institution's formal hazardous waste program.[3]

Hazard Profile: this compound
GHS Pictogram(s) (Irritant)
Signal Word Warning [1]
Hazard Statements H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Key Precautionary Statements P261: Avoid breathing dust/fumes.[1]P280: Wear protective gloves/eye protection/face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 2: Personal Protective Equipment (PPE) and Safe Handling

To mitigate the identified risks, all handling and disposal operations must be performed with appropriate engineering controls and Personal Protective Equipment (PPE). The causality is simple: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure.

  • Engineering Controls: Always handle the solid compound and prepare waste containers inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment: The minimum required PPE is detailed below.

Equipment Specification Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[5]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile or other chemically resistant gloves.[5]Prevents skin contact and subsequent irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Section 3: Waste Segregation and Chemical Incompatibilities

A critical error in laboratory safety is the improper mixing of incompatible waste streams. For this compound, its acidic nature dictates its segregation from specific chemical classes to prevent dangerous exothermic or gas-evolving reactions.

Incompatible Materials:

  • Strong Bases (e.g., sodium hydroxide, potassium carbonate): Will neutralize the hydrochloride salt in a potentially vigorous acid-base reaction.

  • Strong Oxidizing Agents (e.g., potassium permanganate, nitric acid): Can lead to uncontrolled and hazardous reactions.[6]

Store the waste container for this compound in a designated area for organic and acidic waste, away from bases and oxidizers.[7]

G Waste Segregation Diagram cluster_waste Chemical Waste Segregation Waste Methyl Azepane-4-Carboxylate Hydrochloride Waste Bases Basic Waste (e.g., NaOH) Oxidizers Oxidizer Waste (e.g., KMnO4)

Caption: Segregate acidic hydrochloride waste from bases and oxidizers.

Section 4: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA regulations from the point of waste generation to its final collection.[8][9]

Step 1: Select a Waste Container Choose a container that is in good condition, leak-proof, and chemically compatible. The original reagent bottle is often the best choice.[3] If using a different container, ensure it is made of a material like high-density polyethylene (HDPE) that will not degrade from contact with the acidic, organic compound.

Step 2: Properly Label the Container As soon as the first drop of waste is added, the container must be labeled.[3] The label is a critical communication tool for safety and compliance. Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "this compound" (no formulas or abbreviations).[4]

  • An accurate list of all contents, including any solvents, by percentage.

  • The date accumulation began.

Step 3: Accumulate Waste Safely

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the lab personnel.[8][10]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[3][10] This prevents the release of vapors and protects the integrity of the contents.

  • Secondary Containment: Place the waste container in a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks or spills.[11]

Step 4: Arrange for Final Disposal Once the container is full, or within one year of the accumulation start date for partially filled containers, arrange for its removal.[10]

  • Do not dispose of this chemical down the sink or in the regular trash.[12]

  • Do not transport the waste yourself across the facility.[3]

  • Contact your institution's EHS office to schedule a pickup.[3] They will ensure the waste is handled by a licensed professional waste disposal service for final treatment, likely via chemical incineration.[13]

G start Waste Generated container 1. Select Compatible Container start->container label_waste 2. Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste accumulate 3. Store in a Labeled, Closed Container within a Satellite Accumulation Area (SAA) label_waste->accumulate segregate Ensure Segregation (Away from Bases/Oxidizers) accumulate->segregate pickup 4. Container Full? Request Pickup from EHS segregate->pickup end Compliant Disposal by Licensed Vendor pickup->end

Caption: The compliant disposal workflow for laboratory chemical waste.

Section 5: Managing Contaminated Materials and Empty Containers

  • Contaminated Solids: Any disposable items that come into direct contact with the chemical, such as gloves, weigh paper, or pipette tips, must be disposed of as solid hazardous waste. Collect these items in a separate, clearly labeled, and sealed container or bag for pickup by EHS.

  • Empty Containers: An "empty" container that once held this compound is still considered hazardous waste. To dispose of it as non-hazardous trash, it must be triple-rinsed.[3]

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all three rinsates as liquid hazardous waste in your designated waste container.[3]

    • Once triple-rinsed, deface or remove the original label and dispose of the container in the appropriate recycling or trash bin.

Section 6: Emergency Spill Procedures

In the event of a spill, your immediate response should prioritize personal safety.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Spill: For a small, contained spill (<100 mL), and if you are trained to do so, you may proceed with cleanup. For larger spills, evacuate the area and contact your institution's emergency EHS number.[11]

  • Cleanup:

    • Wear the appropriate PPE (goggles, gloves, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or soda ash.[14]

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[1]

    • Clean the spill area with soap and water.

    • Label the container with all contents and dispose of it as hazardous waste.

By adhering to this comprehensive guide, you build a deep, trustworthy system for managing chemical waste, ensuring the safety of your personnel, the protection of the environment, and unwavering compliance with all regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.